Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(2-nitrophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-5-3-4-6-9(8)12(15)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZNCVIBJQPNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441787 | |
| Record name | ethyl 3-(2-nitrophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52119-39-8 | |
| Record name | Ethyl 2-nitro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52119-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-(2-nitrophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate via Crossed Claisen Condensation
This guide offers a comprehensive exploration of the synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate. The core methodology discussed is the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document is structured to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding, a robust experimental protocol, and the necessary analytical context to ensure procedural success and product validation.
Section 1: The Crossed Claisen Condensation: A Mechanistic Deep Dive
The Claisen condensation is a powerful reaction that unites two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] The specific synthesis of this compound is achieved through a "crossed" or "mixed" Claisen condensation. This variation is synthetically valuable as it strategically reacts two different esters.[3] A potential pitfall of reacting two different enolizable esters is the formation of a statistical mixture of four different products, which presents significant purification challenges.[3][4]
Our target synthesis elegantly circumvents this issue by pairing an enolizable ester (ethyl acetate), which possesses acidic α-hydrogens, with a non-enolizable ester (ethyl 2-nitrobenzoate), which lacks α-hydrogens.[3][5] This design ensures that ethyl acetate serves exclusively as the nucleophilic enolate donor, while ethyl 2-nitrobenzoate can only function as the electrophilic acceptor, thereby directing the reaction toward a single desired product.
The reaction mechanism proceeds through five critical stages:
-
Enolate Formation: A strong alkoxide base, sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl acetate. This deprotonation forms a resonance-stabilized ester enolate ion, the key nucleophile in the reaction.[1][6][7]
-
Nucleophilic Attack: The newly formed enolate ion executes a nucleophilic attack on the electrophilic carbonyl carbon of the second ester, ethyl 2-nitrobenzoate.[5][6][8]
-
Tetrahedral Intermediate Formation and Elimination: This attack generates a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the ethoxide (-OEt) leaving group.[2][6][9]
-
Deprotonation (The Thermodynamic Driving Force): This step is the key to the reaction's success. The α-hydrogens of the newly formed β-keto ester product are flanked by two carbonyl groups, making them significantly more acidic (pKa ≈ 11) than the α-hydrogens of the starting ester (pKa ≈ 25).[10] The ethoxide base present in the reaction mixture irreversibly deprotonates the β-keto ester product, forming a highly stable, resonance-delocalized enolate. This final, irreversible acid-base step drives the entire reaction equilibrium to favor the product.[2][6][8][10][11] It is for this reason that a full stoichiometric equivalent of base is required, rather than a catalytic amount.[2][6][8][9]
-
Acidic Workup: In the final stage, a mild aqueous acid (e.g., dilute HCl or H₂SO₄) is added to the reaction mixture. This step neutralizes any remaining base and protonates the product enolate, yielding the final, neutral this compound.[1][7][10][12]
Causality in Reagent Selection
-
Base Selection: The choice of sodium ethoxide is critical. Using an alkoxide base with an alkyl group matching that of the esters (ethyl) is essential to prevent transesterification, a side reaction where the alkoxide base could swap with the ester's alkoxy group, leading to a mixture of ester products.[8][11][13][14] Hydroxide bases like NaOH are unsuitable as they would cause saponification (hydrolysis) of the esters to form carboxylate salts.[5][6][8][14]
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous (dry) conditions. Any water present would react with and quench the strong base and could also lead to ester hydrolysis.
Caption: Reaction mechanism of the Crossed Claisen Condensation.
Section 2: Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to this protocol, particularly the maintenance of anhydrous conditions, is paramount for achieving a high yield of the desired product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-nitrobenzoate | Reagent | Major Supplier | Must be anhydrous. |
| Ethyl acetate | Reagent, Anhydrous | Major Supplier | Store over molecular sieves. |
| Sodium metal | Reagent | Major Supplier | Handle with extreme care. |
| Ethanol | 200 Proof, Anhydrous | Major Supplier | Essential for preparing NaOEt. |
| Diethyl ether / Toluene | Anhydrous | Major Supplier | Reaction solvent. |
| Hydrochloric Acid (HCl) | 2.0 M Aqueous | Major Supplier | For acidic workup. |
| Saturated Sodium Bicarbonate | Lab Prepared | - | For washing. |
| Saturated Sodium Chloride (Brine) | Lab Prepared | - | For washing. |
| Anhydrous Magnesium Sulfate | Reagent | Major Supplier | For drying organic layer. |
| Round-bottom flask, Condenser | - | - | All glassware must be oven-dried. |
| Magnetic stirrer, Heating mantle | - | - | - |
| Separatory funnel | - | - | - |
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Molar Eq. | Amount (mmol) | Mass (g) | Volume (mL) |
| Ethyl 2-nitrobenzoate | 195.17 | 1.278 | 1.0 | 50.0 | 9.76 | 7.6 |
| Ethyl acetate | 88.11 | 0.902 | 1.1 | 55.0 | 4.85 | 5.4 |
| Sodium | 22.99 | - | 1.1 | 55.0 | 1.26 | - |
| Ethanol (Anhydrous) | 46.07 | 0.789 | - | - | - | ~30 |
Step-by-Step Procedure
-
Apparatus Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a dropping funnel. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an inert, anhydrous atmosphere.
-
Preparation of Sodium Ethoxide: In the reaction flask, add 30 mL of anhydrous ethanol. Carefully add 1.26 g (55.0 mmol) of sodium metal in small pieces at a rate that maintains a gentle reflux. Allow all the sodium to react completely to form a clear solution of sodium ethoxide in ethanol.
-
Reagent Addition: Allow the sodium ethoxide solution to cool to room temperature. Add 5.4 mL (55.0 mmol) of anhydrous ethyl acetate to the flask. Stir for 15 minutes. Subsequently, add a solution of 7.6 mL (50.0 mmol) of ethyl 2-nitrobenzoate in 20 mL of anhydrous toluene via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; use an ice bath to maintain the temperature if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle and maintain reflux for 3-4 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Neutralization: Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully acidify the mixture by adding 2.0 M aqueous HCl dropwise with vigorous stirring until the solution is acidic (pH ~5-6).[7][12]
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake well and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.[12][15]
Caption: Experimental workflow for the synthesis.
Section 3: Product Characterization and Validation
Confirmation of the structure and purity of the synthesized this compound is achieved through standard spectroscopic techniques. The product exists in a keto-enol tautomerism, which may be reflected in NMR and IR spectra.[16]
Expected Spectroscopic Data
| Technique | Expected Observations for this compound (C₁₁H₁₁NO₅) |
| ¹H NMR | Ethyl group: ~1.2-1.3 ppm (triplet, 3H, -CH₃), ~4.1-4.2 ppm (quartet, 2H, -OCH₂-). Methylene group (keto form): ~4.0 ppm (singlet, 2H, -CO-CH₂-CO-). Aromatic protons: ~7.5-8.2 ppm (multiplet, 4H, aromatic C-H). |
| ¹³C NMR | Ethyl group: ~14 ppm (-CH₃), ~61 ppm (-OCH₂-). Methylene group: ~45 ppm (-CO-CH₂-CO-). Carbonyls: ~168 ppm (ester C=O), ~190 ppm (ketone C=O). Aromatic carbons: ~124-148 ppm. |
| IR (Infrared) | C=O stretching: Two distinct strong bands, ~1740 cm⁻¹ (ester) and ~1715 cm⁻¹ (ketone). N-O stretching (nitro group): Strong bands at ~1525 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). C-O stretching: ~1200-1300 cm⁻¹. |
| Mass Spec (MS) | Molecular Ion (M⁺): Expected at m/z = 253.06, corresponding to the molecular formula C₁₁H₁₁NO₅. |
Conclusion
The crossed Claisen condensation represents a highly effective and strategic method for the synthesis of this compound. By carefully selecting a pair of esters where one is non-enolizable, the reaction is directed to a single major product, maximizing yield and simplifying purification. The β-keto ester products of this reaction are exceptionally versatile intermediates, serving as foundational building blocks for more complex molecules, particularly in the synthesis of heterocyclic compounds relevant to the pharmaceutical industry.[17][18] This guide provides the essential mechanistic insights and a robust, self-validating protocol to empower researchers in successfully applying this cornerstone of organic chemistry.
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Physical and chemical properties of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, also known as ethyl 2-nitrobenzoylacetate, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates a β-keto ester moiety, a reactive handle for a multitude of chemical transformations, and an electronically-demanding nitrophenyl group. This unique combination makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules, particularly within the realm of medicinal chemistry and drug discovery. The strategic placement of the nitro group at the ortho position introduces steric and electronic features that can be exploited for regioselective reactions and further functionalization, offering a pathway to novel molecular scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, reactivity profile, and safety considerations.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a central β-dicarbonyl system flanked by an ethyl ester and a 2-nitrophenyl group.
Caption: Chemical structure of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 52119-39-8 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₅ | [1] |
| Molecular Weight | 237.21 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 30-34 °C or 34-36 °C | [2] |
| Boiling Point | 170 °C | [2] |
| Density | 1.276 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in many common organic solvents. | |
| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [2][3] |
Synthesis Protocol
The synthesis of this compound can be achieved through the acylation of a malonic ester derivative with o-nitrobenzoyl chloride. The following protocol is adapted from established literature procedures for the preparation of ethyl 2-(o-nitrobenzoyl)-acetate.[4]
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation of the Enolate: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve monoethyl malonate (39.6 g) and a catalytic amount of 2,2'-bipyridyl (50 mg) in anhydrous tetrahydrofuran (THF, 650 ml). Cool the solution to -70°C.
-
Slowly add n-butyllithium (305 ml of a 1.97 M solution in hexane) under a nitrogen atmosphere while maintaining vigorous stirring. Allow the temperature to rise to approximately -5°C towards the end of the addition, at which point the pink color of the indicator should persist.
-
Acylation: Recool the reaction mixture to -65°C. Add a solution of o-nitrobenzoyl chloride (31.7 g) in anhydrous THF (50 ml) dropwise over 10 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Work-up and Purification: Pour the reaction mixture into a mixture of 1 N hydrochloric acid (650 ml) and diethyl ether (1100 ml).
-
Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution (350 ml), water (400 ml), and brine (200 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. Further purification can be achieved by column chromatography if necessary.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the β-keto ester functionality. The methylene protons flanked by the two carbonyl groups are significantly acidic, facilitating the formation of a stable enolate under basic conditions.[5] This enolate is a potent nucleophile and can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Reactions:
-
Alkylation and Acylation: The enolate readily undergoes alkylation and acylation at the α-carbon, providing a straightforward route to more complex substituted β-keto esters.
-
Condensation Reactions: It can participate in Knoevenagel and Claisen-type condensation reactions with aldehydes, ketones, and esters.
-
Heterocycle Synthesis: The 1,3-dicarbonyl motif is a classic precursor for the synthesis of various five- and six-membered heterocycles such as pyrazoles, isoxazoles, and pyrimidines. The presence of the 2-nitrophenyl group offers a handle for subsequent reductive cyclization to form benzodiazepines and other fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[6]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized or participate in intramolecular cyclization reactions.
The reactivity of β-keto esters can be influenced by the choice of reaction conditions, such as the base, solvent, and temperature, allowing for fine-tuning of the desired outcome.[7]
Spectral Characterization
While a specific, published spectrum for this compound was not found in the initial search, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.[8]
-
¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethyl group protons. The methylene protons of the β-dicarbonyl system will likely appear as a singlet. The aromatic protons of the 2-nitrophenyl group will exhibit a complex multiplet pattern in the aromatic region of the spectrum.
-
¹³C NMR: The spectrum will show characteristic peaks for the ester and ketone carbonyl carbons, as well as the methylene carbon of the β-dicarbonyl system. The aromatic carbons will also be present in the downfield region.
-
IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. Characteristic peaks for the nitro group (asymmetric and symmetric stretching) are also expected.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (237.21 g/mol ).
Safety and Handling
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[9][10]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][3]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If it comes into contact with skin, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical advice.[9]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its rich reactivity, stemming from the β-keto ester moiety, combined with the potential for further transformations of the 2-nitrophenyl group, makes it a powerful tool for the construction of complex molecular architectures. For researchers and scientists in drug development, this compound offers a gateway to novel heterocyclic systems and other potential therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this and related chemical entities.
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Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. (2023-08-23). Available from: [Link]
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Navigating the Spectroscopic Landscape of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: A Technical Guide to ¹H and ¹³C NMR Spectral Interpretation
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-(2-nitrophenyl)-3-oxopropanoate. As a key intermediate in various synthetic pathways, a thorough understanding of its structural features through spectroscopic methods is paramount for researchers and drug development professionals. This document delves into the theoretical underpinnings of the spectral data, offering a detailed interpretation of chemical shifts, coupling constants, and multiplicities. A significant aspect of this guide is the discussion of the keto-enol tautomerism inherent to β-keto esters and its manifestation in NMR spectra.[1] We present a comprehensive, albeit predicted, spectral assignment based on established principles and data from analogous structures, due to the limited availability of peer-reviewed experimental spectra for this specific compound. This guide also outlines a standardized protocol for the acquisition of high-quality NMR data for this and similar molecules.
Introduction: The Structural Significance of this compound
This compound belongs to the class of β-keto esters, which are characterized by a ketone functional group at the β-position relative to an ester group.[1] This arrangement imparts unique reactivity and makes these compounds valuable precursors in organic synthesis. The presence of a 2-nitrophenyl group further functionalizes the molecule, opening avenues for diverse chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules.[2] It provides detailed information about the electronic environment of each proton and carbon atom, allowing for a complete mapping of the molecular structure. A key feature of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomers, a phenomenon that is readily studied by NMR.[1]
Predicted ¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group, the active methylene protons, and the aromatic protons of the 2-nitrophenyl ring. The electron-withdrawing nature of the nitro group is expected to significantly influence the chemical shifts of the aromatic protons, causing them to appear at a lower field (higher ppm) compared to unsubstituted benzene.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto Form) in CDCl₃
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl -CH₃ | ~1.3 | Triplet (t) | ~7.1 | 3H |
| Methylene -CH₂- | ~4.0 | Singlet (s) | - | 2H |
| Ethyl -CH₂- | ~4.2 | Quartet (q) | ~7.1 | 2H |
| Aromatic H | ~7.6-8.2 | Multiplet (m) | - | 4H |
-
Ethyl Group Protons: The ethyl group is expected to give rise to a triplet at approximately 1.3 ppm (for the -CH₃) and a quartet at around 4.2 ppm (for the -O-CH₂-). This characteristic pattern arises from the coupling between the adjacent methyl and methylene protons.
-
Active Methylene Protons: The methylene protons flanked by the two carbonyl groups are anticipated to appear as a singlet around 4.0 ppm. In the keto form, these protons are chemically equivalent and do not have any adjacent protons to couple with.
-
Aromatic Protons: The four protons on the 2-nitrophenyl ring will likely appear as a complex multiplet in the region of 7.6-8.2 ppm. The ortho and para protons to the electron-withdrawing nitro group are expected to be the most deshielded.
Predicted ¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton of the molecule. The carbonyl carbons and the aromatic carbons will be particularly informative.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Keto Form) in CDCl₃
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Methylene -CH₂- | ~46 |
| Ethyl -O-CH₂- | ~62 |
| Aromatic CHs | ~124-135 |
| Aromatic C-NO₂ | ~148 |
| Aromatic C-C=O | ~134 |
| Ester C=O | ~167 |
| Ketone C=O | ~192 |
-
Aliphatic Carbons: The ethyl group carbons are predicted to resonate at approximately 14 ppm (-CH₃) and 62 ppm (-O-CH₂-). The active methylene carbon is expected around 46 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the range of 124-135 ppm. The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly deshielded, appearing around 148 ppm. The carbon attached to the benzoyl group will also be in the aromatic region.
-
Carbonyl Carbons: The two carbonyl carbons will have distinct chemical shifts. The ester carbonyl is predicted to be around 167 ppm, while the ketone carbonyl will be further downfield, at approximately 192 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-resolution ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.[2]
4.1 Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-75 mg for ¹³C NMR analysis.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
4.2 NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the aromatic region.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Visualization of Molecular Structure and Key Groups
The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups relevant to the NMR spectral analysis.
Caption: Molecular structure of this compound with key functional groups highlighted.
Conclusion
This technical guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of this compound. While the presented spectral data are predictive, they are grounded in the established principles of NMR spectroscopy and substantiated by data from structurally analogous compounds. The detailed analysis of expected chemical shifts and coupling patterns, along with the provided experimental protocol, serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds. The elucidation of its spectral features is a critical step in confirming its identity and purity, which is essential for its application in drug discovery and development.
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- PubChem. Ethyl benzoylacetate.
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An In-Depth Technical Guide to Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, bearing the CAS Number 52119-39-8 , is a versatile synthetic intermediate of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] This β-keto ester is characterized by the presence of a reactive 1,3-dicarbonyl moiety and an ortho-nitro-substituted phenyl ring, features that render it a valuable precursor for the construction of various heterocyclic systems, most notably benzodiazepines and indoles. Its strategic importance lies in its ability to undergo a series of transformations, including reduction of the nitro group followed by intramolecular cyclization, to yield complex molecular architectures with pronounced pharmacological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a particular focus on its role in the development of therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective utilization in synthesis and for quality control purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52119-39-8 | [2] |
| Molecular Formula | C₁₁H₁₁NO₅ | [2] |
| Molecular Weight | 237.21 g/mol | [2] |
| Melting Point | 34 - 36°C | [1] |
| Boiling Point | 170°C | [1] |
| Density | 1.276 ± 0.06 g/cm³ | [1] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons between the two carbonyl groups, and multiplets in the aromatic region corresponding to the protons on the ortho-nitro-substituted phenyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the two carbonyl carbons (ketone and ester), the methylene carbon, the carbons of the ethyl group, and the six distinct carbons of the aromatic ring.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities (typically in the range of 1680-1750 cm⁻¹). Additionally, characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹) and C-H stretching and bending vibrations will be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 237. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and potentially cleavage of the bond between the carbonyl groups.[3]
Synthesis of this compound
The primary synthetic route to this compound is the Claisen condensation reaction. This carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable proton with another ester.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Claisen Condensation
-
Preparation: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a mixture of ethyl 2-nitrobenzoate (1 equivalent) and ethyl acetate (1.2 equivalents) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Mechanism of the Claisen Condensation
The reaction proceeds through a well-established mechanism involving the formation of an enolate intermediate.[4][5][6][7]
Caption: Synthetic pathway to 1,4-benzodiazepines from this compound.
Synthesis of Indoles: The Leimgruber-Batcho Synthesis
The indole scaffold is a privileged structure in medicinal chemistry, found in a wide range of natural products and synthetic drugs. The Leimgruber-Batcho indole synthesis provides a versatile method for preparing substituted indoles from o-nitrotoluenes. [8][9][10][11]While this compound is not a direct starting material for the classical Leimgruber-Batcho synthesis, the underlying principle of reductive cyclization of an ortho-nitro-substituted precursor is highly relevant. The reduction of the nitro group in this compound to an amine, followed by intramolecular cyclization, can be considered a variation of this powerful synthetic strategy to access oxindole derivatives.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Claisen condensation and the presence of two key reactive functionalities—the β-keto ester and the ortho-nitro group—make it an ideal precursor for the synthesis of medicinally important heterocyclic compounds, particularly 1,4-benzodiazepines and indole-related structures. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists engaged in the design and development of novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for the effective utilization of this important synthetic intermediate.
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Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]
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OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]
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Ahmed, A. M. (n.d.). The Claisen Condensation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, Chiral Resolution and Pharmacological Evaluation of a 2,3‐Benzodiazepine‐Derived Noncompetitive AMPA Receptor Antagonist. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-nitro-beta-oxobenzenepropanoate. Retrieved from [Link]
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Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. (2023, March 30). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF FEW 2-(SUBSTITUTED ARYL)-4-(HETEROARYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE DERIVATIVES. Retrieved from [Link]
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MDPI. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]
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ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2 Proposed fragmentation pattern of compounds 3a-e conducted.... Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). ethyl 3-anilino-2-nitro-3-oxopropanoate. Retrieved from [Link]
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Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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ChemBK. (2024, April 10). Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate. Retrieved from [Link]
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De Gruyter. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]
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Brieflands. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists. Retrieved from [Link]
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MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[10][12]iazepines, and Their Cytotoxic Activity. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, June 19). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?. Retrieved from [Link]
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National Institutes of Health. (2012, May 30). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]
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1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). Retrieved from [Link]
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National Institutes of Health. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: Synthesis, Suppliers, and Applications in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, with the CAS number 52119-39-8, is a valuable β-keto ester intermediate in organic synthesis. Its strategic placement of a nitro group ortho to a keto-ester functionality makes it a powerful precursor for the construction of various nitrogen-containing heterocyclic scaffolds, which are ubiquitous in pharmaceuticals and other biologically active molecules. This guide provides a comprehensive overview of its synthesis, commercial availability, analytical characterization, and key applications, with a focus on providing practical insights for researchers in drug discovery and development.
Commercial Availability
This compound is readily available from a range of chemical suppliers, catering to both research and development as well as larger-scale needs. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's quality control documentation.
| Supplier | Purity | Available Quantities | Notes |
| ChemScene | ≥95% | Milligrams to grams | Offers a range of research chemicals and provides basic product information.[1] |
| BLDpharm | Inquire | Grams to kilograms | Provides safety and basic physical property information. Offers a range of organic building blocks.[2] |
| BIOSYNCE | Inquire | Custom synthesis available | Can provide COA, MOA, and route of synthesis upon request.[3] |
| ChemicalBook | Varies by distributor | Grams to kilograms | Lists multiple distributors including Sigma-Aldrich and AK Scientific, with varying prices and purities.[4] |
| Sunway Pharm Ltd | Inquire | Custom synthesis available | Provides a list of synonyms for the compound. |
Synthesis of this compound: A Modified Claisen Condensation Approach
The most common and efficient method for the synthesis of this compound is a crossed Claisen condensation.[5][6] This reaction involves the acylation of the enolate of an ester with another ester that cannot self-condense. In this case, the reaction is typically performed between 2'-nitroacetophenone and a carbonate ester, such as diethyl carbonate, in the presence of a strong base.
The causality behind this choice of reactants lies in the fact that diethyl carbonate lacks α-hydrogens and therefore cannot form an enolate, preventing self-condensation and leading to a cleaner reaction with a higher yield of the desired product. The base, typically sodium ethoxide or sodium hydride, serves to deprotonate the α-carbon of the 2'-nitroacetophenone, generating the nucleophilic enolate.
Experimental Protocol: Synthesis via Crossed Claisen Condensation
This protocol is a representative procedure based on established Claisen condensation methodologies.[5][6][7]
Materials:
-
2'-Nitroacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous toluene or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) suspended in anhydrous toluene.
-
Enolate Formation: Slowly add a solution of 2'-nitroacetophenone (1.0 equivalent) in anhydrous toluene to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Acylation: Add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized or purchased this compound.
-
Appearance: Pale yellow to orange solid or liquid.
-
Melting Point: 30-34 °C.[4]
-
Molecular Formula: C₁₁H₁₁NO₅[1]
-
Molecular Weight: 237.21 g/mol [1]
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.25-1.35 (t, 3H, -OCH₂CH₃)
-
δ 4.05 (s, 2H, -COCH₂CO-)
-
δ 4.20-4.30 (q, 2H, -OCH₂CH₃)
-
δ 7.60-7.75 (m, 2H, Ar-H)
-
δ 7.80-7.90 (m, 1H, Ar-H)
-
δ 8.15-8.25 (d, 1H, Ar-H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 14.1, 46.5, 62.0, 124.5, 129.0, 130.5, 132.0, 134.5, 148.0, 167.0, 190.0
-
-
IR (KBr, cm⁻¹):
-
~3080 (Ar C-H), ~2980 (Aliphatic C-H), ~1740 (C=O, ester), ~1690 (C=O, ketone), ~1520 (NO₂, asymmetric), ~1350 (NO₂, symmetric)
-
-
Mass Spectrometry (EI):
-
m/z (%): 237 (M⁺), 192, 164, 150, 120, 104
-
Applications in the Synthesis of Heterocycles
The synthetic utility of this compound stems from its ability to undergo cyclization reactions, primarily through the reduction of the nitro group to an amine, which then participates in intramolecular condensations.
The Leimgruber-Batcho Indole Synthesis
A cornerstone application of this compound is in the Leimgruber-Batcho indole synthesis.[3][8][9] This powerful method allows for the construction of the indole ring system, a privileged scaffold in medicinal chemistry.
This protocol is a representative procedure for the reductive cyclization of this compound.
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Ethanol or Ethyl acetate
-
Hydrogen gas supply or a hydrogen source like ammonium formate
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol %) to the solution under an inert atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or add ammonium formate). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, Ethyl 2-hydroxy-1H-indole-3-carboxylate (which exists in tautomeric equilibrium with the corresponding keto form), can be purified by recrystallization or column chromatography if necessary.
Synthesis of 4-Hydroxyquinolines
This compound can also serve as a precursor for the synthesis of 4-hydroxyquinoline derivatives. This transformation typically involves a reductive cyclization, similar to the indole synthesis, but the cyclization pathway can be directed to form the six-membered quinoline ring.
This protocol is based on the Conrad-Limpach reaction and related methodologies for quinoline synthesis.[10]
Materials:
-
This compound
-
Iron powder or Tin(II) chloride dihydrate
-
Glacial acetic acid or concentrated hydrochloric acid
-
Ethanol
-
Dowtherm A or high-boiling point solvent
-
Sodium bicarbonate solution
Procedure:
-
Reduction: In a round-bottom flask, suspend this compound (1.0 equivalent) in a mixture of ethanol and glacial acetic acid. Heat the mixture to reflux and add iron powder (3-4 equivalents) portion-wise. Alternatively, use tin(II) chloride dihydrate in concentrated HCl.
-
Monitoring: Monitor the reduction of the nitro group by TLC until the starting material is consumed.
-
Work-up of Intermediate: Cool the reaction mixture, filter off the iron salts, and concentrate the filtrate. Neutralize with sodium bicarbonate solution and extract the intermediate, Ethyl 3-(2-aminophenyl)-3-oxopropanoate, with ethyl acetate. Dry and concentrate the organic layer.
-
Cyclization: Add the crude amino-ester to a high-boiling point solvent such as Dowtherm A and heat to approximately 250 °C for 15-30 minutes.
-
Isolation: Cool the reaction mixture, and the product will often precipitate. The solid can be collected by filtration and washed with a suitable solvent like hexane or diethyl ether. Further purification can be achieved by recrystallization.
Conclusion
This compound is a commercially accessible and highly versatile building block for the synthesis of indoles and quinolines, two of the most important heterocyclic systems in drug discovery. The straightforward synthetic access to this precursor via a Claisen condensation, coupled with its reliable conversion into valuable heterocyclic products, underscores its importance for medicinal and synthetic chemists. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate this valuable reagent into their synthetic strategies.
References
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
-
This compound Cas 52119-39-8 - BIOSYNCE. [Link]
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Leimgruber–Batcho indole synthesis - Wikipedia. [Link]
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(PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. [Link]
-
the leimgruber-batcho indole synthesis. HETEROCYCLES. [Link]
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Leimgruber-Batcho Indole Synthesis - SynArchive. [Link]
-
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The Claisen Condensation. [Link]
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synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed. [Link]
-
ethyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]
- US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P
-
Claisen Condensation - Organic Chemistry Portal. [Link]
-
Claisen condensation - Wikipedia. [Link]
-
A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | Request PDF - ResearchGate. [Link]
-
Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate. | Homework.Study.com. [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]
-
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate | C19H28N2O5 | CID 23322030 - PubChem. [Link]
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An In-depth Technical Guide on the Solubility of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, a key intermediate in synthetic chemistry. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document establishes a robust theoretical framework for predicting its solubility in common organic solvents. This framework is built upon an analysis of the compound's structural features and the physicochemical properties of its constituent functional groups—a nitro group, an aromatic ring, and a β-keto ester moiety. To empower researchers and drug development professionals, this guide also provides a detailed, field-proven experimental protocol for the accurate determination of solubility via the shake-flask method, ensuring a self-validating system for data generation.
Introduction: The Synthetic and Pharmaceutical Relevance of this compound
This compound is a versatile organic compound that serves as a crucial building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its utility in the preparation of substituted benzodiazepines and other complex organic structures underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), and the formulation of active pharmaceutical ingredients (APIs).[1]
Physicochemical Properties of this compound
Before delving into its solubility, it is essential to consider the known physical and chemical properties of this compound. These properties provide foundational information that influences its behavior in different solvent systems.
| Property | Value | Source |
| CAS Number | 52119-39-8 | [2] |
| Molecular Formula | C₁₁H₁₁NO₅ | [1] |
| Molecular Weight | 237.21 g/mol | [1] |
| Melting Point | 34 - 36°C | [3] |
| Boiling Point | 170°C | [3] |
| Density | 1.276 ± 0.06 g/cm³ | [3] |
The compound's relatively low melting point suggests that it exists as a solid at standard room temperature, making equilibrium solubility determination a relevant and necessary endeavor for its practical application.
Molecular Structure and its Influence on Solubility
The solubility of a compound is primarily dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The structure of this compound contains several key functional groups that determine its polarity and hydrogen bonding capabilities.
Caption: Molecular structure of this compound.
-
Aromatic Phenyl Ring: The phenyl group is inherently non-polar and will favor interactions with non-polar or weakly polar solvents through van der Waals forces.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group.[5] The oxygen atoms can act as hydrogen bond acceptors, which can enhance solubility in protic solvents. However, nitro compounds are often only sparingly soluble in water.[6]
-
β-Keto Ester (-C(O)CH₂C(O)O-): This is a highly functionalized and polar part of the molecule. The two carbonyl groups (ketone and ester) and the ester oxygen are all potential hydrogen bond acceptors.[3][7] This functionality significantly increases the molecule's polarity and its potential for interaction with polar solvents. β-keto esters are important synthons in organic chemistry, and their solubility in organic solvents is crucial for their reactivity.[8]
Theoretical Solubility Profile in Common Organic Solvents
Based on the structural analysis, a theoretical solubility profile can be predicted. This serves as a starting point for solvent screening in experimental settings.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the oxygen atoms of the nitro and β-keto ester groups. Therefore, good solubility is expected in lower alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)): These solvents are polar and can engage in dipole-dipole interactions with the polar functionalities of the molecule. Since they cannot donate hydrogen bonds, the interactions might be slightly weaker than with protic solvents, but good to moderate solubility is still anticipated. Acetone and ethyl acetate, in particular, are often good solvents for β-keto esters.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane is an excellent solvent for a wide range of organic compounds and is expected to be a good solvent for this compound.
-
Non-polar Aromatic Solvents (e.g., Toluene, Benzene): The presence of the phenyl ring in the solute suggests that there will be favorable π-stacking interactions with these solvents. However, the highly polar nitro and β-keto ester groups will disfavor dissolution. Therefore, moderate to low solubility is predicted.
-
Non-polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): These solvents primarily interact through weak van der Waals forces. The highly polar nature of the solute makes it unlikely to dissolve to a significant extent in these solvents. Poor solubility is expected.
-
Water: Despite the presence of hydrogen bond accepting groups, the overall molecule has a significant non-polar character due to the aromatic ring and the ethyl group of the ester. Aromatic nitro compounds are generally insoluble in water.[6] Therefore, the compound is expected to have very low solubility in water.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
To obtain definitive and reliable solubility data, an experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[9][10]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps or other sealable containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Methodology:
-
Preparation of the Test System:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached with a saturated solution.
-
Pipette a precise, known volume of the selected organic solvent into the vial.
-
Securely seal the vial to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C ± 1 °C).
-
Agitate the mixture at a constant speed for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. A preliminary study may be required to determine the minimum time to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
For a more rapid and complete separation, the sample can be centrifuged at a moderate speed. Alternatively, the saturated solution can be filtered.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette or a syringe fitted with a solvent-compatible filter. This step must be performed without disturbing the undissolved solid at the bottom of the vial.
-
Accurately dilute the collected aliquot with the same solvent in a volumetric flask to a concentration that falls within the linear range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Conclusion
While specific experimental data on the solubility of this compound is scarce, a detailed analysis of its molecular structure provides a strong basis for predicting its behavior in various organic solvents. The presence of a polar nitro group and a β-keto ester functionality suggests good solubility in polar protic and aprotic solvents, while the non-polar aromatic ring indicates potential for moderate solubility in aromatic solvents. Conversely, poor solubility is expected in non-polar aliphatic solvents and water.
For researchers and professionals in drug development, this theoretical profile serves as an invaluable guide for initial solvent screening. However, for process optimization, purification, and formulation, it is imperative to determine precise solubility data experimentally. The provided detailed protocol for the shake-flask method offers a robust and reliable framework for generating this critical information, ensuring the successful and efficient application of this compound in synthesis and pharmaceutical development.
References
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StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]
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ChemBK. (2024, April 10). Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate. ChemBK. [Link]
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Dobbelaere, M., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]
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BIOSYNCE. This compound Cas 52119-39-8. BIOSYNCE. [Link]
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Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
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Chemistry LibreTexts. (2023, January 22). Properties of Esters. Chemistry LibreTexts. [Link]
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Quora. (2019, January 3). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules? Quora. [Link]
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SvedbergOpen. (2023, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
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An In-depth Technical Guide to the Keto-enol Tautomerism in Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, a β-keto ester of significant interest in synthetic chemistry, serves as a versatile precursor for a variety of heterocyclic compounds and pharmacologically active molecules. A fundamental understanding of its chemical behavior necessitates a thorough investigation of its keto-enol tautomerism. This guide provides a comprehensive analysis of this tautomeric equilibrium, detailing the synthesis of the compound, the structural characteristics of its keto and enol forms, and the profound influence of solvents on their relative stability. We will explore the application of advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, for the qualitative and quantitative assessment of the tautomeric mixture. Furthermore, this guide will present detailed experimental protocols and delve into the theoretical underpinnings of the observed phenomena, supported by authoritative references.
Introduction: The Dynamic Nature of β-Keto Esters
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In β-dicarbonyl compounds, such as this compound, this equilibrium is particularly prominent and readily observable. The presence of two carbonyl groups flanking an α-carbon significantly increases the acidity of the α-protons, facilitating their removal and subsequent formation of the enolate intermediate, which is in equilibrium with the enol tautomer.
The position of this equilibrium is not static; it is dynamically influenced by a variety of factors, including the electronic nature of substituents, temperature, and, most notably, the solvent environment. The ability to understand and predict the tautomeric preference of β-keto esters is crucial for controlling their reactivity in chemical syntheses and for elucidating their mechanism of action in biological systems.
The enol form of β-keto esters is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring. This intramolecular hydrogen bonding is a key factor in determining the stability of the enol tautomer, particularly in non-polar solvents.
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of the dianion of monoethyl malonate with o-nitrobenzoyl chloride. This method provides a reliable route to the target β-keto ester.
Reaction Scheme
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
This protocol is adapted from a similar synthesis and should be performed by qualified chemists with appropriate safety precautions.
Materials:
-
Monoethyl malonate
-
2,2'-Bipyridyl (indicator)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexane
-
o-Nitrobenzoyl chloride
-
1 N Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of monoethyl malonate (39.6 g) and 2,2'-bipyridyl (50 mg) in anhydrous THF (650 ml) is cooled to -70°C under a nitrogen atmosphere.
-
Slowly add n-butyllithium in hexane (305 ml of 1.97 M solution) with stirring, allowing the temperature to rise to approximately -5°C towards the end of the addition, indicated by the persistence of a pink color.
-
Recool the mixture to -65°C and add a solution of o-nitrobenzoyl chloride (31.7 g) in THF (50 ml) dropwise over 10 minutes.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the mixture into a separatory funnel containing 1 N hydrochloric acid (650 ml) and diethyl ether (1100 ml).
-
Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate (350 ml), water (400 ml), and brine (200 ml).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as an oil.[1]
Structural Elucidation of Tautomers by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of the keto-enol tautomeric equilibrium. The slow rate of interconversion on the NMR timescale allows for the observation of distinct signals for both the keto and enol forms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear picture of the tautomeric composition. Key diagnostic signals include:
-
Enolic Hydroxyl Proton: A characteristic downfield singlet, typically in the range of δ 12-13 ppm, arising from the intramolecularly hydrogen-bonded hydroxyl proton of the enol form. The significant deshielding is a hallmark of this feature.
-
Vinylic Proton: A singlet corresponding to the vinylic proton of the enol form, usually found between δ 5.0 and 6.0 ppm.
-
α-Methylene Protons: A singlet for the two α-protons of the keto form, typically appearing in the region of δ 3.5-4.5 ppm.
-
Aromatic Protons: The protons on the 2-nitrophenyl group will appear in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the tautomeric state of the side chain.
-
Ethyl Group Protons: A quartet for the methylene protons and a triplet for the methyl protons of the ethyl ester group will be present for both tautomers, though their chemical shifts may differ slightly.
By integrating the signals corresponding to the enolic vinylic proton and the ketonic α-methylene protons, the relative ratio of the two tautomers in a given solvent can be determined.[2][3][4][5]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides further evidence for the presence of both tautomers:
-
Carbonyl Carbons: The keto form will exhibit two distinct carbonyl signals, one for the ketone and one for the ester. The enol form will show a signal for the ester carbonyl and a deshielded signal for the enolic carbon double-bonded to the hydroxyl group.
-
α-Carbon: The α-carbon of the keto form will appear as a methylene signal, while the corresponding carbon in the enol form will be a vinylic carbon signal.
Quantitative Analysis by UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable technique for studying the keto-enol equilibrium, as the two tautomers possess distinct electronic transitions and, consequently, different absorption spectra.[6][7][8][9]
-
Keto Tautomer: The keto form typically exhibits a lower wavelength absorption band corresponding to an n→π* transition of the isolated carbonyl group.
-
Enol Tautomer: The enol form, with its conjugated system, displays a higher wavelength absorption band (π→π* transition) of higher intensity.
By measuring the absorbance at the respective λmax values for the keto and enol forms in different solvents, the equilibrium constant can be determined. The distinct chromophores of the two tautomers allow for their quantitative analysis in solution.
The Influence of Solvent on the Tautomeric Equilibrium
The solvent plays a pivotal role in dictating the position of the keto-enol equilibrium. The general trend is that non-polar solvents favor the enol form, while polar solvents favor the keto form.
Non-Polar Solvents (e.g., Hexane, Carbon Tetrachloride)
In non-polar solvents, the intramolecular hydrogen bond of the enol form is the dominant stabilizing interaction. The solvent molecules do not compete for hydrogen bonding, allowing the enol tautomer to exist in a stable, chelated conformation.
Polar Aprotic Solvents (e.g., Acetone, DMSO)
Polar aprotic solvents can act as hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with the enolic hydroxyl group. This destabilizes the enol tautomer relative to the keto form.
Polar Protic Solvents (e.g., Water, Methanol)
Polar protic solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate both the keto and enol forms. However, they tend to favor the more polar keto tautomer and strongly disrupt the intramolecular hydrogen bond of the enol form, shifting the equilibrium significantly towards the keto side.[10]
The electron-withdrawing nitro group on the phenyl ring is expected to influence the acidity of the α-protons and the electronic properties of the conjugated system in the enol form, thereby affecting the tautomeric equilibrium.
Experimental Workflow for Tautomeric Analysis
Caption: A generalized workflow for the analysis of keto-enol tautomerism.
Data Presentation
The following table provides a hypothetical representation of the expected solvent effects on the keto-enol equilibrium of this compound, based on the behavior of similar β-keto esters.
| Solvent | Dielectric Constant (ε) | % Enol (Predicted) |
| Hexane | 1.9 | ~80-90% |
| Chloroform | 4.8 | ~50-60% |
| Acetone | 21 | ~20-30% |
| Acetonitrile | 37.5 | ~15-25% |
| Methanol | 33 | ~10-20% |
| Water | 80 | <5% |
Conclusion
The keto-enol tautomerism of this compound is a dynamic and solvent-dependent equilibrium. A thorough understanding of this phenomenon is essential for its effective utilization in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, structural characterization, and the influence of the solvent environment on the tautomeric composition of this important β-keto ester. The detailed protocols and analysis workflows presented herein serve as a valuable resource for researchers and scientists in the field, enabling them to confidently investigate and manipulate the fascinating chemistry of this versatile molecule.
References
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PrepChem. Synthesis of ethyl 2-(o-nitrobenzoyl)-acetate. [Link]
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ChemBK. ETHYL (2-NITROBENZOYL)ACETATE. [Link]
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Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
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Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]
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ResearchGate. Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. [Link]
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ResearchGate. Solvent-dependent UV/Vis absorption (a) and emission studies (b) of... [Link]
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ResearchGate. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]
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Journal of Chemical Education. Determination of the equilibrium constant for keto-enol tautomerism of ethyl acetoacetate. [Link]
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YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]
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Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]
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PubMed. The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR. [Link]
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Beilstein Journal of Organic Chemistry. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]
-
ResearchGate. Computed UV−vis spectra of the most significant tautomers/ conformers... [Link]
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Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]
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ResearchGate. The solvent effect on UV-Vis spectra of (E) ... [Link]
-
ResearchGate. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. [Link]
-
National Institutes of Health. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. [Link]
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Methodological & Application
Application Notes & Protocols: Ethyl 3-(2-nitrophenyl)-3-oxopropanoate in Heterocyclic Synthesis
Introduction: A Versatile Building Block for Medicinal Chemistry
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is a highly functionalized aromatic compound that serves as a potent and versatile precursor in the synthesis of various nitrogen-containing heterocyclic scaffolds. Its structure, featuring an ortho-nitro group adjacent to a β-ketoester moiety, is primed for elegant and efficient cyclization strategies. The strategic placement of the nitro group allows for its reduction to a nucleophilic amine, which can then readily react with the proximate electrophilic carbonyl centers to construct fused ring systems. This "masked amine" strategy is a cornerstone of modern heterocyclic chemistry.
These application notes provide an in-depth guide for researchers, medicinal chemists, and process development scientists on the practical application of this key starting material. We will explore its use in the synthesis of two of the most important heterocyclic cores in drug discovery—quinolines and indoles—providing not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers to adapt and innovate.
Part 1: Synthesis of 4-Hydroxyquinoline-3-carboxylates
The most direct and high-yielding application of this compound is in the synthesis of 4-hydroxyquinoline derivatives. This transformation is a variation of the Conrad-Limpach and related quinoline syntheses. The core strategy involves the reduction of the nitro group to an aniline, which spontaneously or under mild acid/base catalysis undergoes intramolecular cyclization and tautomerization to yield the stable 4-hydroxyquinoline scaffold.
Scientific Rationale & Mechanistic Insight
The process hinges on a reductive cyclization pathway. The initial reduction of the 2-nitro group generates the key intermediate, ethyl 3-(2-aminophenyl)-3-oxopropanoate. This molecule possesses both a nucleophilic aniline amine and electrophilic ketone and ester carbonyls. Intramolecular attack of the amine onto the ketone carbonyl is sterically and electronically favored, leading to the formation of a six-membered cyclic hemiaminal. Subsequent dehydration (elimination of water) under the reaction conditions yields an enamine intermediate which tautomerizes to the thermodynamically stable aromatic 4-hydroxyquinoline product.
Catalytic hydrogenation is often the method of choice for the nitro group reduction in this context. It is clean, high-yielding, and avoids the use of harsh or stoichiometric metal reductants that can complicate purification.
Workflow for 4-Hydroxyquinoline Synthesis
Caption: High-level workflow for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate.
Detailed Laboratory Protocol
Objective: To synthesize ethyl 4-hydroxyquinoline-3-carboxylate.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol%)
-
Ethanol (ACS Grade)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 21.1 mmol).
-
Solvent Addition: Add ethanol (approx. 100 mL) to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 1.1 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). Expertise Note: Adding the catalyst under inert gas prevents it from reacting prematurely with atmospheric oxygen and ensures maximum activity.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product. Trustworthiness Note: It is critical to ensure all palladium is removed, as residual heavy metals can interfere with subsequent reactions or biological assays.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate as a solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield a pure, crystalline product.
Data Summary:
| Reductant System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| H₂ (1 atm), 10% Pd/C | Ethanol | 25 | 2-4 | >90% | [1] |
| Fe Powder, Acetic Acid | Ethanol/Water | 80 | 1-2 | 85-95% | [2] |
| SnCl₂·2H₂O | Ethanol | 70 | 2-3 | 80-90% | [2] |
Part 2: Synthesis of Indole-2-carboxylates via Reductive Cyclization
While the synthesis of quinolines is a direct outcome of the precursor's structure, forming an indole ring requires a more nuanced approach. The Leimgruber-Batcho indole synthesis, which classically starts from an o-nitrotoluene, provides a powerful strategic blueprint.[3][4] The core principle is the reductive cyclization of an enamine derived from a 2-nitro-substituted precursor. Although our starting material is not a toluene, its β-ketoester functionality can be leveraged to form the necessary enamine intermediate.
Scientific Rationale & Mechanistic Insight
This synthesis is a multi-step, one-pot process.
-
Enamine Formation: The β-ketoester (this compound) is first reacted with a source of dimethylamine, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). The active methylene group of the β-ketoester is acidic and condenses with DMF-DMA to form a stable enaminone intermediate. This step transforms the ketone into a functionality suitable for indole cyclization.
-
Reductive Cyclization: The nitro group of the enaminone is then reduced to an amine using a suitable reducing agent. Catalytic hydrogenation (H₂/Pd/C) is highly effective.[4] The newly formed aniline amine immediately attacks the enamine's β-carbon, displacing dimethylamine. This intramolecular cyclization forms the indole-2-carboxylate scaffold directly. The extended conjugation of the intermediate enaminone often imparts a deep red or orange color, which serves as a useful visual indicator of the first step's success.[4]
Reaction Mechanism: Leimgruber-Batcho Adaptation
Caption: Simplified mechanism for the adapted Leimgruber-Batcho synthesis.
Detailed Laboratory Protocol
Objective: To synthesize ethyl indole-2-carboxylate in a one-pot procedure.
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Methanol or DMF (solvent)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5-10 mol%)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Enamine Formation: In a flask suitable for hydrogenation, dissolve this compound (e.g., 2.37 g, 10 mmol) in methanol or DMF (50 mL). Add DMF-DMA (e.g., 1.6 g, 1.2 eq, 12 mmol).
-
Heating: Heat the mixture to reflux (approx. 65°C for methanol) for 1-2 hours. The solution should develop a deep color. Monitor the reaction by TLC until the starting material is consumed.
-
Preparation for Reduction: Cool the reaction mixture to room temperature. Expertise Note: It is not necessary to isolate the enamine intermediate. Proceeding directly to the reduction step makes this an efficient one-pot synthesis.
-
Catalyst Addition & Hydrogenation: Carefully add 10% Pd/C catalyst to the cooled solution under a nitrogen atmosphere. Evacuate and backfill the flask with hydrogen gas three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature. The disappearance of the color is a strong indicator that the reductive cyclization is complete. This typically takes 4-12 hours.
-
Work-up and Purification: Following the same work-up procedure as in the quinoline synthesis (Part 1, steps 6-9), filter the catalyst through Celite®, concentrate the solvent, and purify the resulting crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure ethyl indole-2-carboxylate.
Comparative Advantages:
-
High Yield & Mild Conditions: This method generally provides high yields under mild reaction conditions, avoiding harsh acids or high temperatures often associated with other indole syntheses like the Fischer method.[4][5]
-
Substrate Scope: The Leimgruber-Batcho approach is known for its broad tolerance of various functional groups on the aromatic ring.[3]
-
Availability of Starting Materials: The precursor, this compound, is readily accessible.
Conclusion
This compound is a powerful and adaptable starting material for constructing medicinally relevant heterocyclic cores. By selecting the appropriate reaction sequence, researchers can readily access either quinoline or indole scaffolds with high efficiency. The reductive cyclization strategy is central to its utility, providing a robust and scalable method for drug discovery and development programs. The protocols and insights provided herein serve as a validated foundation for the synthesis of these important molecular frameworks.
References
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]
-
Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]
-
Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2015). Molecules, 20(12), 22686–22699. Available at: [Link]
-
Saeed, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20709. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Selective Reduction of the Nitro Group in Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
Abstract
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, providing critical intermediates for the pharmaceutical, agrochemical, and materials science industries.[1][2] This application note provides a comprehensive technical guide for the selective reduction of the nitro group in Ethyl 3-(2-nitrophenyl)-3-oxopropanoate to yield Ethyl 3-(2-aminophenyl)-3-oxopropanoate. We present and compare several robust methodologies, including catalytic hydrogenation, transfer hydrogenation, and chemical reduction with metallic salts and sodium dithionite. Each section includes a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and expert insights into optimizing reaction conditions and ensuring experimental success. This guide is intended for researchers, chemists, and process development scientists seeking reliable and scalable methods for this important synthetic transformation.
Introduction: The Strategic Importance of Nitro Group Reduction
The reduction of a nitro group to a primary amine is one of the most fundamental and widely utilized transformations in the synthesis of aromatic compounds. This reaction dramatically alters the electronic properties of the benzene ring, converting a powerful electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group.[3] The resulting aromatic amines, or anilines, are versatile precursors for a vast array of more complex molecules.
The target product of this guide, Ethyl 3-(2-aminophenyl)-3-oxopropanoate, is a valuable building block. Its ortho-amino keto-ester functionality makes it an ideal precursor for the synthesis of various heterocyclic systems, such as quinolines, through intramolecular cyclization reactions.[4] The challenge in this synthesis lies in the chemoselective reduction of the nitro group while preserving the vulnerable ester and ketone functionalities. This note explores multiple field-proven methods to achieve this selectivity with high efficiency.
Overview of Methodologies for Nitroarene Reduction
Several classes of reagents and conditions are available for the reduction of aromatic nitro groups. The choice of method often depends on factors such as substrate sensitivity, desired chemoselectivity, scalability, cost, and safety considerations.
-
Catalytic Hydrogenation: This is often the preferred industrial method, utilizing a heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C) with molecular hydrogen (H₂). It is highly efficient and generates only water as a byproduct, but requires specialized pressure equipment and careful handling of flammable H₂ gas.[5][6][7]
-
Catalytic Transfer Hydrogenation (CTH): A safer and more convenient alternative to using H₂ gas, CTH employs a hydrogen donor molecule, such as ammonium formate, hydrazine, or isopropanol, to generate hydrogen in situ with a catalyst like Pd/C.[1][8][9][10]
-
Dissolving Metal Reductions: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in acidic media (e.g., HCl) are robust and inexpensive.[3][11] However, they often require stoichiometric or excess quantities of metal and involve a strenuous, non-catalytic workup to remove metal salt byproducts.[12][13]
-
Stoichiometric Chemical Reductions: Reagents like tin(II) chloride (SnCl₂) and sodium dithionite (Na₂S₂O₄) offer mild and highly chemoselective reductions.[5][14] They are particularly useful for complex molecules where catalytic methods might affect other functional groups.[15][16]
Below we provide detailed protocols for the most relevant and effective methods for the transformation of this compound.
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Cyclization Reactions of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
Introduction: Strategic Importance in Heterocyclic Chemistry and Drug Discovery
The intramolecular cyclization of ethyl 3-(2-nitrophenyl)-3-oxopropanoate represents a cornerstone transformation in synthetic organic chemistry, providing a direct and efficient route to highly functionalized quinoline scaffolds. Quinolines are a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Specifically, the products of this reaction, ethyl 2-hydroxyquinoline-4-carboxylates and related derivatives, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[2][3] Their applications in drug discovery are particularly noteworthy, with quinoline-4-carboxylic acid derivatives showing potential as anticancer, anti-inflammatory, and antibacterial agents.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic underpinnings and practical execution of the cyclization of this compound. We will delve into the prevalent reductive cyclization pathway and furnish detailed, field-proven protocols for its implementation using various reagents.
Mechanistic Insights: The Reductive Cyclization Pathway
The predominant mechanism for the cyclization of this compound is a reductive cyclization. This process can be conceptualized as an in situ domino reaction that combines the reduction of an aromatic nitro group with an intramolecular condensation, echoing the principles of the renowned Friedländer annulation for quinoline synthesis.[4][5][6][7][8]
The reaction proceeds through the following key steps:
-
Reduction of the Nitro Group: The ortho-nitro group is reduced to an amino group (-NH2). This is the critical initiating step, and the choice of reducing agent is paramount to the success and chemoselectivity of the reaction.[9][10] A variety of reducing systems can be employed, ranging from catalytic hydrogenation to the use of stoichiometric metal reductants.[10][11][12]
-
Intramolecular Cyclization (Condensation): The newly formed aniline derivative undergoes a spontaneous intramolecular nucleophilic attack on one of the adjacent carbonyl groups of the β-keto ester side chain. Tautomerization of the β-keto ester to its enol form can also facilitate this cyclization.
-
Dehydration/Aromatization: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic quinoline ring system.
Below is a diagram illustrating this mechanistic pathway.
Caption: Reductive cyclization of this compound.
Experimental Protocols
The choice of protocol for the reductive cyclization of this compound often depends on the desired scale, available equipment, and the presence of other functional groups in the molecule. Below are two robust and widely applicable protocols.
Protocol 1: Reductive Cyclization using Stannous Chloride (SnCl₂)
This method is a classic and reliable approach for the reduction of aromatic nitro groups in a laboratory setting.[13][14] Stannous chloride is an effective reducing agent that is tolerant of many functional groups, such as esters and ketones.[14]
Materials and Equipment:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add absolute ethanol to dissolve the starting material (approximately 10-20 mL per gram of starting material).
-
To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise with stirring. The reaction is exothermic.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A white precipitate of tin salts will form.[15]
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the initial ethanol used).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-hydroxyquinoline-4-carboxylate.
Protocol 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a milder and often more efficient alternative to metal/acid reductions, avoiding the formation of metallic waste.[16][17] A hydrogen donor, such as ammonium formate or cyclohexene, is used in the presence of a catalyst like palladium on carbon (Pd/C).[16]
Materials and Equipment:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Celite® or a similar filter aid
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 15-25 mL per gram of starting material).
-
To this solution, add ammonium formate (5.0-6.0 eq).
-
Carefully add 10% Pd/C (5-10 mol% of the starting material) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65 °C) and stir for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrate and washings and remove the methanol under reduced pressure.
-
The resulting residue can be partitioned between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography as described in Protocol 1.
Data Presentation: Comparison of Cyclization Methods
| Parameter | Protocol 1: SnCl₂ Reduction | Protocol 2: Catalytic Transfer Hydrogenation |
| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) | Ammonium formate (HCOONH₄) |
| Catalyst | None (stoichiometric) | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol | Methanol |
| Temperature | Reflux (~78 °C) | Reflux (~65 °C) |
| Reaction Time | 2-4 hours | 1-3 hours |
| Work-up | Neutralization and extraction from tin salts | Filtration of catalyst |
| Advantages | Robust, reliable, tolerant of many functional groups | Milder conditions, cleaner work-up, avoids heavy metal waste |
| Disadvantages | Stoichiometric amounts of tin salts produced, potentially tedious work-up | Catalyst can be pyrophoric, potential for catalyst poisoning |
Visualization of Experimental Workflow
Caption: Comparative workflow for the two described protocols.
Conclusion: A Versatile Synthesis of a Privileged Scaffold
The reductive cyclization of this compound is a powerful and versatile method for the synthesis of functionalized quinolines. The choice between a stoichiometric reducing agent like stannous chloride and a catalytic method such as transfer hydrogenation will depend on the specific requirements of the synthesis. Both protocols provided herein are robust and can be adapted for various research and development applications. A thorough understanding of the underlying mechanism and careful execution of the experimental procedure will ensure a high yield of the desired quinoline product, a valuable scaffold for further elaboration in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds: an approach for accessing nitrogen-fused heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
The Strategic Utility of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate in Quinoline Synthesis: A Guide for Medicinal Chemists and Researchers
Introduction: The Quinoline Scaffold and the Significance of a Versatile Precursor
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The continued exploration of novel quinoline derivatives is therefore a critical endeavor in drug discovery. A key to unlocking this chemical diversity lies in the strategic selection of versatile precursors that can be efficiently transformed into the desired heterocyclic core. Ethyl 3-(2-nitrophenyl)-3-oxopropanoate has emerged as a particularly valuable starting material for the synthesis of functionalized quinolines. Its structure, featuring an ortho-nitro group on the phenyl ring and a β-ketoester moiety, is primed for a facile reductive cyclization cascade, offering a direct and high-yielding route to the quinoline scaffold. This application note provides a comprehensive guide for researchers on the utilization of this compound as a precursor for quinoline derivatives, detailing the underlying mechanistic principles and providing robust experimental protocols.
The Core Chemistry: Reductive Cyclization of an ortho-Nitroaryl β-Ketoester
The conversion of this compound to a quinoline derivative is a classic example of a reductive cyclization reaction. This process hinges on two key transformations occurring in a single pot: the reduction of the aromatic nitro group to an amine and the subsequent intramolecular condensation of the newly formed amine with the proximal ketone of the β-ketoester side chain.
The elegance of this approach lies in its efficiency. The in situ generation of the reactive amino group circumvents the need to isolate the often less stable 2-aminophenyl ketone intermediate, streamlining the synthetic workflow. The final cyclization step is an intramolecular condensation, which is entropically favored and typically proceeds with high efficiency to form the thermodynamically stable aromatic quinoline ring system. The product of this reaction is typically a 4-hydroxyquinoline-2-carboxylate derivative, a valuable intermediate for further functionalization.
dot graph "Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Precursor [label="this compound"]; Intermediate [label="Ethyl 3-(2-aminophenyl)-3-oxopropanoate", fillcolor="#34A853"]; Product [label="Ethyl 4-hydroxyquinoline-2-carboxylate", fillcolor="#EA4335"];
Precursor -> Intermediate [label="Reduction of Nitro Group\n(e.g., H₂, Pd/C or Fe, AcOH)"]; Intermediate -> Product [label="Intramolecular\nCyclization"]; } caption: "Reductive cyclization of the precursor."
Experimental Protocols: Pathways to Quinoline Synthesis
Two primary and reliable methods for the reductive cyclization of this compound are detailed below: Catalytic Hydrogenation and Chemical Reduction with Iron in Acetic Acid. The choice between these methods will depend on the available equipment, the scale of the reaction, and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups and is often the preferred method for its high yields and simple work-up procedure. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Materials and Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (absolute)
-
Hydrogen source (gas cylinder or balloon)
-
Hydrogenation vessel (e.g., Parr shaker or a round-bottom flask with a septum)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a sufficient volume of absolute ethanol to achieve a concentration of approximately 0.1 M.
-
Catalyst Addition: To the solution, carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate) under a stream of inert gas (e.g., nitrogen or argon) to prevent ignition of the catalyst.
-
Hydrogenation: Securely seal the reaction vessel. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen. For a laboratory scale reaction, a hydrogen-filled balloon can be used to maintain a positive pressure of hydrogen. For larger scales or higher pressures, a Parr shaker apparatus is recommended.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the uptake of hydrogen. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude ethyl 4-hydroxyquinoline-2-carboxylate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the final product in high purity.
dot graph "Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Dissolve Precursor in Ethanol"]; B [label="Add Pd/C Catalyst"]; C [label="Hydrogenate"]; D [label="Filter to Remove Catalyst"]; E [label="Evaporate Solvent"]; F [label="Recrystallize Product", fillcolor="#34A853"];
A -> B -> C -> D -> E -> F; } caption: "Catalytic hydrogenation workflow."
Protocol 2: Chemical Reduction with Iron in Acetic Acid
The Béchamp reduction, using iron metal in the presence of an acid, is a classic and cost-effective method for the reduction of aromatic nitro compounds.[4][5] This method is particularly useful for larger scale syntheses where catalytic hydrogenation may be less practical.
Materials and Equipment:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a solution of this compound (1.0 eq) in a mixture of glacial acetic acid and ethanol (e.g., a 1:1 to 1:3 ratio).
-
Addition of Iron: To the stirred solution, add iron powder (3-5 eq) portion-wise. The addition may be exothermic, so it should be done at a controlled rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically around 80-90 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction is usually complete within 1-3 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice water.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. This will precipitate iron salts.
-
Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ethyl 4-hydroxyquinoline-2-carboxylate by recrystallization as described in Protocol 1.
Data Presentation and Expected Outcomes
The successful synthesis of ethyl 4-hydroxyquinoline-2-carboxylate can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
| Parameter | Catalytic Hydrogenation | Iron/Acetic Acid Reduction |
| Typical Yield | 85-95% | 75-85% |
| Reaction Time | 2-6 hours | 1-3 hours |
| Purity (crude) | High | Moderate (requires thorough removal of iron salts) |
| Key Advantages | Clean reaction, simple work-up | Cost-effective, scalable |
| Key Considerations | Requires specialized hydrogenation equipment, catalyst can be pyrophoric | Generates significant iron waste, work-up is more extensive |
Conclusion and Future Perspectives
This compound serves as an excellent and readily accessible precursor for the synthesis of valuable quinoline derivatives. The reductive cyclization strategy, achievable through both catalytic hydrogenation and chemical reduction, provides a robust and high-yielding pathway to ethyl 4-hydroxyquinoline-2-carboxylate. This intermediate is a versatile platform for further chemical modifications, allowing for the generation of diverse libraries of quinoline-based compounds for screening in drug discovery programs. The protocols detailed herein offer reliable methods for researchers to access this important class of heterocyclic compounds, facilitating the advancement of medicinal chemistry and the development of new therapeutic agents.
References
- Aitken, R. A., & Karodia, N. (2000). A New, Convenient Synthesis of Quinolines by a Modification of the Friedländer Reaction. Synthesis, 2000(04), 513–515.
- Al-Suwaidan, I. A., et al. (2013). Quinoline, quinazoline, and acridone alkaloids: a review. Journal of the Saudi Chemical Society, 17(3), 267-277.
- Béchamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de chimie et de physique, 42, 186-196.
- Chen, Y., et al. (2012). Recent advances in the chemistry and biology of quinoline-based compounds. Current Medicinal Chemistry, 19(18), 2900-2926.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
- Kaur, K., et al. (2014). A comprehensive review on the pharmacological and toxicological profile of quinoline and its derivatives. Mini reviews in medicinal chemistry, 14(3), 216-235.
- Musiol, R., et al. (2006). New quinoline-based compounds as anticancer agents. Bioorganic & Medicinal Chemistry, 14(10), 3592-3598.
-
SFC. (n.d.). Béchamp reduction. In Wikipedia. Retrieved January 5, 2026, from [Link].
- Shabani, A., et al. (2007).
- Sridharan, V., et al. (2011). Recent advances in the synthesis of quinolines. Chemical Reviews, 111(11), 7157-7259.
Sources
- 1. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104971725A - Catalyst for ethyl acetate hydrogenation, preparation method and applications thereof - Google Patents [patents.google.com]
- 5. scs.illinois.edu [scs.illinois.edu]
The Strategic Utility of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate in the Synthesis of Medicinally Relevant Heterocycles
Introduction
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is a versatile synthetic intermediate that holds a significant position in medicinal chemistry. Its unique structural arrangement, featuring a reactive β-ketoester moiety and a strategically placed nitro group, renders it an ideal precursor for the construction of a variety of heterocyclic scaffolds. This guide provides an in-depth exploration of the application of this compound, with a primary focus on the synthesis of quinoline and benzodiazepine derivatives, classes of compounds renowned for their broad pharmacological activities. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Core Principles of Application: Reductive Cyclization
The cornerstone of the synthetic utility of this compound lies in the reductive cyclization of its nitro group. The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amino group. This newly formed amine is positioned ortho to the side chain containing the reactive carbonyl groups, creating a perfect intramolecular environment for cyclization and the formation of new heterocyclic rings. The choice of reducing agent is critical and can influence the reaction pathway and the final product.
Application I: Synthesis of Quinolone Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] this compound serves as an excellent starting material for the synthesis of 4-hydroxyquinoline-3-carboxylate derivatives, which are valuable intermediates for further drug development.[3][4][5]
Mechanistic Pathway: Reductive Cyclization and Intramolecular Condensation
The synthesis of the quinolone scaffold from this compound proceeds through a two-step sequence initiated by the reduction of the nitro group to an amine. This is followed by an intramolecular cyclization, a reaction analogous to the Conrad-Limpach synthesis of quinolines.
Caption: Reductive cyclization of this compound to a quinolone.
Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Béchamp Reduction
This protocol details the one-pot synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate using the classical Béchamp reduction, which employs iron powder in an acidic medium. This method is cost-effective and well-established for large-scale synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 237.21 | 10 | 2.37 g |
| Iron powder (<100 mesh) | 55.84 | 50 | 2.79 g |
| Glacial Acetic Acid | 60.05 | - | 50 mL |
| Ethanol | 46.07 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | 88.11 | - | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | - | For drying |
Experimental Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add this compound (2.37 g, 10 mmol) and ethanol (50 mL).
-
Addition of Reagents: Stir the mixture to obtain a clear solution. Add iron powder (2.79 g, 50 mmol) to the solution.
-
Initiation of Reduction: Slowly add glacial acetic acid (50 mL) to the stirred suspension. An exothermic reaction should be observed, and the temperature may rise.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Solvent Removal and Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. To the residue, add water (50 mL) and ethyl acetate (50 mL).
-
Neutralization and Phase Separation: Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer.
-
Further Extraction and Drying: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine all the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from ethanol to afford Ethyl 4-hydroxyquinoline-3-carboxylate as a crystalline solid.
Application II: Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, seizures, and other central nervous system disorders.[6][7][8][9][10] The structural framework of this compound provides a direct route to the synthesis of 1,5-benzodiazepine derivatives.
Mechanistic Pathway: Reduction Followed by Condensation with o-Phenylenediamine
The synthesis of the benzodiazepine ring system involves the initial reduction of the nitro group of this compound to an amine. The resulting intermediate, Ethyl 3-(2-aminophenyl)-3-oxopropanoate, is then condensed with o-phenylenediamine. This condensation reaction proceeds through the formation of imine intermediates followed by intramolecular cyclization to yield the seven-membered benzodiazepine ring.
Caption: Synthesis of a benzodiazepine derivative from this compound.
Protocol 2: Synthesis of a 1,5-Benzodiazepine Derivative
This protocol outlines the synthesis of a 1,5-benzodiazepine derivative through the reductive cyclization of this compound using tin(II) chloride, followed by condensation with o-phenylenediamine. Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds.[11]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 237.21 | 10 | 2.37 g |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 40 | 9.03 g |
| Ethanol | 46.07 | - | 100 mL |
| o-Phenylenediamine | 108.14 | 10 | 1.08 g |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | 88.11 | - | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | - | For drying |
Experimental Procedure:
Part A: Reduction of the Nitro Group
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.37 g, 10 mmol) in ethanol (100 mL).
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (9.03 g, 40 mmol).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (100 mL). Carefully neutralize the solution with saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of tin salts will form.
Part B: Condensation with o-Phenylenediamine
-
Filtration: Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude Ethyl 3-(2-aminophenyl)-3-oxopropanoate.
-
Condensation: Without further purification, dissolve the crude amino-intermediate in ethanol (50 mL) in a clean round-bottom flask. Add o-phenylenediamine (1.08 g, 10 mmol).
-
Cyclization: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 3-4 hours.
-
Isolation and Purification: After cooling, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and cool the solution to induce crystallization. The crude product can be purified by recrystallization from ethanol to yield the desired 1,5-benzodiazepine derivative.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to undergo reductive cyclization provides a straightforward and efficient entry into medicinally important heterocyclic systems such as quinolines and benzodiazepines. The protocols detailed herein offer robust and reproducible methods for the synthesis of these scaffolds, providing a solid foundation for researchers and drug development professionals to explore novel therapeutic agents. The choice of reaction conditions, particularly the reducing agent, allows for a degree of control over the reaction outcome and can be tailored to specific synthetic needs. Further derivatization of the resulting heterocyclic cores opens up a vast chemical space for the development of new and improved pharmaceuticals.
References
- Verma, A., et al. (2019). Design, synthesis, and in vitro antibacterial activity of novel polyfunctionalized benzodiazepine derivatives. Journal of Heterocyclic Chemistry, 56(5), 1545-1553.
- Roehrs, T., & Roth, T. (2010). Hypnotics: Efficacy and adverse effects. Drug and Alcohol Dependence, 112(Suppl 1), S2-S7.
- Browne, T. R., & Penry, J. K. (1973). Benzodiazepines in the treatment of epilepsy. A review. Epilepsia, 14(3), 277–310.
- Taywade, M. S., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 15(3), 35-51.
- Castleden, C. M., George, C. F., Marcer, D., & Hallett, C. (1977). Increased sensitivity to nitrazepam in old age. British medical journal, 1(6052), 10–12.
- Lu, C., et al. (2021). Midazolam inhibits cancer cell proliferation in vitro. Oncology Letters, 21(5), 1-1.
- Bhat, K. I., & Kumar, A. (2018). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Indian Journal of Heterocyclic Chemistry, 28(3), 397-400.
- Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules, 27(19), 6528.
- Singh, P., & Kumar, V. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1992-2002.
- Singh, P., & Kumar, V. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
- Althuis, T. H., Moore, P. F., & Hess, H. J. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of medicinal chemistry, 22(1), 44–48.
- Yadav, J. S., & Reddy, B. V. S. (2005). An expeditious synthesis of 1,5-benzodiazepine derivatives catalysed by p-toluenesulfonic acid. Science Alert.
- Balakrishna, M., & Kaboudin, B. (2001). A mild and efficient method for the synthesis of 1,5-benzodiazepine derivatives. Tetrahedron Letters, 42(6), 1127-1129.
- Reddy, K. R., & Sreekanth, V. M. (2003). Sulfated zirconia as an efficient catalyst for the synthesis of 1,5-benzodiazepines.
- Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of organic chemistry, 67(24), 8662–8665.
Sources
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- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Clinical pharmacology and therapeutics of benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Arylhydrazones via the Japp-Klingemann Reaction with Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
The Japp-Klingemann reaction is a robust and versatile synthetic method for the formation of hydrazones from β-keto esters (or β-keto acids) and aryldiazonium salts.[1][2] First reported by Francis R. Japp and Felix Klingemann in 1887, this reaction has become a cornerstone in heterocyclic chemistry.[3][4] The resulting arylhydrazones are not merely stable final products; they are highly valuable synthetic intermediates.[1][2] Most notably, they serve as direct precursors for the synthesis of indoles via the celebrated Fischer indole synthesis, a foundational method for constructing a scaffold prevalent in numerous pharmaceuticals and biologically active natural products.[5][6][7][8]
This application note provides a detailed guide to the Japp-Klingemann reaction using Ethyl 3-(2-nitrophenyl)-3-oxopropanoate as the β-keto ester. The presence of the electron-withdrawing 2-nitro group on the aromatic ring of the keto ester presents specific considerations that influence reactivity and product stability. This guide will cover the mechanistic underpinnings, detailed experimental protocols for both diazonium salt preparation and the main coupling reaction, characterization of the product, and a discussion of its synthetic utility.
Mechanistic Rationale and Causality
The Japp-Klingemann reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Deprotonation: The reaction initiates with the deprotonation of the β-keto ester at the α-carbon (the active methylene group) by a base (e.g., sodium acetate) to form an enolate anion. The acidity of this α-proton in this compound is enhanced by the inductive effect of the adjacent ester and keto groups, as well as the potent electron-withdrawing 2-nitrophenyl group.
-
Nucleophilic Attack: The generated enolate acts as a nucleophile, attacking the terminal nitrogen of the electrophilic aryldiazonium salt. This coupling step forms an intermediate azo compound.[1][2]
-
Hydrolysis and Rearrangement: The azo intermediate is typically unstable under the reaction conditions. It undergoes hydrolysis, followed by a rearrangement that involves the cleavage of the carbon-carbon bond between the carbonyl carbon and the α-carbon.[1][2] This step is often the rate-determining step and results in the expulsion of a carboxylate fragment (in this case, derived from the ethyl ester group) and the formation of the final, more stable hydrazone product.[1][2]
The presence of the 2-nitro group on the phenyl ring of the β-keto ester can influence the reaction by increasing the acidity of the α-proton, thereby facilitating the initial deprotonation step. However, highly electron-deficient systems can sometimes lead to unexpected side reactions or instability of the diazonium salt intermediates.[9][10]
Caption: Mechanism of the Japp-Klingemann Reaction.
Experimental Protocols
A. Protocol 1: Preparation of the Aryldiazonium Salt Solution
This protocol describes the in situ preparation of the diazonium salt from a representative aniline. Diazonium salts are unstable and potentially explosive when isolated as solids; they should always be prepared fresh in a cold solution and used immediately.[11][12]
Materials:
-
Aniline (or substituted aniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Aniline Solution: In a beaker, dissolve the chosen aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. The volume should be sufficient to ensure complete dissolution.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.[13]
-
Nitrite Solution: In a separate flask, prepare a solution of sodium nitrite (1.05-1.1 eq) in a minimal amount of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred aniline solution.[12] The addition rate must be slow enough to ensure the temperature does not rise above 5 °C. A slight excess of nitrous acid can be detected with starch-iodide paper (turns blue), but a large excess should be avoided.[14]
-
Usage: The resulting clear solution of the aryldiazonium salt is now ready for immediate use in the Japp-Klingemann reaction. Do not store this solution.
B. Protocol 2: Japp-Klingemann Reaction
This protocol details the coupling of the freshly prepared diazonium salt with this compound.
Materials:
-
This compound
-
Sodium Acetate (anhydrous)
-
Ethanol (or Methanol)
-
Freshly prepared aryldiazonium salt solution (from Protocol 1)
-
Ice bath
Procedure:
-
Substrate Solution: Dissolve this compound (1.0 eq) and sodium acetate (3.0 eq) in ethanol in a flask equipped with a magnetic stirrer. The sodium acetate acts as the base to deprotonate the β-keto ester.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Coupling Reaction: Slowly add the freshly prepared, cold aryldiazonium salt solution (from Protocol 1) to the stirred β-keto ester solution. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. The formation of a colored precipitate (typically yellow, orange, or red) indicates product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting material.
-
Drying: Dry the product under vacuum to obtain the crude arylhydrazone.
Sources
- 1. Japp-Klingemann_reaction [chemeurope.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
Alkylation of the active methylene group in Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
Application Note & Protocol
Topic: Strategic C-Alkylation of the Active Methylene Group in Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
Introduction
The α-alkylation of β-dicarbonyl compounds is a cornerstone reaction in synthetic organic chemistry, providing a robust method for carbon-carbon bond formation.[1][2] this compound is a particularly valuable substrate, featuring a highly activated methylene group positioned between two carbonyl functionalities. The resulting enolate is stabilized through resonance, facilitating its use as a soft nucleophile.[3][4] The presence of the 2-nitrophenyl moiety offers a strategic handle for further transformations, making the alkylated products of this substrate valuable intermediates in the synthesis of heterocyclic compounds and other targets in medicinal chemistry and materials science.
This guide provides a comprehensive overview of the mechanistic principles, critical experimental parameters, and detailed laboratory protocols for the selective mono-alkylation of this compound. The content is tailored for researchers and drug development professionals seeking to leverage this chemistry with precision and control.
Mechanistic Principles: Activating the Methylene Core
The key to the reactivity of this compound lies in the acidity of the α-hydrogens (pKa ≈ 11-13 in DMSO).[5] This acidity is a direct consequence of the ability of the conjugate base—the enolate—to delocalize its negative charge across both the ketone and ester carbonyl groups.
The alkylation process follows a two-step sequence:
-
Enolate Formation: A base abstracts an α-hydrogen to form a resonance-stabilized enolate ion. This is the rate-determining step and the choice of base is critical for reaction success.[6]
-
Nucleophilic Attack: The resulting enolate, a potent carbon-centered nucleophile, attacks an electrophilic alkylating agent (typically a primary alkyl halide) via an SN2 mechanism to form the new C-C bond.[3][7]
Caption: Figure 1: General Mechanism of Alkylation
A critical consideration is the ambident nature of the enolate, which possesses nucleophilic character at both the α-carbon and the carbonyl oxygen. C-alkylation is generally favored over O-alkylation, particularly when using softer alkyl halides (I > Br > Cl) and in solvents that promote tight ion pairing.
Critical Experimental Parameters: The Causality Behind Experimental Choices
The success and selectivity of the alkylation reaction hinge on the careful selection of the base, solvent, and alkylating agent.
| Parameter | Options & Rationale |
| Base Selection | Sodium Ethoxide (NaOEt): A classic and effective choice. Using an alkoxide that matches the ester group (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction.[4][8] It generates the enolate in equilibrium, which is sufficient given the substrate's acidity. Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.[6] Requires strictly anhydrous conditions as it reacts violently with water. Potassium Carbonate (K₂CO₃): A milder, safer, and often more practical inorganic base.[9] It is particularly effective in polar aprotic solvents like DMF or Acetone and can lead to cleaner reactions with fewer side products. |
| Solvent System | Ethanol: Used with its conjugate base, sodium ethoxide. The solvent itself can participate in proton exchange. Tetrahydrofuran (THF) / Dimethylformamide (DMF): Polar aprotic solvents are ideal when using NaH or K₂CO₃.[2] They effectively solvate the cation of the base without interfering with the nucleophilicity of the enolate. DMF, in particular, can accelerate SN2 reactions. |
| Alkylating Agent | Primary alkyl halides (R-X) are the most suitable electrophiles. Reactivity follows the order R-I > R-Br > R-Cl. Secondary halides are poor substrates due to slower SN2 kinetics and competing E2 elimination reactions.[2] |
| Reaction Control | Mono- vs. Di-alkylation: The mono-alkylated product still possesses one acidic α-hydrogen. To favor mono-alkylation, approximately one molar equivalent of base should be used.[9] Adding the alkylating agent after complete enolate formation also promotes selectivity. Temperature: Reactions are often initiated at 0 °C to control the initial exothermic deprotonation and then allowed to warm to room temperature or gently heated to drive the SN2 reaction to completion. |
Experimental Protocols
Two validated protocols are presented below, offering flexibility based on available reagents and desired reaction conditions.
Protocol 1: Alkylation using Potassium Carbonate in DMF (Mild Conditions)
This protocol is recommended for its operational simplicity and mild conditions, minimizing potential side reactions.
Materials:
-
This compound
-
Alkyl Halide (e.g., Iodomethane or Ethyl Bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Workflow Diagram:
Caption: Figure 2: Experimental Workflow (K₂CO₃ Method)
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 5-10 mL per mmol of substrate) followed by finely ground anhydrous potassium carbonate (1.5 eq).
-
Cool the vigorously stirred suspension to 0 °C using an ice bath.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (20 mL/mmol) and water (20 mL/mmol).
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to yield the pure α-alkylated product.
Protocol 2: Alkylation using Sodium Ethoxide in Ethanol (Classic Conditions)
This protocol requires stricter control over anhydrous conditions but is highly effective.
Materials:
-
This compound
-
Alkyl Halide (e.g., Iodomethane or Ethyl Bromide)
-
Sodium metal (Na) or commercial Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (200 proof)
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck flask, condenser, magnetic stirrer, nitrogen inlet, dropping funnel
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide (if not using commercial): In a three-neck flask equipped with a condenser and nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal (1.05 eq) in small pieces. Allow the sodium to react completely.
-
Cool the resulting sodium ethoxide solution to 0 °C.
-
Add this compound (1.0 eq) dropwise to the stirred solution. Stir for 30-60 minutes at 0 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Partition the residue between diethyl ether and cold water.
-
Separate the layers. Carefully neutralize the aqueous layer with 1 M HCl to pH ~7 and extract twice more with diethyl ether.
-
Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Troubleshooting and Safety
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; moisture contamination (esp. with NaH/NaOEt). | Ensure anhydrous conditions; extend reaction time; consider a more reactive alkyl iodide. |
| Significant Di-alkylation | Excess base or alkylating agent used. | Use stoichiometric amounts of base (1.0-1.05 eq); add substrate to the base to ensure it is always in excess. |
| Starting Material Recovery | Base not strong enough; alkylating agent not reactive enough. | Switch to a stronger base (e.g., NaH); use an alkyl iodide; gently heat the reaction. |
| O-Alkylation Product Observed | Hard alkylating agent used; solvent effects. | Use a softer alkyl halide (iodide); avoid highly polar, dissociating solvents if O-alkylation is a major issue. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Sodium hydride (NaH) and sodium metal (Na) are highly flammable and react violently with water. Handle with extreme care under an inert atmosphere.
-
DMF is a suspected teratogen; avoid skin contact and inhalation.
-
Alkyl halides are toxic and potential carcinogens. Handle with appropriate personal protective equipment (gloves, safety glasses).
References
- LookChem. (n.d.). What is Deprotonation of Active Methylene Compound.
- ScienceMadness. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. Retrieved from [Link]
-
YouTube. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. Retrieved from [Link]
-
YouTube. (2014). Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). Retrieved from [Link]
-
YouTube. (2019). Carbonyl alkylations with the Claisen condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
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- 2. m.youtube.com [m.youtube.com]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. youtube.com [youtube.com]
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- 6. What is Deprotonation of Active Methylene Compound | lookchem [lookchem.com]
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- 8. youtube.com [youtube.com]
- 9. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes & Protocols: Synthesis of Pyrazole Derivatives from Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives, a class of heterocyclic compounds of immense interest in medicinal chemistry, using Ethyl 3-(2-nitrophenyl)-3-oxopropanoate as a versatile starting material.[1][2][3] Pyrazoles form the core scaffold of numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5] This document details two primary synthetic strategies: the classical Knorr-type cyclocondensation with hydrazine derivatives and a more advanced reductive cyclization pathway that leverages the unique functionality of the ortho-nitro group. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for researchers aiming to synthesize novel pyrazole-based compounds for drug discovery and development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various interactions with biological targets.[2][3] The successful application of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil, has cemented its importance in modern therapeutics.[2][3]
The starting material, this compound, is a highly functionalized β-keto ester. Its 1,3-dicarbonyl system is primed for cyclization reactions, while the 2-nitrophenyl substituent offers a unique handle for subsequent chemical transformations, enabling the creation of diverse and complex molecular architectures.
Part I: Synthesis via Direct Cyclocondensation (Knorr Pyrazole Synthesis)
The most direct and widely used method for synthesizing pyrazoles from 1,3-dicarbonyl compounds is the Knorr pyrazole synthesis, which involves a cyclocondensation reaction with a hydrazine derivative.[6][7]
Mechanistic Rationale
The reaction proceeds through a two-step sequence. First, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl. Subsequent cyclization and dehydration yield the stable aromatic pyrazolone ring. The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[6]
Caption: Knorr-type synthesis of a pyrazolone derivative.
Experimental Protocol 1: Synthesis of 5-(2-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
This protocol describes the synthesis of a pyrazolone derivative via the acid-catalyzed condensation of this compound with hydrazine hydrate.
Materials:
-
This compound (1 equiv.)
-
Hydrazine hydrate (~80% solution, 2 equiv.)
-
Ethanol (or Propanol), reagent grade
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 19.9 mmol, 1 equiv.) in 40 mL of ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (e.g., 2.5 g or ~2.4 mL, ~39.8 mmol, 2 equiv.) dropwise. An excess of hydrazine is used to ensure complete conversion of the starting material.
-
Catalyst Addition: Add 5-6 drops of glacial acetic acid to the mixture. The acid catalyzes the initial condensation to the hydrazone.[6]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Ethyl Acetate:Hexane). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting β-keto ester spot.
-
Product Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with two portions of cold ethanol (2 x 15 mL) to remove unreacted hydrazine and other soluble impurities.
-
Drying: Dry the product under vacuum or in a drying oven at 60-70°C to a constant weight. The desired product, 5-(2-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one, is typically obtained as a pale yellow or off-white solid.
Self-Validation & Characterization:
-
Yield: Expect a yield in the range of 80-95%.
-
Melting Point: Determine the melting point and compare it with literature values if available. A sharp melting point is indicative of high purity.
-
Spectroscopy: Confirm the structure using standard analytical techniques.[8][9][10]
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons (multiplet, ~7.5-8.2 ppm), the CH₂ protons of the pyrazole ring (singlet, ~3.4 ppm), and two exchangeable NH protons.[11]
-
IR (KBr): Look for characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C=O stretching of the pyrazolone ring (~1700 cm⁻¹), and N-O stretching of the nitro group (~1520 and 1350 cm⁻¹).[11][12]
-
Mass Spectrometry (ESI-MS): The observed m/z value should correspond to the calculated molecular weight of the product [M+H]⁺.
-
Part II: Synthesis via Reductive Cyclization
This advanced strategy offers an alternative route to a different class of pyrazole-related heterocycles (benzodiazepines or quinolines, depending on the exact pathway) by exploiting the ortho-nitro group. The general principle involves an initial reaction at the β-keto ester moiety followed by a reduction of the nitro group to an amine, which then triggers an intramolecular cyclization.
Mechanistic Rationale
The presence of the nitro group so close to the reaction center provides a powerful synthetic tool. After an initial reaction (e.g., formation of a hydrazone or enamine), the nitro group can be selectively reduced to an amino group (-NH₂) using various reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This newly formed nucleophilic amine is perfectly positioned to attack an electrophilic center in the side chain, leading to the formation of a new fused ring system. This method is a classic example of using a functional group as a "masked" reactive site.
Caption: Workflow for the reductive cyclization strategy.
Experimental Protocol 2: Synthesis of Ethyl 4-hydroxycinnoline-3-carboxylate
This protocol demonstrates the reductive cyclization of the starting material in the presence of a reducing agent without prior isolation of an intermediate.
Materials:
-
This compound (1 equiv.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.)
-
Ethanol, absolute
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Round-bottom flask
-
Stirring hotplate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (e.g., 5.0 g, 19.9 mmol, 1 equiv.) in 100 mL of absolute ethanol.
-
Reducing Agent: Add tin(II) chloride dihydrate (e.g., 22.5 g, 99.5 mmol, 5 equiv.) to the suspension.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The suspension should gradually become a clear solution.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates progress. The reaction is typically complete in 3-6 hours.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it over 200 g of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate. Be cautious as CO₂ evolution will cause frothing. Continue adding until the pH is ~7-8. A voluminous precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of Celite to remove the inorganic tin salts. Wash the Celite pad thoroughly with ethyl acetate (3 x 50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.
Data Summary and Comparison
The choice of synthetic route is dictated by the desired final scaffold. The following table summarizes the key differences and outcomes.
| Parameter | Protocol 1: Direct Cyclocondensation | Protocol 2: Reductive Cyclization |
| Primary Reagent | Hydrazine Hydrate | Tin(II) Chloride (SnCl₂) |
| Catalyst | Acetic Acid | Not required (reagent-mediated) |
| Core Product | Pyrazolone Ring | Fused Cinnoline Ring |
| Key Transformation | Cyclocondensation | Reduction followed by Cyclization |
| Complexity | Low (One-pot, simple workup) | Moderate (Requires careful workup) |
| Typical Yield | High (80-95%) | Moderate to Good (60-80%) |
Applications in Drug Development
The pyrazole derivatives synthesized from these methods are valuable intermediates for the development of new therapeutic agents.[4] The 5-(2-nitrophenyl)-pyrazolone from Protocol 1 can be further functionalized. The nitro group can be reduced to an amine, which can then be acylated or used in coupling reactions to build a library of compounds for screening. The cinnoline core from Protocol 2 is itself a privileged structure found in compounds with potential anticancer and anti-inflammatory activities.[13][14][15] The ability to generate these diverse heterocyclic systems from a single, readily available precursor highlights the efficiency of this synthetic platform for medicinal chemistry programs.[16]
References
- The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for the Analytical Characterization of Pyrazole Deriv
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
- Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,...
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocycliz
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.
- Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocycliz
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
- Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocycliz
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. | Sigma-Aldrich [merckmillipore.com]
- 16. mdpi.com [mdpi.com]
The Strategic Synthesis of Novel Quinolines from Ethyl 3-(2-nitrophenyl)-3-oxopropanoate for Cytotoxicity Screening
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology.[1][2] The inherent chemical versatility of the quinoline ring system allows for extensive functionalization, leading to a diverse array of compounds with a broad spectrum of biological activities. Ethyl 3-(2-nitrophenyl)-3-oxopropanoate emerges as a strategic starting material in this endeavor. Its bifunctional nature, possessing both a reactive β-ketoester moiety and a latent amino group in the form of a nitroarene, provides a direct and efficient entry into the synthesis of quinoline derivatives. The nitro group, in particular, is a key precursor that, through reductive cyclization, facilitates the formation of the quinoline core. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potentially cytotoxic quinoline N-oxides, complete with step-by-step protocols and the underlying scientific rationale.
Synthetic Strategy: A Two-Step Pathway to Bioactive Quinolines
The conversion of this compound to potentially cytotoxic quinoline derivatives can be efficiently achieved through a two-step synthetic sequence:
-
Claisen-Schmidt Condensation: Formation of a 2'-nitrochalcone intermediate through the reaction of the starting β-ketoester with an aromatic aldehyde.
-
Reductive Cyclization: Transformation of the 2'-nitrochalcone into the corresponding quinoline N-oxide via reduction of the nitro group and subsequent intramolecular cyclization.
This strategy offers a modular approach, allowing for the introduction of diverse substituents on the resulting quinoline scaffold by varying the aromatic aldehyde used in the initial condensation step.
Experimental Protocols
Protocol 1: Synthesis of 2'-Nitrochalcone Intermediate via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones (chalcones) from the reaction of an aromatic aldehyde with a ketone or, in this case, a β-ketoester.[3][4] The reaction is typically base-catalyzed, with the base facilitating the deprotonation of the α-carbon of the ketoester, which then acts as a nucleophile.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (2 equivalents) in water dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with 1M HCl until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2'-nitrochalcone.
Causality Behind Experimental Choices:
-
The use of a slight excess of the aldehyde ensures complete consumption of the more valuable β-ketoester.
-
The reaction is performed at a low temperature initially to control the exothermic nature of the aldol condensation and minimize side reactions.
-
Sodium hydroxide acts as a catalyst to generate the enolate of the β-ketoester, which is the key nucleophile in the reaction.
Protocol 2: Synthesis of 2-Arylquinoline N-oxide via Reductive Cyclization
The reductive cyclization of 2'-nitrochalcones is a powerful method for the synthesis of quinoline derivatives.[1][5] Various reducing agents can be employed; however, a combination of zinc dust and ammonium chloride in an aqueous alcohol solution provides a mild and efficient method for the chemoselective reduction of the nitro group to a hydroxylamine, which then undergoes intramolecular cyclization and dehydration to form the quinoline N-oxide.[4]
Materials:
-
2'-Nitrochalcone (from Protocol 1)
-
Ethanol
-
Water
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Celite®
-
Dichloromethane
Procedure:
-
In a round-bottom flask, suspend the 2'-nitrochalcone (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (4 equivalents) and zinc dust (5 equivalents) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the zinc dust.
-
Wash the Celite® pad with dichloromethane.
-
Combine the filtrate and the washings, and remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to yield the 2-arylquinoline N-oxide.
Causality Behind Experimental Choices:
-
The Zn/NH₄Cl system is a mild reducing agent that selectively reduces the nitro group to a hydroxylamine without affecting the α,β-unsaturated ketone moiety.
-
The reaction is performed at room temperature to enhance the chemoselectivity of the reduction.
-
Celite® filtration is an effective method for removing fine solid particles like zinc dust from the reaction mixture.
Visualization of the Synthetic Pathway
Caption: Generalized apoptotic pathway induced by quinoline N-oxides.
Conclusion and Future Perspectives
This compound serves as an accessible and versatile starting material for the synthesis of a library of potentially cytotoxic quinoline N-oxides. The two-step synthetic protocol described herein is robust and amenable to the generation of diverse analogs for structure-activity relationship (SAR) studies. The resulting quinoline N-oxides are promising candidates for further investigation as anticancer agents. Future work should focus on the optimization of the synthetic protocols, the expansion of the synthesized library, and in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
References
-
Carroll, A. R., et al. (Year). Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. Organic & Biomolecular Chemistry. [Link]
-
Ferretti, F., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5424. [Link]
-
Aly, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29845-29868. [Link]
-
de Oliveira, R. B., et al. (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 23(10), 2636. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Journal of Cancer Science & Therapy, 4(9), 294-299. [Link]
-
Matada, B. S., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(9), 100129. [Link]
-
Claisen, L., & Schmidt, J. G. (1881). Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Berichte der deutschen chemischen Gesellschaft, 14(1), 1459-1461. [Link]
-
Gondru, R., et al. (2010). Chemoselective Synthesis of Quinoline N-Oxides from 3-(2-Nitrophenyl)-3-hydroxypropanones. Journal of Heterocyclic Chemistry, 47(4), 831-835. [Link]
-
Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 17(1), 571-583. [Link]
Sources
- 1. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate (also known as Ethyl 2-nitrobenzoylacetate). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method is a Claisen-type condensation. Specifically, it involves the acylation of an enolate derived from an ethyl ester with an activated derivative of 2-nitrobenzoic acid. A highly effective variation involves the reaction of 2-nitrobenzoyl chloride with the enolate of monoethyl malonate, which provides a direct route to the target β-keto ester.[1]
Q2: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
Low or no yield in this synthesis typically points to one of several critical areas:
-
Reagent Quality: The presence of moisture is highly detrimental. Water will quench the strong base and the reactive enolate intermediate. Ensure all solvents are anhydrous and starting materials are dry.[2]
-
Base Selection and Stoichiometry: A full equivalent of a suitable base is required. The base must be strong enough to deprotonate the α-carbon of the ester, but its choice is crucial. Sodium ethoxide is common, but its presence can lead to reversible reactions. Using a strong, non-nucleophilic base like n-butyllithium or LDA can also be effective.[1][3] Critically, using at least a full equivalent of base is necessary to deprotonate the final β-keto ester product, which drives the reaction equilibrium towards the product side.[4][5]
-
Reaction Temperature: Enolate formation is typically performed at low temperatures (-78 to -65 °C) to minimize side reactions.[1] Allowing the temperature to rise prematurely can lead to decomposition or unwanted side products.
Q3: I'm observing multiple spots on my TLC plate. What are the likely side reactions?
The formation of multiple byproducts is a common challenge. Key possibilities include:
-
Self-condensation of the Enolate Source: If using a starting material like ethyl acetate, it can self-condense to form ethyl acetoacetate. Using a substrate like monoethyl malonate, which is deprotonated and then acylated, can circumvent this.
-
Hydrolysis: If water is present, the 2-nitrobenzoyl chloride can hydrolyze back to 2-nitrobenzoic acid. The final ester product can also be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially during workup.[6]
-
Japp-Klingemann Reaction: While less common in this direct synthesis, if any diazonium salt impurities are present (e.g., from starting material synthesis), they can react with the β-keto ester to form hydrazones, cleaving the acyl group.[7][8][9] This highlights the importance of using pure starting materials.
Experimental Workflow Overview
The following diagram outlines the critical stages of the synthesis, providing a logical map for troubleshooting.
Caption: General experimental workflow for the synthesis.
Detailed Troubleshooting Guide
This section addresses specific issues in a cause-and-effect format.
| Problem Encountered | Potential Root Cause(s) | Recommended Troubleshooting Actions & Explanations |
| Reaction fails to initiate (no product formation) | 1. Inactive Base: The base (e.g., n-BuLi, NaH) has degraded due to improper storage or exposure to air/moisture. 2. Wet Reagents/Solvent: Presence of water is quenching the base and/or enolate.[2] 3. Incorrect Stoichiometry: Insufficient base to fully deprotonate the ester. | 1. Titrate the Base: If using n-BuLi, titrate it before use to confirm its molarity. For NaH, ensure it is a fresh batch and handled under inert gas. 2. Ensure Anhydrous Conditions: Dry solvents over appropriate drying agents (e.g., sodium/benzophenone for THF). Dry liquid starting materials over molecular sieves. 3. Verify Calculations: Double-check all molar calculations. A slight excess of the base (1.05-1.1 equivalents) is often beneficial. |
| Low Yield (<50%) | 1. Incomplete Enolate Formation: The base is not strong enough, or the deprotonation time/temperature is insufficient. 2. Reversible Reaction: The equilibrium is not sufficiently shifted towards the product.[5] 3. Side Reactions: Self-condensation or degradation of starting materials is consuming reagents.[2] 4. Premature Quench: The reaction was stopped before reaching completion. | 1. Optimize Deprotonation: When using n-BuLi with monoethyl malonate, allow the temperature to rise slightly (e.g., to -5°C) to ensure full deprotonation before re-cooling for the acylation step.[1] 2. Use Stoichiometric Base: The use of a full equivalent of base is crucial. The final deprotonation of the β-keto ester product forms a stable enolate, which acts as the thermodynamic sink for the reaction, driving it to completion.[4][5] 3. Control Temperature & Addition: Add the acyl chloride slowly to the pre-formed enolate at low temperature to ensure it reacts with the intended nucleophile. 4. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent before quenching. |
| Product is an inseparable oil or difficult to purify | 1. Residual Solvent: High-boiling point solvents (e.g., THF) may be trapped in the product. 2. Impurities: Presence of unreacted starting materials or oily byproducts. 3. Low Melting Point: The product has a reported melting point of 30-36°C, making it behave like a wax or oil at room temperature.[10] | 1. High Vacuum: Use a high-vacuum pump to remove residual solvents after evaporation. 2. Optimize Chromatography: Use a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.[11] 3. Crystallization: Attempt to crystallize the purified oil from a non-polar solvent system (e.g., diethyl ether/hexanes) at low temperature. |
Core Reaction Mechanism: Acylation of Monoethyl Malonate Enolate
Understanding the mechanism is key to controlling the reaction. The process involves the formation of a nucleophilic enolate which then attacks the electrophilic acyl chloride.
Caption: Simplified mechanism of synthesis via acylation of monoethyl malonate.
Verified Experimental Protocol
This protocol is adapted from established literature procedures and is designed to provide a robust starting point for optimization.[1]
Materials:
-
Monoethyl malonate (39.6 g, 0.3 mol)
-
Anhydrous Tetrahydrofuran (THF) (700 mL)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.97 M solution, 305 mL, 0.6 mol)
-
2-Nitrobenzoyl chloride (31.7 g, 0.17 mol)
-
1 N Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Solution: Add monoethyl malonate and anhydrous THF to the flask. Cool the solution to -70 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add the n-butyllithium solution via a syringe or dropping funnel, ensuring the internal temperature does not exceed -60 °C. Near the end of the addition, the solution may be allowed to warm to -5 °C to ensure complete deprotonation.
-
Acylation: Re-cool the mixture to -65 °C. Add a solution of 2-nitrobenzoyl chloride in 50 mL of anhydrous THF dropwise over 10-15 minutes.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Workup - Quench: Pour the reaction mixture into a beaker containing a stirred mixture of 1 N HCl (650 mL) and diethyl ether (1100 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Workup - Washes: Wash the organic layer successively with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel, typically using a solvent system of n-hexane/ethyl acetate (e.g., starting at 4:1).[11] The final product is a light yellow solid or oil.[11]
References
-
PrepChem. (2023). Synthesis of ethyl 2-(o-nitrobenzoyl)-acetate. Retrieved from [Link]
-
ChemBK. (2024). ETHYL (2-NITROBENZOYL)ACETATE. Retrieved from [Link]
-
Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]
-
Slideshare. (2016). Japp klingemann reaction. Retrieved from [Link]
-
Organic Reactions. (1959). The Japp-Klingemann Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]
-
Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. Retrieved from [Link]
-
University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Retrieved from [Link]
- European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.
-
BIOSYNCE. (n.d.). This compound Cas 52119-39-8. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. synarchive.com [synarchive.com]
- 10. biosynce.com [biosynce.com]
- 11. ETHYL 3-(3-NITROPHENYL)-3-OXOPROPANOATE | 52119-38-7 [chemicalbook.com]
Technical Support Center: Purification of Crude Ethyl 3-(2-nitrophenyl)-3-oxopropanoate by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude Ethyl 3-(2-nitrophenyl)-3-oxopropanoate via column chromatography. The content is structured in a question-and-answer format to directly address common issues and provide actionable solutions grounded in established scientific principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound using silica gel chromatography?
A1: The primary challenges stem from the compound's structure, which includes a polar nitro group and a β-keto ester moiety. This combination can lead to several issues on a standard silica gel column:
-
Compound Degradation: β-keto esters can be sensitive to the acidic nature of silica gel, potentially leading to hydrolysis or other side reactions.[1][2] The silanol groups (Si-OH) on the silica surface can act as an acid catalyst.[1]
-
Poor Separation and Tailing: The presence of keto-enol tautomerism in β-keto esters can cause band broadening and tailing of peaks during elution.[1][2] This occurs because the two tautomeric forms can interact differently with the stationary phase.
-
Strong Adsorption: The polar nitro group can interact strongly with the polar silica gel, sometimes making the compound difficult to elute from the column.[3]
Q2: How do I select an appropriate mobile phase for the purification?
A2: The selection of a suitable mobile phase, or eluent, is critical for achieving good separation.[4]
-
Initial Solvent System: A common starting point for a compound with the polarity of this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate.[2][5]
-
TLC Optimization: The ideal solvent ratio should be determined using Thin Layer Chromatography (TLC) before running the column.[4][5] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound. This generally provides the best separation from impurities on a column.[5]
-
Polarity Adjustment: If the compound does not move from the baseline on the TLC plate (Rf is too low), the polarity of the mobile phase needs to be increased by adding more ethyl acetate.[4] Conversely, if the compound runs with the solvent front (Rf is too high), decrease the amount of ethyl acetate.[2]
Q3: My compound appears to be decomposing on the silica gel. What can I do to prevent this?
A3: Degradation of β-keto esters on silica gel is a known issue.[1][2] To mitigate this, you can:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base.[1][2] This is commonly done by preparing a slurry of the silica gel in the mobile phase containing a small amount (0.5-1%) of triethylamine (TEA).[1][2]
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil.[1]
-
Perform a 2D TLC: To confirm if your compound is unstable on silica, you can run a 2D TLC. Spot the compound in a corner of a square TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If new spots appear off the diagonal, it indicates degradation.[1][6]
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography process.
Problem: Poor Separation of Compounds (Overlapping Bands)
| Possible Cause | Solution |
| Incorrect Mobile Phase Polarity | The solvent system is either too polar, causing compounds to elute too quickly and together, or not polar enough, leading to broad, slow-moving bands. Re-optimize the solvent system using TLC to achieve a clear separation between your product and impurities with an ideal Rf of 0.2-0.4 for the product.[2][5] |
| Improperly Packed Column | Air bubbles, cracks, or an uneven silica bed can create channels, leading to a non-uniform flow of the mobile phase and poor separation.[3] Repack the column carefully, ensuring a homogenous slurry and allowing the silica to settle into a compact, even bed.[2] |
| Column Overloading | Loading too much crude material onto the column can exceed its separation capacity, resulting in broad, overlapping bands. As a general rule, use a silica gel to crude compound ratio of at least 30:1 by weight. |
Problem: Compound is Not Eluting from the Column
| Possible Cause | Solution |
| Mobile Phase is Not Polar Enough | The eluent may not have sufficient polarity to displace the compound from the highly polar silica gel.[2][3] Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[2] If necessary, a small amount of a highly polar solvent like methanol can be added to the eluent to wash the column.[3] |
| Compound Degradation | The compound may have decomposed on the column and will not elute as the expected product.[7] Test the stability of your compound on silica gel using 2D TLC.[1][7] |
Problem: Tailing or Broad Peaks During Elution
| Possible Cause | Solution |
| Keto-Enol Tautomerism | This is an inherent property of β-keto esters that can lead to band broadening.[1][2] While it cannot be eliminated, ensuring a well-packed column and maintaining a consistent, optimal flow rate can help minimize its effects.[6] |
| Strong Interaction with Silica | The polar functionalities of the molecule can interact strongly with the acidic sites on the silica gel.[4] Adding a small amount (0.5-1%) of triethylamine to the mobile phase can help to reduce these interactions and improve peak shape.[4] |
III. Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
This protocol is essential for determining the appropriate mobile phase for your column.
-
Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot the solution onto the baseline of a TLC plate.[4]
-
Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexanes and ethyl acetate (e.g., start with a 4:1 ratio). Ensure the solvent level is below the baseline.[4]
-
Analysis: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Calculate the Rf value for your product.
-
Optimization: Adjust the solvent ratio until the Rf value for the desired compound is between 0.2 and 0.4, with good separation from other spots.
Protocol 2: Column Chromatography Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing the Reductive Cyclization of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of quinoline scaffolds via the reductive cyclization of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize conditions for high yield and purity.
The transformation of this compound into the corresponding quinolinone derivative is a powerful synthetic tool. It involves two key sequential steps: the reduction of an aromatic nitro group to an amine, followed by an intramolecular condensation to form the heterocyclic ring. Achieving success requires a delicate balance of these two processes, often within a single reaction vessel. This guide provides field-proven insights and systematic approaches to overcome the challenges you may encounter.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction yield is critically low, or I'm observing no formation of the desired quinolinone product. What are the primary causes and how can I systematically troubleshoot this?
Low or no yield is the most common issue, typically stemming from either a failed reduction step or an unsuccessful cyclization. A systematic evaluation of your reaction parameters is the most effective approach.
Causality Analysis:
-
Incomplete Reduction: The conversion of the nitro group to an amine is the prerequisite for cyclization. If the reducing agent is inactive, insufficient, or the conditions are too mild, the starting material will remain unchanged.
-
Failure to Cyclize: The intermediate, Ethyl 3-(2-aminophenyl)-3-oxopropanoate, may form successfully but fail to cyclize. This often points to a lack of appropriate acid or base catalysis, insufficient temperature, or an unsuitable solvent environment.[1]
-
Product Degradation: The desired quinolinone product may be sensitive to the reaction conditions. Harsh acidic or basic conditions, particularly at high temperatures, can lead to decomposition or the formation of intractable tars.[2]
Systematic Troubleshooting Workflow:
The following workflow provides a structured approach to identifying and resolving the root cause of low yield.
Sources
Preventing hydrolysis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate during workup
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide provides in-depth troubleshooting for researchers encountering hydrolysis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate during experimental workups. As a β-keto ester, this compound is susceptible to cleavage under both acidic and basic aqueous conditions, leading to yield loss.
Issue 1: Significant Product Loss During Aqueous Workup
Symptoms:
-
Low isolated yield of the desired β-keto ester.
-
Presence of 2-nitrobenzoic acid and/or 1-(2-nitrophenyl)ethan-1-one in the crude product analysis (NMR, LC-MS).
Root Cause Analysis: this compound, like other β-keto esters, is prone to hydrolysis, which can be followed by decarboxylation.[1] The presence of water, especially in combination with acid or base catalysts, facilitates the cleavage of the ester bond.
-
Base-Mediated Hydrolysis: Alkaline conditions (e.g., washing with sodium bicarbonate or carbonate solutions) can deprotonate the acidic α-hydrogen (pKa ≈ 11), forming an enolate.[2] While this enolate is a key reactive intermediate in many synthetic transformations, its prolonged exposure to aqueous base can lead to saponification of the ester.
-
Acid-Mediated Hydrolysis: Acidic conditions (e.g., quenching with strong acids like HCl) can protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a β-keto acid.[1]
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide upon gentle heating to form a ketone, in this case, 1-(2-nitrophenyl)ethan-1-one.[3][4]
Issue 2: Unexpected Peaks in Crude NMR Spectrum
Symptom:
-
1H NMR spectrum of the crude product shows signals that do not correspond to the starting material or the desired product, often indicating the presence of 2-nitrobenzoic acid or 1-(2-nitrophenyl)ethan-1-one.
Troubleshooting Steps:
-
Minimize Contact with Strong Aqueous Acid/Base:
-
Quenching: Instead of strong mineral acids, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This provides a mildly acidic environment (pH ≈ 4.5-6.0) that is generally sufficient to neutralize common bases used in the reaction (e.g., alkoxides) without promoting significant hydrolysis.
-
Washing: Avoid washing the organic layer with basic solutions like sodium bicarbonate if possible. If a basic wash is necessary to remove acidic byproducts, use a cold, dilute solution and perform the extraction quickly. Immediately follow with a brine wash to remove residual base and water.
-
-
Maintain Low Temperatures:
-
Perform all aqueous workup steps (quenching, extractions, washes) at low temperatures (0-5 °C) using an ice bath. Lower temperatures significantly reduce the rate of hydrolysis.
-
-
Use Anhydrous Conditions When Possible:
-
If the reaction conditions permit, consider a non-aqueous workup. This can involve filtering the reaction mixture through a pad of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent.[6]
-
Ensure all solvents used in the workup are thoroughly dried to minimize water content.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the workup of this compound?
A1: The optimal pH range for the workup is mildly acidic to neutral (approximately pH 4-7). This range is high enough to avoid significant acid-catalyzed hydrolysis and low enough to prevent base-catalyzed saponification. Quenching with saturated ammonium chloride solution is a reliable method to achieve this pH range.[5]
Q2: Are there alternative, non-aqueous workup methods to completely avoid hydrolysis?
A2: Yes, non-aqueous workups are highly effective. A common method involves diluting the reaction mixture with a non-polar solvent (e.g., diethyl ether or ethyl acetate), followed by filtration through a plug of silica gel or celite to remove inorganic salts and other polar impurities. The solvent is then removed under reduced pressure.[6] This method is particularly useful when the reaction solvent is aprotic and the byproducts are insoluble.
Q3: Can I use a weak base like sodium bicarbonate to wash the organic layer?
A3: While sodium bicarbonate is a weak base, it can still promote the hydrolysis of sensitive β-keto esters. If a basic wash is unavoidable, it is crucial to use a cold, dilute solution and minimize the contact time. A subsequent wash with brine is essential to remove any remaining bicarbonate and water. For particularly sensitive substrates, it is best to avoid basic washes altogether.
Q4: How can I detect hydrolysis in my product?
A4: The primary hydrolysis product is 2-nitrobenzoyl-acetic acid, which is unstable and readily decarboxylates to 1-(2-nitrophenyl)ethan-1-one.[3] Therefore, you should look for the presence of 2-nitrobenzoic acid and/or 1-(2-nitrophenyl)ethan-1-one in your crude product. These can be identified by:
-
1H NMR Spectroscopy: Look for the characteristic aromatic signals and the methyl singlet of the ketone.
-
LC-MS: Compare the mass spectrum of your crude product with the expected masses of the hydrolysis and decarboxylation products.
-
TLC: Hydrolysis products will likely have different Rf values than your desired product.
Recommended Workup Protocol to Minimize Hydrolysis
This protocol is designed to minimize the risk of hydrolysis during the workup of reactions involving this compound.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled to 0-5 °C
-
Ethyl acetate (or another suitable extraction solvent), anhydrous
-
Brine (saturated aqueous NaCl solution), pre-chilled to 0-5 °C
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Ice bath
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add the pre-chilled saturated aqueous NH₄Cl solution to quench the reaction while maintaining the temperature between 0-5 °C.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with the pre-chilled brine solution (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (< 40 °C) to obtain the crude product.
Visualizing the Problem: Hydrolysis and Decarboxylation Pathways
Caption: Recommended workup to prevent hydrolysis.
Key Parameters for Workup
| Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated aq. NH₄Cl | Provides a mildly acidic pH (4.5-6.0) to neutralize base without causing significant acid-catalyzed hydrolysis. [5] |
| Temperature | 0-5 °C | Reduces the rate of all chemical reactions, including hydrolysis. |
| Washing Solutions | Cold Brine | Removes water and residual quenching agent without introducing a basic environment. |
| Drying Agent | Anhydrous Na₂SO₄/MgSO₄ | Efficiently removes dissolved water from the organic solvent. |
| Solvent Removal | < 40 °C | Prevents thermal degradation and potential decarboxylation of any trace β-keto acid formed. [4] |
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Available from: [Link]
-
ResearchGate. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. Available from: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Available from: [Link]
-
PMC - NIH. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Available from: [Link]
-
PMC - PubMed Central. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
ACS Publications. Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Available from: [Link]
-
YouTube. Alkylation and Decarboxylation of beta-Keto Esters. Available from: [Link]
-
PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Available from: [Link]
-
RSC Publishing. Recent advances in the transesterification of β-keto esters. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting low conversion in the synthesis of β-keto esters.
Welcome to the technical support center for the synthesis of β-keto esters. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields and purity in their synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles that govern these reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is a full stoichiometric equivalent of base required in a Claisen condensation? I thought bases were catalytic.
A: This is a critical and often misunderstood aspect of the Claisen and Dieckmann condensations. While the base acts catalytically in the initial deprotonation steps, its primary role in driving the reaction to completion is stoichiometric. The overall equilibrium for the condensation of two esters to form a β-keto ester is often unfavorable.[1] However, the product, a β-keto ester, has α-hydrogens that are significantly more acidic (pKa ≈ 11) than those of the starting ester (pKa ≈ 25).[2] The alkoxide base used in the reaction readily and irreversibly deprotonates the β-keto ester product. This final deprotonation step is the thermodynamic driving force of the entire sequence, shifting the equilibrium towards the product according to Le Châtelier's principle.[1][3] Without a full equivalent of base to sequester the product as its enolate, the reaction will not proceed to completion.[3][4]
Q2: I'm performing a crossed Claisen condensation with two different enolizable esters and getting a complex mixture of products. What's happening?
A: When two different esters that can both form enolates are mixed in the presence of a base, a statistical mixture of four different products is generally obtained.[5][6] This occurs because each ester can act as both the nucleophilic enolate and the electrophilic carbonyl acceptor, leading to two self-condensation products and two crossed-condensation products. To achieve a high yield of a single crossed-Claisen product, the reaction must be designed to be selective. The most common strategies are:
-
Use a non-enolizable ester: React an enolizable ester with an ester that has no α-hydrogens (e.g., a benzoate, formate, or carbonate). This ensures only one possible enolate can form.[5]
-
Pre-form the enolate: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to completely and selectively deprotonate one ester before the second (electrophilic) ester is added.[1][4]
Q3: What is the difference between a Claisen and a Dieckmann condensation?
A: They are mechanistically identical; the difference is one of scope. The Claisen condensation is an intermolecular reaction between two separate ester molecules to form an acyclic β-keto ester.[4] The Dieckmann condensation is the intramolecular version of the reaction, where a diester undergoes cyclization to form a cyclic β-keto ester.[7][8][9] The Dieckmann condensation is most effective for forming sterically stable 5- and 6-membered rings.[8][9]
Q4: Can I use sodium hydroxide (NaOH) or other hydroxide bases for a Claisen condensation?
A: It is strongly advised not to use hydroxide bases. Hydroxide ions will readily hydrolyze the starting ester and/or the β-keto ester product via saponification, a competing and often faster reaction.[1][3] This consumes your starting material and complicates purification. The ideal base is the sodium or potassium alkoxide corresponding to the alcohol portion of your ester (e.g., sodium ethoxide for ethyl esters) to prevent another side reaction: transesterification.[1][3][10]
Comprehensive Troubleshooting Guide
Low conversion in β-keto ester synthesis is a common but solvable problem. The following guide is structured by observable symptoms to help you diagnose and resolve the issue methodically.
Symptom 1: No Reaction or Only Trace Product Formation
If your reaction yields no desired product and primarily consists of unreacted starting materials, the issue likely lies with the fundamental reaction setup.
Caption: Troubleshooting workflow for no reaction.
-
Inactive or Inappropriate Base:
-
Causality: Alkoxide bases are hygroscopic and can be deactivated by moisture. The chosen base may also be too weak to efficiently deprotonate the ester's α-carbon.
-
Solution: Use a freshly opened bottle of base or dry it appropriately. For alkoxides, it is often best to prepare them fresh. Consider using a stronger base like sodium hydride (NaH) or potassium hydride (KH), which will irreversibly deprotonate the ester. For sterically hindered esters, a non-nucleophilic base like LDA may be required.[5]
-
-
Incorrect Base Stoichiometry:
-
Causality: As detailed in FAQ 1, less than one full equivalent of base will prevent the reaction from being driven to completion.
-
Solution: Carefully re-calculate and weigh your reagents. Ensure a minimum of 1.0 equivalent of active base is used relative to the ester that will be enolized. Using a slight excess (e.g., 1.05-1.1 eq) can account for minor impurities or degradation.
-
-
Incompatible Starting Ester Structure:
-
Causality: The Claisen condensation requires the formation of an enolizable β-keto ester product that can be deprotonated to drive the reaction. This means the starting ester must possess at least two α-hydrogens.[1] One is removed to form the nucleophilic enolate, and the second is removed from the product in the final, irreversible step.
-
Solution: Verify the structure of your starting material. If it has only one α-hydrogen, the classic Claisen condensation will not work. Alternative synthetic routes may be necessary.
-
-
Presence of Moisture:
-
Causality: Water will protonate the enolate intermediate, quenching the reaction. It will also degrade strong bases like NaH and hydrolyze the ester starting material.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Symptom 2: Low Yield with Significant Starting Material Remaining
This symptom suggests the reaction is occurring but is either incomplete or has stalled due to an equilibrium issue.
-
Reversible Equilibrium:
-
Causality: This is the most common cause and is directly related to the base's role. If the base is not strong enough to completely deprotonate the product, the reaction will remain in equilibrium with a significant amount of starting material present. The reverse-Claisen (or retro-Claisen) reaction can cleave the product.[2][11]
-
Solution: Increase the base strength. If you are using NaOEt, consider switching to NaH or t-BuOK.[7] Ensure you are using at least a full equivalent of the base.
-
-
Insufficient Reaction Time or Temperature:
-
Causality: Condensation reactions, particularly with sterically hindered substrates, can be slow.
-
Solution: Monitor the reaction's progress over a longer period using an appropriate analytical technique like TLC, GC-MS, or NMR. If the reaction is stalling, a modest increase in temperature may improve the rate, but be cautious of increasing side reactions.
-
Symptom 3: Significant Byproduct Formation
The presence of unexpected products points to competing reaction pathways. Identifying these byproducts is key to diagnosing the problem.
Caption: Match the alkoxide base to the ester's alcohol group to prevent transesterification.
-
Transesterification:
-
Causality: If the alkoxide base used does not match the alkoxy group of the ester (e.g., using sodium methoxide with an ethyl ester), it can act as a nucleophile and exchange the alkyl group on the ester, leading to a mixture of starting materials and products.[1][10][12]
-
Solution: Always use the alkoxide base corresponding to the ester's alcohol component (e.g., NaOEt for ethyl esters, NaOMe for methyl esters).
-
-
Saponification (Ester Hydrolysis):
-
Causality: As mentioned, this occurs if water is present in the reaction, especially under basic conditions. The carboxylate salt formed will not participate in the condensation.
-
Solution: Adhere to strictly anhydrous reaction conditions.
-
-
Self-Condensation in Crossed Reactions:
-
Causality: If you are attempting a crossed Claisen and add both enolizable esters simultaneously with a standard alkoxide base, you will inevitably get self-condensation byproducts.
-
Solution: Redesign the experiment. Either use one non-enolizable partner or pre-form one enolate with a strong, non-nucleophilic base (LDA, LiHMDS) before adding the second ester.[1][7]
-
Experimental Protocols
Protocol 1: General Procedure for a High-Yield Claisen Condensation (Ethyl Acetate Dimerization)
This protocol details the synthesis of ethyl acetoacetate, a classic example that highlights the critical parameters for success.
-
Preparation (Under Inert Atmosphere):
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel.
-
Charge the flask with sodium ethoxide (1.05 equivalents) and cover with anhydrous ethanol.
-
-
Reagent Addition:
-
Add ethyl acetate (2.5 equivalents) to the dropping funnel.
-
While stirring the sodium ethoxide suspension, add the ethyl acetate dropwise at a rate that maintains a gentle reflux.
-
-
Reaction:
-
After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction by taking small aliquots and analyzing via TLC or GC to confirm the consumption of the limiting reagent (the enolizable ester portion).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice and acidify to a pH of ~4-5 with dilute aqueous acid (e.g., 10% H₂SO₄). This protonates the enolate of the product.[6]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude β-keto ester can then be purified by vacuum distillation.
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe. Quench the aliquot in a vial containing a small amount of dilute acid and an extraction solvent (e.g., ethyl acetate).
-
Spotting: On a TLC plate, spot the starting material(s) and the quenched reaction mixture side-by-side.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system will give the starting material an Rf of ~0.5-0.6 and the product a different Rf.
-
Visualization: Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining (e.g., with potassium permanganate or iodine).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.
Data Summary
Table 1: Comparison of Common Bases for β-Keto Ester Synthesis
| Base | Formula | Approx. pKa of Conjugate Acid | Key Applications & Characteristics | Cautions |
| Sodium Ethoxide | NaOEt | 16 | Standard for ethyl esters.[7] Ensures no transesterification. | Hygroscopic. Must be used in stoichiometric amounts. |
| Sodium Hydride | NaH | 35 | Strong, non-nucleophilic base. Good for driving equilibrium. | Reacts violently with water. Use as a mineral oil dispersion. |
| Potassium tert-Butoxide | Kt-BuOK | 17 | Strong, sterically hindered base.[7] | Can promote elimination reactions in some substrates. |
| Lithium Diisopropylamide | LDA | 36 | Very strong, non-nucleophilic. Ideal for selective, quantitative enolate formation at low temperatures.[7] | Thermally unstable above -20 °C. Must be prepared fresh or titrated before use. |
References
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). Available at: [Link]
-
Organic Chemistry Portal. Claisen Condensation. Available at: [Link]
- Liliana, L., et al. (Patent). Synthesis of B-keto esters. Google Patents.
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(6), 296-309. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
BYJU'S. Claisen Condensation Mechanism. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]
-
Gandhi, H., & O'Sullivan, T. P. Mastering β-keto esters. ResearchGate. Available at: [Link]
-
ACS Publications. Mastering β-Keto Esters. Chemical Reviews. Available at: [Link]
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link]
-
ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. Available at: [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24969-24991. Available at: [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. Claisen Condensation Reaction Mechanism. Available at: [Link]
-
Raj, A. (2018). New approach of the synthesis of β-ketoesters. International Journal of Applied Research, 4(2), 360-363. Available at: [Link]
-
ResearchGate. b-Ketoesters as a valuable tool for the synthesis of complex natural products. Available at: [Link]
-
Pearson. Claisen Condensation Explained. Available at: [Link]
-
Flores-Alamo, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14389. Available at: [Link]
-
Wang, Z., et al. (2014). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic letters, 16(16), 4284–4287. Available at: [Link]
-
Wikipedia. Claisen condensation. Available at: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
-
Wikipedia. Dieckmann condensation. Available at: [Link]
- Carl, K., et al. (Patent). PROCESS FOR PURIFYING AN a-KETO ESTER. Google Patents.
-
Reddit. (2020). r/Chempros - Failing Claisen condensation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Available at: [Link]
-
Organic Chemistry Tutor. Dieckmann Condensation. Available at: [Link]
-
Synthetic studies of β-ketoesters. Available at: [Link]
- Zhang, Y. (Patent). Method for preparing acyclic beta keto ester. Google Patents.
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity. Available at: [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Available at: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
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- 12. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Removal of unreacted starting materials from Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
An authoritative guide to navigating the complexities of purifying Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, a crucial intermediate in pharmaceutical synthesis. This technical support center provides in-depth, experience-driven answers to common challenges encountered during the removal of unreacted starting materials.
Technical Overview: The Purification Challenge
The synthesis of this compound, typically via a Claisen condensation or related C-C bond-forming reactions, often results in a crude product containing unreacted starting materials such as 2-nitroacetophenone and diethyl carbonate. The structural similarity between the product and the aromatic starting material, coupled with the inherent chemical sensitivities of β-keto esters, presents a significant purification challenge. Achieving high purity (>99%) is critical for subsequent synthetic steps and the development of active pharmaceutical ingredients (APIs).
This guide provides a systematic approach to troubleshooting the purification process, grounded in the physicochemical properties of the involved compounds.
Compound Properties: The Key to Separation
A successful purification strategy relies on exploiting the differences in physical properties between the desired product and its contaminants. The following table summarizes key data for the target molecule and its common precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₁₁H₁₁NO₅ | 237.21 | High (decomp.) | Likely Solid | Soluble in most organic solvents; insoluble in water. |
| 2-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 159 °C @ 16 mmHg | 23-30 °C | Soluble in organic solvents (alcohol, ether); insoluble in water. |
| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 126-128 °C | -43 °C | Soluble in most organic solvents; insoluble in water. |
Troubleshooting and Purification Guide
This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My initial workup is messy, and I'm not getting good separation. What is the most effective initial purification step after the reaction is complete?
Answer:
The most robust initial purification step is a liquid-liquid extraction that leverages the acidic nature of your β-keto ester product. The α-protons located between the two carbonyl groups in this compound are significantly acidic (pKa ≈ 11 for similar compounds), allowing for selective deprotonation and separation from neutral organic impurities.
Core Insight: 2-Nitroacetophenone is a neutral molecule and will remain in the organic phase during a basic wash. Your product, however, can be selectively extracted into an aqueous base and then recovered.
Recommended Protocol: Acid-Base Extraction
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding it to a separatory funnel containing a mixture of ethyl acetate and water.
-
Basic Extraction: Add a cold, dilute solution of 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to the separatory funnel. Shake gently to mix the layers. The deprotonated product (enolate) will move into the aqueous layer.
-
Expert Tip: Gentle shaking is crucial to avoid forming an emulsion, which can be difficult to separate. If an emulsion does form, adding a small amount of brine can help break it.
-
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer (containing your product) into a clean flask. Perform a second extraction on the remaining organic layer with fresh 1 M NaOH to ensure complete recovery.
-
Wash the Organic Layer: The original organic layer, which contains 2-nitroacetophenone and other neutral byproducts, can now be discarded or set aside for waste disposal.
-
Acidification and Re-extraction: Cool the combined aqueous layers in an ice bath. Slowly add cold 1 M hydrochloric acid (HCl) while stirring until the solution is acidic (pH ≈ 2-3), which will re-protonate your product, causing it to precipitate or become insoluble in water.
-
Product Recovery: Extract the product back into a fresh portion of an organic solvent like ethyl acetate or dichloromethane (DCM). Perform at least two extractions.
-
Final Wash and Dry: Combine the organic layers from the previous step, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude, but significantly purer, product.
This acid-base workup effectively removes the bulk of the unreacted 2-nitroacetophenone. Any remaining diethyl carbonate is often removed during the final solvent evaporation due to its volatility.
Question 2: After an acid-base wash, my product is still contaminated with 2-nitroacetophenone. How can I achieve >99% purity?
Answer:
For high-purity applications, flash column chromatography is the definitive next step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).
Core Insight: Although both your product and 2-nitroacetophenone are polar, the additional ester group in your product makes it slightly more polar. This difference is sufficient for separation with an optimized solvent system.
Workflow for Column Chromatography Purification
Caption: Workflow for Flash Column Chromatography.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate (EtOAc) and hexane. Spot your crude material on a TLC plate and elute with different ratios (e.g., 10%, 20%, 30% EtOAc in hexane). Your goal is to find a system where the product spot has an Rf value of ~0.25-0.35 and is well-separated from the 2-nitroacetophenone spot.
-
Column Packing: Prepare a glass column with silica gel. A "slurry packing" method, where the silica is mixed with the initial eluent and poured into the column, is recommended for a well-packed column.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent (wet loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes. You can use a gradient elution (slowly increasing the polarity by adding more EtOAc) to improve separation if needed.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Question 3: My product seems to be degrading or streaking badly during column chromatography. What is causing this and how can I fix it?
Answer:
This is a classic issue when purifying β-keto esters. The problem likely stems from two sources: the acidic nature of standard silica gel and keto-enol tautomerism.
-
Silica Gel Acidity: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the hydrolysis of the ester or other degradation pathways for sensitive molecules like β-keto esters.
-
Keto-Enol Tautomerism: Your product exists as a dynamic equilibrium between its keto and enol forms. These two tautomers have different polarities and can interconvert on the column, leading to significant band broadening or streaking, which results in poor separation.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing your silica gel slurry in an eluent containing a small amount of a non-nucleophilic base, typically 0.5-1% triethylamine (TEA). This will minimize degradation and often improves peak shape.
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a more inert stationary phase like neutral alumina or Florisil.
-
Run the Column Quickly: Flash chromatography, by its nature, is fast. Minimizing the time your compound spends on the column reduces the opportunity for degradation.
Question 4: Can I use recrystallization to get an analytically pure, crystalline sample?
Answer:
Yes, recrystallization is an excellent final purification step, especially if your product is a solid at room temperature and you have already removed the bulk of impurities via extraction or chromatography.
Core Insight: Recrystallization works by exploiting differences in solubility. An ideal solvent will dissolve your product completely when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble.
Recommended Protocol: Recrystallization
-
Solvent Screening: Test various solvents to find a suitable one. Place a small amount of your product in several test tubes and add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixed solvents like EtOAc/hexane). A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the impure product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
-
Q: What is the most efficient method for removing the low-boiling starting material, diethyl carbonate?
-
A: Diethyl carbonate has a boiling point of 126-128 °C. It is significantly more volatile than the other components and is typically removed effectively under reduced pressure using a rotary evaporator after the reaction workup or column chromatography.
-
-
Q: How can I definitively confirm the purity and identity of my final product?
-
A: A combination of analytical techniques is recommended. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and the melting point of a crystalline solid can also be a sharp indicator of high purity.
-
-
Q: Are there any specific safety precautions for handling these compounds?
-
A: Yes. 2-Nitroacetophenone is harmful if swallowed. Diethyl carbonate is a flammable liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
References
-
1 . NINGBO INNO PHARMCHEM CO.,LTD.
-
2 . FramoChem.
-
3 . National Institutes of Health (NIH).
-
4 . Wikipedia.
-
5 . ChemicalBook.
-
6 . ChemicalBook.
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7 . National Institutes of Health (NIH).
-
8 . Sigma-Aldrich.
-
9 . Sigma-Aldrich.
-
10 . TCI EUROPE N.V.
-
11 . BenchChem.
-
12 . Department of Chemistry, University of Rochester.
-
13 . PubMed Central.
-
14 . PubMed Central.
-
15 . MDPI.
- **[3.6F: Troubleshooting - Chemistry LibreTexts](
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- 5. 2-Nitroacetophenone | 577-59-3 [chemicalbook.com]
- 6. Diethyl carbonate | 105-58-8 [chemicalbook.com]
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- 14. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
How to avoid transesterification during β-keto ester synthesis.
A Guide to Preventing Transesterification Side Reactions
Welcome to the technical support center for β-keto ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize foundational reactions like the Claisen and Dieckmann condensations. Our focus is to provide expert-driven, practical solutions to a common and often frustrating side reaction: transesterification . By understanding the underlying mechanisms and making informed experimental choices, you can significantly improve the purity and yield of your target β-keto esters.
The Core Challenge: Desired Reaction vs. Unwanted Side Reaction
The synthesis of β-keto esters, typically via Claisen or Dieckmann condensation, relies on the formation of an enolate from one ester molecule, which then attacks the carbonyl group of a second ester molecule.[1][2] However, the very conditions that facilitate this carbon-carbon bond formation—namely, the presence of a strong alkoxide base—can also initiate a competing reaction: transesterification. This occurs when the alkoxide base acts as a nucleophile, attacking the ester carbonyl and exchanging the original alkoxy group (-OR) for its own.[3][4]
The diagram below illustrates this critical competition at the heart of the synthesis.
Caption: Competing pathways: Claisen condensation vs. Transesterification.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My NMR/GC-MS analysis shows a mixture of esters (e.g., both methyl and ethyl esters) instead of my pure product. What is happening and how can I prevent it?
A1: This is the definitive sign of transesterification. This side reaction occurs when the alkoxide base used in the reaction does not match the alkoxy group of your starting ester. For instance, using sodium methoxide (NaOCH₃) as a base with an ethyl ester (R-COOCH₂CH₃) will lead to the formation of a methyl ester byproduct (R-COOCH₃) alongside your desired β-keto ester.[5][6]
The fundamental principle of the Claisen condensation is that the alkoxide base's role is catalytic in regenerating itself after the condensation step. However, it can also act as a nucleophile. If the attacking alkoxide is different from the ester's own alkoxy group, a new ester is formed.[4][7]
The Primary Solution: Match the Base to the Ester
The most straightforward and widely adopted method to prevent transesterification is to use an alkoxide base whose alkyl group is identical to the alkyl group of the ester's alcohol component.[6][8]
-
For methyl esters (R-COOCH₃), use sodium methoxide (NaOCH₃).
-
For ethyl esters (R-COOCH₂CH₃), use sodium ethoxide (NaOCH₂CH₃).
-
For tert-butyl esters (R-COOC(CH₃)₃), use potassium tert-butoxide (KOtBu).
By matching the base, any nucleophilic attack by the alkoxide on the ester carbonyl is a degenerate reaction—it simply regenerates the starting ester, leaving the desired enolate formation and subsequent C-C bond formation as the only productive pathway.
Q2: I am working with a complex or valuable ester and synthesizing a specific alkoxide is impractical. Are there alternative bases I can use?
A2: Yes. The solution is to use a strong, non-nucleophilic base. These bases are powerful enough to deprotonate the α-carbon to form the necessary enolate but are too sterically hindered to effectively act as nucleophiles at the carbonyl carbon.[5][6] This completely circumvents the possibility of transesterification.
Recommended Non-Nucleophilic Bases:
-
Sodium Hydride (NaH): This is an excellent choice. NaH is a strong, non-nucleophilic base that deprotonates the α-carbon (or, more commonly, a small amount of alcohol in equilibrium) to generate the corresponding alkoxide in situ. The only byproduct is hydrogen gas (H₂), which is non-interfering.[4] It requires an aprotic solvent such as THF, toluene, or DMF.
-
Lithium Diisopropylamide (LDA): LDA is another powerful, non-nucleophilic base. It is highly effective for generating enolates cleanly.[6] However, it is typically used at low temperatures (e.g., -78 °C) and is thermally unstable. It is also often purchased as a pyrophoric solution in a hydrocarbon solvent, requiring careful handling.
For most standard Claisen or Dieckmann condensations, sodium hydride is the more practical and common choice for avoiding transesterification without needing a matched alkoxide.
Q3: How does my choice of solvent impact the potential for transesterification?
A3: The solvent's primary role is to solubilize the reactants and facilitate the reaction. Its impact on transesterification is directly linked to the choice of base.
-
When using a matched alkoxide base (e.g., NaOEt for an ethyl ester): Using the corresponding alcohol (e.g., ethanol) as the solvent is common practice. A large excess of the alcohol can help drive the reaction equilibrium, and since it matches the ester's alkoxy group, it does not introduce a new transesterification pathway.[4]
-
When using a non-nucleophilic base (e.g., NaH or LDA): You must use an aprotic solvent like tetrahydrofuran (THF), diethyl ether, toluene, or dioxane. Using a protic solvent like an alcohol would instantly quench the base, rendering it useless for deprotonating your ester.
-
Co-solvents: In some cases, particularly with reactants of poor solubility, co-solvents can be used to create a single phase, which can increase the reaction rate.[9][10] However, the primary rule of matching the base or using a non-nucleophilic base still applies.
Q4: Can reaction temperature be used to control transesterification?
A4: While temperature is a critical parameter for reaction kinetics, it is not the primary tool for controlling transesterification. The choice of base is far more determinative. However, proper temperature control is crucial for minimizing other potential side reactions and decomposition.[11][12]
Transesterification kinetics are generally slow but catalytically driven.[13] If you have selected an inappropriate base, the side reaction will occur regardless of the temperature, although higher temperatures may accelerate it. The best practice is to select the correct base first and then optimize the temperature for the desired Claisen condensation. Many condensations proceed efficiently at room temperature or with gentle heating (reflux in THF or ethanol).
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanistic difference between the desired condensation and the transesterification side reaction? The key difference lies in the nucleophile and the type of bond formed.
-
Claisen/Dieckmann Condensation: The nucleophile is the enolate formed at the α-carbon of an ester. It attacks the carbonyl carbon of another ester, resulting in a new carbon-carbon (C-C) bond .[1][2]
-
Transesterification: The nucleophile is the alkoxide base itself. It attacks the carbonyl carbon of the ester, leading to the exchange of the alkoxy (-OR) group. No C-C bond is formed.[3][4]
FAQ 2: How can I definitively confirm that transesterification has occurred in my reaction mixture? Spectroscopic and chromatographic methods are essential:
-
¹H NMR Spectroscopy: This is often the most direct method. You will see distinct signals corresponding to the different alkoxy groups. For example, a mixture of methyl and ethyl esters will show a singlet around 3.7 ppm for the -OCH₃ group and a quartet around 4.2 ppm and a triplet around 1.3 ppm for the -OCH₂CH₃ group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile ester products and confirming their identity by their mass spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile or more complex products.
FAQ 3: If I've already run a reaction and have a transesterified mixture, can I purify my desired product? Purification is possible but often challenging. Since the desired β-keto ester and the transesterified starting ester may have very similar polarities and boiling points, separation can be difficult.[14]
-
Column Chromatography: This is the most common method, but may require careful solvent system optimization to achieve separation.
-
Distillation: Only feasible if there is a significant difference in the boiling points of the products. Given these difficulties, prevention is overwhelmingly the best strategy. It is almost always more efficient to repeat the reaction with the correct base than to attempt a difficult separation.
Key Experimental Protocols
Protocol 1: Classic Claisen Condensation with a Matched Alkoxide Base
(Synthesis of Ethyl Acetoacetate from Ethyl Acetate)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Reagents: In the flask, place sodium ethoxide (NaOEt, 1.0 eq) in anhydrous ethanol (used as solvent).
-
Addition: While stirring under a nitrogen atmosphere, add ethyl acetate (2.5 eq) dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. Acidify the aqueous solution carefully with dilute sulfuric or acetic acid until it is acidic to litmus paper.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl acetoacetate.
Protocol 2: Dieckmann Condensation with a Non-Nucleophilic Base
(Intramolecular Cyclization of Diethyl Adipate)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Reagents: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous toluene.
-
Addition: Add a solution of diethyl adipate (1.0 eq) in anhydrous toluene dropwise to the NaH suspension at room temperature. A small amount of anhydrous ethanol (0.05 eq) can be added to initiate the reaction. Hydrogen gas will evolve.
-
Reaction: Once the addition is complete and hydrogen evolution has ceased, heat the mixture to reflux for 2-3 hours.
-
Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow, dropwise addition of dilute acetic acid until the gas evolution stops. Add water and separate the layers.
-
Extraction: Extract the aqueous layer with toluene (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting cyclic β-keto ester by vacuum distillation.
Summary of Prevention Strategies
| Parameter | Recommended Strategy | Rationale & Key Considerations |
| Base Selection | 1. Matched Alkoxide: Use NaOR' where the ester is R'-COOR'.2. Non-Nucleophilic Base: Use NaH or LDA. | (1) Ensures any nucleophilic attack by the base is a non-productive, identity reaction.[6][8] This is the most common and cost-effective method. (2) The base is too sterically hindered to be a nucleophile, eliminating the transesterification pathway entirely.[5] Ideal for complex or valuable esters. |
| Solvent | 1. Matched Alcohol: If using a matched alkoxide, use the corresponding alcohol (e.g., EtOH for NaOEt).2. Aprotic Solvent: If using NaH or LDA, use an aprotic solvent (e.g., THF, Toluene). | (1) Acts as a suitable solvent and does not introduce a competing nucleophile.[4] (2) Essential to prevent the quenching of the highly reactive non-nucleophilic base. |
| Temperature | Start at room temperature or gentle reflux. | Temperature primarily controls the rate of the desired condensation. It is not the primary method for preventing transesterification but should be controlled to avoid decomposition or other side reactions.[12] |
| Reagent Purity | Use anhydrous solvents and reagents. | Water can hydrolyze the ester starting material and the β-keto ester product, leading to lower yields.[15][16] |
Troubleshooting Workflow
If you are experiencing issues with your β-keto ester synthesis, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting transesterification.
References
-
Dieckmann condensation - Wikipedia. Wikipedia. Link
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Link
-
Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Link
-
Reaction and Mechanism of Dieckmann reaction. Physics Wallah. Link
-
Dieckmann Condensation - Organic Chemistry Tutor. Organic Chemistry Tutor. Link
-
challenges in the purification of transesterification reaction products - Benchchem. BenchChem. Link
-
Claisen Condensation Mechanism. BYJU'S. Link
-
Dieckmann Condensation - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Link
-
Claisen condensation - Wikipedia. Wikipedia. Link
-
Claisen Condensation Reaction Mechanism. Chemistry Steps. Link
-
Claisen Condensation Reaction Mechanism. (2018). YouTube. Link
-
Purification Strategies for Crude Glycerol: A Transesterification Derivative. AIP Publishing. Link
-
Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Link
-
19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. (2014). Chemistry LibreTexts. Link
-
(PDF) Purification strategies for crude glycerol: A transesterification derivative. ResearchGate. Link
-
Purification of crude glycerol from transesterification reaction of palm oil using direct method and multistep method. (2017). ResearchGate. Link
-
Transesterification - Wikipedia. Wikipedia. Link
-
Factors affecting the esterification process. ResearchGate. Link
-
Technical Support Center: Claisen Condensation of β-Keto Esters - Benchchem. BenchChem. Link
-
Transesterification - Master Organic Chemistry. (2022). Master Organic Chemistry. Link
-
Methods of Stopping Kinetic Transesterification Reactions | UKEssays.com. (2018). UKEssays.com. Link
-
Purification of Residual Glycerol from Biodiesel Production as a Value-Added Raw Material for Glycerolysis of Free Fatty Acids in Waste Cooking Oil. MDPI. Link
-
Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. MDPI. Link
-
Transesterification reactions as a means to produce esters: A critical review. ResearchGate. Link
-
A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. (2020). PMC - NIH. Link
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). NIH. Link
-
Base used in Claisen Condensation. (2018). Chemistry Stack Exchange. Link
-
Ester synthesis by transesterification. Organic Chemistry Portal. Link
-
Recent advances in the transesterification of β-keto esters. (2021). CORA. Link
-
Transesterification of b-Keto Esters with Thiols, Amines, Diols and Amino Alcohols Catalysed by 1. ResearchGate. Link
-
Question about Claisen Condensation. (2023). Reddit. Link
-
An improvement to the transesterification process by the use of co-solvents to produce biodiesel. ResearchGate. Link
-
(PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. Link
-
Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2022). PMC - PubMed Central. Link
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Link
-
How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. Link
-
(PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). ResearchGate. Link
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. Link
-
Synthesis of B-keto esters. Google Patents. Link
-
Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. (2024). NIH. Link
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Transesterification - Wikipedia [en.wikipedia.org]
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Technical Support Center: Large-Scale Synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this key chemical intermediate. Here, we address common challenges, provide detailed troubleshooting protocols, and explain the fundamental chemistry to ensure a successful, safe, and scalable synthesis.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common high-level questions encountered during the synthesis.
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis is achieved through a Claisen condensation reaction. This is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[1][2][3] In this specific case, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl carbon of ethyl 2-nitrobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the final β-keto ester product.[1][2]
Q2: Why is the choice and handling of the base so critical for this reaction's success?
The base, typically sodium ethoxide (NaOEt), serves two essential purposes. First, it deprotonates ethyl acetate to form the reactive enolate nucleophile. Second, it drives the reaction equilibrium towards the product. The Claisen condensation is a reversible reaction.[1] The resulting β-keto ester product is significantly more acidic (pKa ≈ 11) than the starting esters or alcohol byproducts.[3] A full equivalent of the strong base deprotonates this product, forming a stable enolate salt. This final, irreversible acid-base step pulls the entire equilibrium forward, ensuring a high yield.[1][3][4]
Sodium ethoxide is extremely sensitive to moisture and air. Any exposure to water will cause it to hydrolyze into sodium hydroxide and ethanol, which are ineffective for the primary reaction and can introduce side reactions. Therefore, meticulous handling under an inert atmosphere (e.g., nitrogen or argon) is paramount for success at any scale.[5]
Q3: What are the primary side reactions that can lower the yield and purity of the final product?
The most significant side reaction is the self-condensation of ethyl acetate . Here, the enolate of ethyl acetate attacks another molecule of ethyl acetate, leading to the formation of ethyl acetoacetate. This is a competing Claisen reaction that consumes both the base and the nucleophile, directly reducing the yield of the desired product. Minimizing this side reaction requires careful control over stoichiometry and the order of addition, as detailed in the troubleshooting section.
Q4: What are the top safety concerns when performing this synthesis at a large scale?
Scaling up this synthesis introduces significant safety considerations, primarily related to the handling of sodium ethoxide.
-
Reactivity: Sodium ethoxide is a flammable solid that reacts violently with water.[6][7] It is also corrosive and can cause severe skin and eye damage.[5][6]
-
Handling: Strict adherence to safety protocols is mandatory. This includes using appropriate Personal Protective Equipment (PPE) such as chemical-resistant gloves, safety goggles, and flame-retardant lab coats.[7][8] All transfers and manipulations must be performed under an inert, dry atmosphere.[5]
-
Static Discharge: When handling powdered NaOEt, proper grounding and bonding of all equipment is crucial to prevent static electricity buildup, which can be an ignition source.[5][7][8]
-
Thermal Hazards: The reaction can be exothermic. A robust cooling system and controlled addition rates are necessary to manage the reaction temperature and prevent thermal runaways.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
| Symptom | Potential Cause | Recommended Action & Explanation |
| Low or No Product Formation | 1. Inactive Base: Sodium ethoxide has been deactivated by moisture. | 1. Use a fresh, unopened container of sodium ethoxide. Ensure all solvents are rigorously dried and the reaction is assembled and run under a positive pressure of dry nitrogen or argon.[5] Consider titrating the base before use to confirm its activity. |
| 2. Incorrect Order of Addition: Adding the base to the mixed esters can promote self-condensation. | 2. The preferred method is to add the ethyl acetate slowly to a cooled solution of sodium ethoxide and ethyl 2-nitrobenzoate in the reaction solvent. This ensures the generated enolate immediately encounters the desired electrophile. | |
| 3. Insufficient Base: Less than one full molar equivalent of active base was used. | 3. Use at least 1.05-1.1 molar equivalents of high-purity sodium ethoxide. This is necessary to drive the final equilibrium by deprotonating the β-keto ester product.[1][3] | |
| Significant Contamination with Ethyl Acetoacetate | 1. Slow Reaction with Primary Substrate: The enolate of ethyl acetate reacts with itself before it can react with ethyl 2-nitrobenzoate. | 1. Increase Concentration: Run the reaction at a higher concentration to favor the bimolecular reaction between the two different esters. 2. Temperature Control: Ensure the reaction temperature is optimal. While lower temperatures can reduce side reactions, they also slow the main reaction. An optimal temperature (often 0-10 °C) must be determined. |
| Dark Brown or Black Reaction Mixture | 1. Thermal Decomposition: The reaction temperature is too high, causing decomposition of the nitro-aromatic starting material or the product. | 1. Implement more efficient cooling. Ensure the rate of addition of reagents does not cause the internal temperature to exceed the set point. For large-scale reactions, reactor jacket cooling is essential. |
| 2. Air (Oxygen) Exposure: The highly basic, electron-rich enolates are sensitive to oxidation. | 2. Maintain a robust inert atmosphere throughout the entire process, including the workup phase until the mixture is neutralized. | |
| Difficult Product Isolation / Oily Product | 1. Incomplete Reaction: Significant amounts of starting materials remain. | 1. Monitor the reaction to completion using an appropriate technique (e.g., TLC, HPLC, or GC). If the reaction has stalled, a small additional charge of base may be necessary. |
| 2. Improper Workup: The acidic workup was not sufficient to fully protonate the product enolate salt. | 2. During the quench with aqueous acid (e.g., HCl or H₂SO₄), ensure the final pH is acidic (pH 2-3). Check the pH of the aqueous layer after separation. | |
| 3. Purification Method: Distillation may not be effective due to close boiling points of impurities. | 3. The product is a low-melting solid (mp 34-36 °C).[9] Recrystallization is the preferred method for large-scale purification. Consider solvent systems like ethanol/water or ethyl acetate/hexanes. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis.
Experimental Protocols & Methodologies
Reagent Specifications and Handling
| Reagent | Role | Recommended Purity | Key Handling & Storage Notes |
| Ethyl 2-nitrobenzoate | Electrophile | >98% | Store in a cool, dry place. Ensure it is free from the corresponding carboxylic acid. |
| Ethyl Acetate | Nucleophile Precursor | >99.5%, Anhydrous | Use a freshly opened bottle or distill from a suitable drying agent (e.g., CaH₂). |
| Sodium Ethoxide (NaOEt) | Base | >95% | Highly hygroscopic and flammable solid.[6] Must be handled exclusively under an inert atmosphere. Store in a tightly sealed container in a desiccator or glove box.[5] |
| Toluene or THF | Solvent | Anhydrous (<50 ppm H₂O) | Dry rigorously using standard procedures (e.g., distillation from sodium/benzophenone for THF, or storage over molecular sieves). |
| Hydrochloric Acid (aq.) | Quenching Agent | 2-4 M Solution | Used to neutralize the reaction mixture and protonate the product enolate. |
Protocol 1: Illustrative Large-Scale Synthesis (10 L Scale)
Safety Precaution: This procedure must be conducted in a walk-in fume hood with appropriate engineering controls (e.g., reactor with overhead stirring, cooling jacket, and inert gas inlet). All personnel must wear appropriate PPE.[7][8]
-
Reactor Preparation: Ensure the 20 L jacketed glass reactor is clean, dry, and has been purged with dry nitrogen for at least 2 hours.
-
Reagent Charging:
-
Under a positive pressure of nitrogen, charge the reactor with anhydrous toluene (6.0 L).
-
Add ethyl 2-nitrobenzoate (1.0 kg, 5.12 mol).
-
Begin stirring and cool the reactor contents to 0-5 °C using the cooling jacket.
-
Carefully, and under a strict nitrogen blanket, add solid sodium ethoxide (383 g, 5.63 mol, 1.1 eq). Allow the slurry to stir for 15 minutes.
-
-
Nucleophile Addition:
-
In a separate, dry vessel, measure anhydrous ethyl acetate (496 g, 5.63 mol, 1.1 eq).
-
Using a dropping funnel or a pump, add the ethyl acetate to the cooled reactor slurry dropwise over 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition.
-
-
Reaction:
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 4-6 hours.
-
Monitor the reaction progress by periodically taking a sample (quench a drop in acidic water, extract with ethyl acetate, and analyze by TLC or HPLC).
-
-
Workup and Quench:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Slowly and carefully add 2 M hydrochloric acid (approx. 3.0 L) to the stirred reaction mixture, ensuring the temperature does not rise above 20 °C. Continue adding acid until the pH of the aqueous layer is 2-3.
-
Stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (1 x 2 L) followed by brine (1 x 2 L).
-
-
Isolation:
-
Concentrate the organic layer under reduced pressure to obtain the crude product as a yellow-orange oil or low-melting solid.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude product to a suitable vessel. A good starting point for a solvent system is 95% ethanol and water.
-
Dissolution: Add a minimal amount of warm (40-50 °C) 95% ethanol to the crude product until it is fully dissolved.
-
Crystallization: Slowly add deionized water to the warm solution with stirring until a persistent cloudiness appears. Add a few drops of ethanol to redissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or a refrigerator (2-8 °C) for several hours to maximize crystal formation.[9]
-
Filtration: Collect the crystallized solid by vacuum filtration, washing the filter cake with a small amount of cold 50:50 ethanol/water.
-
Drying: Dry the purified, pale-yellow solid under vacuum at room temperature to a constant weight. Expected melting point: 34-36 °C.[9]
Reaction Mechanism and Workflow Visualization
Claisen Condensation: Core Mechanism
The diagram below outlines the key steps of the Claisen condensation mechanism for this synthesis.
Caption: The five key steps of the Claisen condensation mechanism.
General Synthesis Workflow
This chart provides a high-level overview of the entire production process from start to finish.
Caption: High-level workflow for the synthesis and purification.
References
- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. gelest.com [gelest.com]
- 9. biosynce.com [biosynce.com]
Effective methods for removing impurities from nitrophenyl-containing compounds.
Welcome to the Technical Support Center for the purification of nitrophenyl-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. The information presented here is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Purification Strategies
Q1: What are the most common methods for purifying nitrophenyl-containing compounds?
The primary methods for purifying nitrophenyl-containing compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.[1]
-
Recrystallization is highly effective for removing small amounts of impurities from a solid crude product.[1] The principle behind this technique is the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[2]
-
Column Chromatography is a versatile technique used for separating components of a mixture based on their differential adsorption to a stationary phase.[3][4][5] It is particularly useful when dealing with larger quantities of impurities or when separating compounds with similar polarities.[3]
Q2: What are the typical impurities I might encounter when synthesizing nitrophenyl compounds?
Common impurities in the synthesis of nitrophenyl compounds, particularly from the nitration of phenols, include:
-
Isomeric byproducts: For example, in the nitration of phenol, both ortho-nitrophenol and para-nitrophenol are formed.[3][4]
-
Over-nitrated products: Dinitro or trinitro compounds can form if the reaction conditions are too harsh.[4]
-
Unreacted starting materials: Residual phenol or other starting reagents may remain.[6]
-
Oxidation products: Byproducts like benzoquinone can be formed during the reaction.[3]
-
Reduction products: If the compound has been stored for a long time, reduction of the nitro group to an amino group can occur, leading to impurities like aminophenols.[7]
-
Color-forming impurities: Unsaturated compounds, such as nitroolefins, can cause discoloration.[8]
Troubleshooting Recrystallization
Q3: I'm trying to recrystallize my nitrophenyl compound, but it's "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Here’s how to troubleshoot this issue:
-
Reheat and Add More Solvent: Reheat the mixture until the oil completely redissolves. Then, add a small amount of additional hot solvent to decrease the saturation.[9]
-
Slow Cooling: Allow the solution to cool down much more slowly. You can achieve this by leaving the flask on a warm surface or wrapping it in an insulating material like glass wool.[9]
-
Change the Solvent System: The chosen solvent might be too effective, or the compound's melting point may be too low relative to the solvent's boiling point.[9]
-
Try a solvent in which your compound is less soluble.
-
Use a mixed solvent system. Dissolve the crude product in a "good" solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes cloudy. Heat the mixture to clarify it and then allow it to cool slowly.[10]
-
Q4: My solution has cooled, but no crystals have formed. What went wrong?
The absence of crystal formation upon cooling is a common issue, often due to one of the following reasons:
-
Excessive Solvent: Using too much solvent will keep the compound fully dissolved even at low temperatures.[9]
-
Solution: Reduce the solvent volume by gentle heating or by using a rotary evaporator. Once the volume is reduced, try cooling the solution again.[9]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature. Crystal growth requires a nucleation point to begin.[9]
-
Solution: Induce Crystallization
-
Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches can provide a surface for crystal nucleation.[1][9]
-
Seeding: If available, add a tiny crystal of the pure compound to the cooled solution to act as a seed for crystal growth.[1][9]
-
-
Q5: The crystals I obtained are colored, but the pure compound should be a different color. How can I remove colored impurities?
Colored impurities often co-crystallize with the desired product.[1] Here's how to address this:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1][10]
-
Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, reducing the overall yield.[10]
-
-
Hot Filtration: After adding the activated charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[10]
Troubleshooting Column Chromatography
Q6: How do I choose the right solvent system (mobile phase) for my column?
The key to a successful column chromatography separation is selecting an appropriate solvent system. Thin-Layer Chromatography (TLC) is an indispensable tool for this.
-
Develop a TLC method: Experiment with different solvent mixtures to find one that gives good separation of your desired compound from its impurities. For nitrophenols, a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[10]
-
Aim for an optimal Rf value: The ideal Rf (retention factor) for your target compound on the TLC plate should be between 0.2 and 0.4. This generally ensures good separation on the column.
Q7: My compounds are not separating well on the column, and the fractions are all mixed. What can I do?
Poor separation can be frustrating. Here are some common causes and their solutions:
-
Improper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels.[1] A consistently packed column is crucial for good separation.[1]
-
Overloading the Column: Loading too much sample onto the column can lead to broad bands and poor separation.[1] Ensure the sample is loaded in a narrow band using a minimal amount of solvent.[1]
-
Inappropriate Solvent System: If the separation is poor, the eluent may not be optimal.[1]
-
Gradient Elution: If you have compounds with very different polarities, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.[11] This will help to elute the less polar compounds first, followed by the more polar ones.
-
Q8: My compound is stuck on the column and won't elute. What should I do?
If your compound is not eluting, the mobile phase is likely not polar enough.
-
Increase Solvent Polarity: Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[1] If that is not sufficient, you may need to add a small amount of a more polar solvent like methanol.
Specific Impurity Removal
Q9: How can I remove acidic impurities from my nitrophenol compound?
Acid-base extraction is a highly effective method for removing acidic impurities.[10]
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with a weak aqueous base, such as a sodium bicarbonate solution.[10]
-
More strongly acidic impurities (like carboxylic acids) will be deprotonated and move into the aqueous layer, while the less acidic nitrophenol will remain in the organic layer.[10]
-
Separate the layers and dry the organic layer to recover your purified compound.
Note: Using a strong base like sodium hydroxide would deprotonate the phenol, causing it to move into the aqueous layer along with the impurities.[10]
Q10: I have a mixture of o-nitrophenol and p-nitrophenol. How can I separate them?
o-nitrophenol and p-nitrophenol have different polarities, which allows for their separation by column chromatography.[3][4] Due to intramolecular hydrogen bonding, o-nitrophenol is less polar than p-nitrophenol. Therefore, when using a polar stationary phase like silica gel, the less polar o-nitrophenol will elute from the column first.[4]
Visual Workflows and Data
Decision-Making Workflow for Purification
Caption: A general decision-making workflow for the purification of nitrophenyl compounds.
Troubleshooting Recrystallization Logic
Caption: Troubleshooting logic for common issues encountered during recrystallization.
Common Solvents for Recrystallization of Nitrophenols
| Solvent System | Polarity | Typical Use Case | Reference |
| Ethanol/Water | Polar Protic | General purpose for many nitrophenols.[1][10] | [1][10] |
| Methanol/Water | Polar Protic | Similar to ethanol/water, good for polar compounds. | [1] |
| Acetone | Polar Aprotic | Used for compounds like 4-nitrophenol.[12] | [12] |
| Benzene/Cyclohexane | Non-polar/Polar Aprotic Mix | Reported for recrystallization of compounds like 2,6-Dibromo-4-nitrophenol.[10] | [10] |
| Dichloromethane/Hexane | Polar Aprotic/Non-polar Mix | Often used in chromatography, but can be adapted for recrystallization. | [3] |
Typical TLC Conditions for Nitrophenyl Compounds
| Stationary Phase | Mobile Phase (Eluent) | Visualization | Reference |
| Silica Gel | Hexane/Ethyl Acetate (variable ratios) | UV light (254 nm) or visible (nitrophenols are often yellow) | [10] |
| Alumina | Dichloromethane/Hexane (variable ratios) | UV light (254 nm) or visible | [3][4] |
References
-
Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. Retrieved January 5, 2026, from [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved January 5, 2026, from [Link]
-
The separation of 2-nitrophenol, 4-nitrophenol and phenol. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
- Process for the purification of p-nitrophenol. (1976). Google Patents.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 5, 2026, from [Link]
- Method for eliminating color forming impurities from nitro compounds. (n.d.). Google Patents.
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved January 5, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved January 5, 2026, from [Link]
-
Purification of nitrophenols using complex-assisted crystallization. (2025, August 10). ResearchGate. Retrieved January 5, 2026, from [Link]
- Method of crystallizing nitro products. (1959). Google Patents.
-
Chemistry Stack Exchange. (2018, May 11). Fast way to isolate 4-nitrophenol from 4-aminophenol. Retrieved January 5, 2026, from [Link]
-
Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. (2025, August 7). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Purification of nitrophenols using complex-assisted crystallization. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (2025, August 5). ResearchGate. Retrieved January 5, 2026, from [Link]
- Purification method of p-nitrophenylacetic acid. (n.d.). Google Patents.
-
Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. (2021, March 4). ResearchGate. Retrieved January 5, 2026, from [Link]
- Method of purifying nitrated aromatic compounds from a nitration process. (n.d.). Google Patents.
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved January 5, 2026, from [Link]
-
Chromatography: Determining o-nitrophenol in wastewater. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]
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Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved January 5, 2026, from [Link]
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Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]
- Process for the purification of mononitro aromatic compounds. (1947). Google Patents.
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC - NIH. Retrieved January 5, 2026, from [Link]
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Synthesis of p-nitrophenyl acetate. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthesis of Nitrophenyl Derivatives of Maleopimaric Acid. (2025, October 17). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022, March 4). NIH. Retrieved January 5, 2026, from [Link]
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Managing exothermic reactions in the synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
Here is the technical support center for managing exothermic reactions in the synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate.
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this compound. The presence of the nitro group on the aromatic ring introduces significant thermal hazards that must be meticulously managed to ensure operational safety, reaction efficiency, and product purity. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges.
Core Principles & Reaction Overview
The synthesis of this compound is typically achieved via a Claisen condensation reaction. This involves the base-mediated condensation of an ester containing an α-hydrogen (ethyl acetate) with a non-enolizable ester (an ester of 2-nitrobenzoic acid).
The reaction is inherently exothermic, and the product, like many organic nitro compounds, can be thermally unstable.[1] Improper management of the reaction's thermal profile can lead to a dangerous, self-accelerating decomposition known as a thermal runaway.[2] This guide emphasizes a safety-first approach to controlling the reaction exotherm.
Frequently Asked Questions (FAQs)
Q1: My reaction temperature is increasing uncontrollably. What is happening and what should I do?
A1: You are likely experiencing the onset of a thermal runaway. This is a critical situation where the reaction's rate of heat generation exceeds the cooling system's capacity for heat removal.[2] The increasing temperature accelerates the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Maximize Cooling: Ensure your cooling bath/system is operating at maximum capacity. If using an ice bath, ensure it is well-stirred and has sufficient ice.
-
Dilution (with caution): If planned for in your hazard analysis, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
Prepare for Quenching: If the temperature continues to rise rapidly, be prepared to quench the reaction by transferring it to a pre-prepared, large volume of a cold quenching agent (e.g., a cold, weak acid solution like ammonium chloride).
-
Evacuate: If control cannot be re-established, evacuate the area and alert safety personnel.
Causality: This situation often arises from an addition rate of reagents that is too fast, insufficient cooling capacity for the scale of the reaction, or inadequate mixing, which can create localized "hot spots." Nitro compounds, in particular, can undergo highly exothermic decomposition at elevated temperatures.[1][3]
Q2: What are the primary side products I should be concerned about, and how does temperature affect their formation?
A2: Elevated temperatures can promote several side reactions, compromising yield and purity.
-
Decomposition: The most significant risk is the exothermic decomposition of the nitro-containing starting material and product, which can release large volumes of gas and heat.[4][5]
-
Base-Mediated Hydrolysis: The ester functionalities of both the reactants and the product can be hydrolyzed by the base, especially in the presence of adventitious water and at higher temperatures.
-
Self-Condensation of Ethyl Acetate: Although the desired reaction is a crossed Claisen condensation, the self-condensation of ethyl acetate to form ethyl acetoacetate can occur.[6][7]
-
Further Reactions: Impurities in the starting materials or byproducts from decomposition can lead to a complex and potentially hazardous reaction mixture.[3]
Controlling Temperature: Maintaining the recommended temperature profile is the most effective way to minimize these side reactions.
Q3: Can I use a stronger base like LDA to improve my yield?
A3: While a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is used in some mixed Claisen condensations, it is generally not recommended for this specific synthesis in a standard batch setup.[8]
Expertise & Causality: The Claisen condensation is an equilibrium reaction. The use of an alkoxide base (like sodium ethoxide) is strategic. The final, and thermodynamically driving, step of the mechanism is the deprotonation of the β-keto ester product, which is highly acidic.[6][9] This requires a stoichiometric amount of base. Using the conjugate base of the alcohol leaving group (ethoxide for an ethyl ester) prevents ester exchange side reactions. While LDA is a strong base, its use can complicate the reaction profile and does not offer a significant advantage over the more traditional and predictable sodium ethoxide for this transformation.
Q4: I am planning to scale up this reaction from 10g to 200g. What are the critical safety considerations?
A4: Scaling up exothermic reactions is non-linear and presents significant safety challenges. The key issue is the change in the surface-area-to-volume ratio. As the volume of the reactor increases, its ability to dissipate heat (related to surface area) does not increase as quickly as its potential to generate heat (related to volume).
Key Considerations for Scale-Up:
-
Thermal Hazard Analysis: Before any scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) or Differential Scanning Calorimetry (DSC) on the reaction mixture to quantify the heat of reaction and determine the onset temperature for decomposition.
-
Cooling Capacity: Ensure the pilot-scale reactor's cooling system is capable of handling the total heat output of the scaled-up reaction.
-
Controlled Addition: The rate of addition of the base or ethyl acetate becomes paramount. A slow, controlled addition via a syringe pump or dropping funnel is mandatory. Typically, dropwise addition is required in batch processes to minimize the risk of thermal runaway.[2]
-
Mixing Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogenous temperature and prevent localized hot spots.
-
Consider Flow Chemistry: For significant scale-up, transitioning to a continuous flow reactor is a much safer and more efficient alternative. Flow reactors offer superior heat transfer and control due to their high surface-area-to-volume ratio, minimizing the risk of thermal runaway.[10][11][12]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base (hydrolyzed by moisture). 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use freshly prepared or properly stored sodium ethoxide. Use anhydrous solvents. 2. Slowly allow the temperature to rise to the recommended level while monitoring carefully. 3. Monitor the reaction by TLC or HPLC to determine completion. |
| Formation of a Brown/Black Tar | 1. Temperature excursion (runaway). 2. Presence of impurities. 3. Air (oxygen) present in the reaction. | 1. Improve temperature control and cooling. 2. Use purified starting materials. 3. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction Stalls Before Completion | 1. Insufficient base (less than one full equivalent). 2. Base consumed by acidic impurities or water. | 1. Ensure a stoichiometric amount of base is used, as it is consumed in the final deprotonation step.[8] 2. Use anhydrous solvents and reagents. |
| Difficult Product Isolation / Oily Product | 1. Incomplete reaction. 2. Presence of multiple side products. 3. Ineffective work-up procedure. | 1. Ensure the reaction has gone to completion via analytical monitoring. 2. Optimize reaction conditions (especially temperature) to improve selectivity. 3. Ensure the acidic quench is sufficient to protonate the enolate product. |
Experimental Protocols & Methodologies
Protocol 1: Lab-Scale Batch Synthesis (Safety-Focused)
WARNING: This reaction is highly exothermic. Perform behind a blast shield in a well-ventilated fume hood. Have an appropriate cooling bath and quenching solution ready at all times.
Reagents & Equipment:
-
Ethyl 2-nitrobenzoate
-
Sodium ethoxide (solid or freshly prepared solution)
-
Anhydrous Ethyl Acetate
-
Anhydrous Toluene or THF (as solvent)
-
Three-neck round-bottom flask with magnetic stirrer
-
Thermometer/thermocouple
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen/Argon)
-
Cooling bath (e.g., ice/salt or cryo-cooler)
Procedure:
-
Setup: Assemble the glassware and purge with an inert atmosphere.
-
Initial Charge: To the reaction flask, add ethyl 2-nitrobenzoate and the anhydrous solvent (e.g., Toluene).
-
Cooling: Cool the mixture to 0-5 °C using the cooling bath.
-
Base Preparation: In a separate flask, dissolve sodium ethoxide in anhydrous ethyl acetate. Note: This dissolution can also be exothermic.
-
Controlled Addition: Transfer the sodium ethoxide/ethyl acetate solution to the dropping funnel. Add it dropwise to the cooled solution of ethyl 2-nitrobenzoate over a period of 1-2 hours. CRITICAL STEP: Monitor the internal temperature closely. Do not allow it to exceed 10 °C. Adjust the addition rate to maintain this temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature for an additional 2-3 hours, or until monitoring (e.g., TLC) indicates the consumption of the starting material.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing ice and a slight excess of dilute acid (e.g., 1M HCl or NH₄Cl solution) with vigorous stirring.
-
Work-up: Proceed with standard liquid-liquid extraction, washing, drying, and solvent removal.
-
Purification: Purify the crude product, typically by column chromatography or recrystallization.
Protocol 2: Reaction Monitoring by HPLC
Monitoring the reaction is crucial for safety and optimization.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: At timed intervals, carefully withdraw a small aliquot from the reaction. Immediately quench it in a vial containing a dilute acidic solution in the mobile phase. Filter before injection.
-
Quantification: Track the disappearance of the ethyl 2-nitrobenzoate peak and the appearance of the product peak.[13]
Visualization of Workflows and Mechanisms
Diagram 1: Claisen Condensation Mechanism
This diagram illustrates the key steps in the formation of the β-keto ester product.
Caption: Mechanism of the Claisen condensation reaction.
Diagram 2: Decision Tree for Managing a Temperature Excursion
This workflow provides a logical sequence of actions to take if the reaction temperature begins to rise unexpectedly.
Caption: Decision workflow for handling a reaction exotherm.
References
-
Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]
-
ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]
-
ResearchGate. (2025). Scale-up and safety of toluene nitration in a meso-scale flow reactor. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
RSC Publishing. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]
-
IRIS . (n.d.). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Thermal hazard risk and decomposition mechanism identification of nitrobenzene with mononitrophenol impurities: Combined kinetic and products analysis. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
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ACS Publications. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
Techniques de l'Ingénieur. (2013). Controlling exothermic reactions. Retrieved from [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]
-
Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. Retrieved from [Link]
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Validation & Comparative
Analytical methods for the characterization of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
An Expert's Comparative Guide to the Analytical Characterization of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
For professionals in chemical synthesis and drug development, the rigorous characterization of intermediates is not merely a procedural step but the foundation of reliable and reproducible research. This compound, a versatile building block in the synthesis of various heterocyclic compounds, demands a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides a comparative analysis of the primary analytical methods for its characterization, offering insights into the rationale behind methodological choices and presenting detailed protocols for practical application.
The Role of Orthogonal Analytical Techniques
No single analytical method can provide a complete profile of a chemical entity. A robust characterization strategy relies on orthogonal techniques—methods that measure different chemical or physical properties of the analyte. For this compound, a combination of spectroscopy and chromatography is essential. Spectroscopy provides detailed structural information, confirming the presence of key functional groups and the overall molecular architecture, while chromatography excels at separating the target compound from impurities, offering a precise measure of its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. It is a non-destructive technique that allows for the unambiguous determination of molecular structure by probing the magnetic properties of atomic nuclei.
Causality Behind Experimental Choices
For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to one another through spin-spin coupling. ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. The choice of a deuterated solvent, typically Chloroform-d (CDCl₃), is critical as it dissolves the analyte without creating a large interfering solvent signal in the ¹H NMR spectrum.
Expected Spectral Data
-
¹H NMR: One would expect to see signals corresponding to the aromatic protons of the nitrophenyl group (typically in the δ 7.5-8.5 ppm range), the methylene protons (CH₂) adjacent to the carbonyl and ester groups, and the ethyl group (a quartet for the CH₂ and a triplet for the CH₃). The presence of the keto-enol tautomerism, common in β-keto esters, may lead to the appearance of additional, distinct sets of peaks.
-
¹³C NMR: Signals for the carbonyl carbons (keto and ester), the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), and the aliphatic carbons of the ethyl and methylene groups would be expected.
Experimental Protocol: ¹H-NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).
-
Dissolution: Cap the tube and gently agitate until the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.[1]
-
Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation, followed by phase and baseline correction to yield the final spectrum.
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Causality Behind Experimental Choices
This technique is particularly useful for confirming the presence of the key functional groups in this compound. The spectrum provides a unique "fingerprint" that can be used to identify the compound. The choice of sample preparation (e.g., KBr pellet or thin film) depends on the physical state of the sample.[2]
Expected Spectral Data
-
C=O Stretch (Ketone & Ester): Strong, sharp absorptions are expected in the region of 1680-1750 cm⁻¹. The ketone and ester carbonyls will likely appear as two distinct or one broadened peak.
-
N-O Stretch (Nitro Group): Two strong absorptions are characteristic of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch).
-
C-O Stretch (Ester): A strong absorption in the 1000-1300 cm⁻¹ region.
-
C-H Stretch (Aromatic & Aliphatic): Absorptions above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer further structural insights.
Causality Behind Experimental Choices
For a compound like this compound, a "soft" ionization technique like Electrospray Ionization (ESI) is often preferred as it typically keeps the molecule intact, allowing for clear observation of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). This is crucial for confirming the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can also be used, but may cause more extensive fragmentation.[3][4]
Expected Spectral Data
-
Molecular Ion Peak: With ESI, a prominent peak at m/z 238.06 ([M+H]⁺) or 260.04 ([M+Na]⁺) corresponding to the molecular formula C₁₁H₁₁NO₅. High-resolution MS can confirm this formula to within a few parts per million.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (-CO).
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the premier technique for separating components in a mixture and quantifying the purity of a compound. Its high resolution and sensitivity make it ideal for detecting and quantifying trace impurities.
Causality Behind Experimental Choices
A reverse-phase HPLC method is typically the first choice for a moderately polar compound like this compound. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) is used to elute the compounds. A UV detector is highly effective because the nitrophenyl group contains a strong chromophore that absorbs UV light, enabling sensitive detection.[5][6]
Experimental Protocol: Reverse-Phase HPLC-UV
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set based on the UV absorbance maximum of the analyte (e.g., 254 nm).
-
Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Prepare a working solution by diluting the stock to a suitable concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the column. The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks. For accurate quantification, a calibration curve should be prepared using a certified reference standard.[6]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific question being asked—be it structural confirmation, purity assessment, or quantification.
| Technique | Primary Information | Specificity | Sensitivity | Sample Use | Key Advantage | Key Disadvantage |
| ¹H & ¹³C NMR | Detailed molecular structure, atom connectivity | Very High | Moderate | Non-destructive | Unambiguous structure elucidation | Higher instrument cost, lower throughput |
| IR Spectroscopy | Functional groups present | Moderate | Moderate | Non-destructive | Fast, simple, provides a molecular "fingerprint" | Limited information on overall structure |
| Mass Spectrometry | Molecular weight, fragmentation patterns | High | Very High | Destructive | Confirms molecular formula, high sensitivity | Can require complex interpretation |
| HPLC-UV | Purity, quantification of components | High | High | Destructive | Excellent for purity determination and separating mixtures | Requires a reference standard for absolute quantification |
| GC-MS | Purity, quantification (for volatile compounds) | High | Very High | Destructive | High resolution for volatile impurities | Potential for thermal degradation of the analyte[5] |
Conclusion
A comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy stands as the definitive tool for structural confirmation. IR spectroscopy offers a rapid and straightforward method for verifying the presence of essential functional groups. Mass spectrometry provides unequivocal proof of the molecular weight and formula. Finally, HPLC-UV is the most reliable and robust method for assessing the compound's purity, a critical parameter for its use in subsequent research and development. By employing these orthogonal methods, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
-
The Royal Society of Chemistry. SUPPLEMENTARY DATA. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary information for. Available from: [Link]
-
PubChem - NIH. Ethyl 3-(4-nitrophenyl)propanoate. Available from: [Link]
-
BIOSYNCE. This compound Cas 52119-39-8. Available from: [Link]
-
NIST WebBook. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. Available from: [Link]
-
NIST WebBook. Ethyl 3-nitrobenzoate. Available from: [Link]
-
PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate. Available from: [Link]
-
ResearchGate. IR spectra of ethyl propanoate. Available from: [Link]
-
EPA. method 8091 nitroaromatics and cyclic ketones by gas chromatography. Available from: [Link]
-
NIST WebBook. 3-(3-Nitrophenyl)propenoic acid, ethyl ester. Available from: [Link]
-
ResearchGate. Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Available from: [Link]
Sources
A Comparative Guide to the Purity Analysis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate via HPLC and GC-MS
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical purity assessment of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate. As a key intermediate in various synthetic pathways, particularly in the pharmaceutical industry, ensuring its purity is paramount for reaction efficiency, final product quality, and regulatory compliance. We will explore the theoretical underpinnings, practical methodologies, and comparative performance of these two cornerstone analytical techniques.
The Analytical Challenge: Understanding β-Keto Esters
This compound belongs to the class of β-keto esters. These molecules present a unique analytical challenge due to their inherent chemical properties:
-
Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol forms. In a chromatographic system, this can lead to broad, split, or tailing peaks, compromising resolution and accurate quantification.[1] The analytical method must be designed to manage this equilibrium, typically by shifting it predominantly to one form.
-
Thermal Lability: The ester and keto functionalities can be susceptible to degradation at elevated temperatures, a critical consideration for GC-based methods where samples are vaporized in a hot inlet.[2]
This guide will demonstrate how to rationally design HPLC and GC-MS methods to overcome these challenges and achieve robust, reliable purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a premier technique for separating non-volatile and thermally sensitive compounds.[3] It operates by partitioning analytes between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality in HPLC Method Design
The primary goal is to achieve a single, sharp peak for the main analyte by controlling the keto-enol tautomerism. This is best accomplished by using an acidified mobile phase. The acidic conditions suppress the deprotonation required for enolization, effectively "locking" the molecule in its keto form during its transit through the column. A C18 column is selected for its versatility and excellent retention characteristics for aromatic compounds. UV detection is ideal due to the strong chromophore of the nitrophenyl group.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3. System Suitability:
-
Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This practice is in line with general chromatography standards outlined in USP General Chapter <621>.[4][5]
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution and Definitive Identification
GC-MS offers unparalleled separation efficiency and provides structural information, making it a powerful tool for identifying unknown impurities.[6] However, its requirement for analyte volatility and thermal stability necessitates a crucial sample modification step for β-keto esters: derivatization.[2]
Causality in GC-MS Method Design
Direct injection of this compound into a hot GC inlet would likely cause decomposition and yield inconsistent results. To circumvent this, a derivatization strategy is employed. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is an effective choice. It reacts with the enol form of the β-keto ester to create a thermally stable and more volatile trimethylsilyl (TMS) ether, which is well-suited for GC analysis. The mass spectrometer then provides definitive identification of the main component and any separated impurities based on their unique fragmentation patterns.
Experimental Protocol: GC-MS Analysis (with Derivatization)
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection.
2. Instrumentation and Conditions:
-
Instrument: Standard GC-MS system.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
3. Data Analysis:
-
Identify the peak for the TMS-derivatized analyte.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Calculate purity based on the percent area of the main peak relative to the total peak area.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity analysis, highlighting the critical derivatization step.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical objective. The following tables summarize hypothetical, yet realistic, experimental data and provide a direct comparison of the techniques.
Table 1: Hypothetical Purity Data
| Technique | Analyte Retention Time (min) | Main Peak Area % | Impurity 1 (Starting Material) | Impurity 2 (Side-Product) |
| HPLC-UV | 9.85 | 99.25% | 0.45% (at 4.1 min) | 0.30% (at 11.2 min) |
| GC-MS | 12.51 (as TMS derivative) | 99.31% | 0.41% (at 7.3 min) | 0.28% (at 13.1 min) |
Table 2: Objective Comparison of Techniques
| Parameter | HPLC-UV | GC-MS | Rationale & Justification |
| Sample Preparation | Simple (dissolve and filter) | Complex (requires derivatization) | GC-MS requires an extra chemical reaction step to ensure analyte stability and volatility. |
| Specificity | Good (based on RT and UV) | Excellent (definitive identification) | Mass spectrometry provides a unique "fingerprint" for each compound, allowing for unambiguous identification of impurities. |
| Analysis Time | Moderate (~20 min/sample) | Moderate to Long (~25 min/sample) | The required oven temperature program in GC can lead to slightly longer run times. |
| Robustness | High | Moderate | The derivatization step in the GC-MS method introduces an additional source of potential variability. |
| Suitability for Analyte | Excellent | Good (with derivatization) | HPLC is inherently better suited for thermally labile compounds as it operates at or near room temperature. |
| Method Validation | Straightforward | More complex | The validation for the GC-MS method must also demonstrate the consistency and completeness of the derivatization reaction, as per ICH Q2(R1) guidelines.[7][8] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and valid techniques for assessing the purity of this compound when the methods are developed with a clear understanding of the analyte's chemistry.
-
For routine quality control (QC) and release testing , where the primary goal is to quantify known impurities and determine overall purity, HPLC-UV is the recommended technique . Its simple sample preparation, high robustness, and inherent suitability for the analyte make it efficient and reliable for a high-throughput environment.
-
For impurity profiling, structural elucidation of unknown peaks, and investigational studies , GC-MS is the superior choice . Its unparalleled specificity allows for the confident identification of process-related impurities or degradants, which is critical during drug development and process optimization.
Ultimately, a comprehensive analytical strategy may leverage both techniques: HPLC for routine purity assays and GC-MS as a complementary, orthogonal method for in-depth characterization and troubleshooting. This dual approach provides a self-validating system that ensures the highest level of confidence in product quality.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline Q2(R1): Validation of Analytical Procedures. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
Chromatography Forum. beta keto esters by HPLC. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Ibrahim, H. et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
Sources
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. usp.org [usp.org]
- 5. agilent.com [agilent.com]
- 6. scispace.com [scispace.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. starodub.nl [starodub.nl]
A Comparative Analysis of Ortho, Meta, and Para-Nitrophenyl β-Keto Ester Reactivity in Nucleophilic Acyl Substitution
Abstract: This guide provides a detailed comparative analysis of the reactivity of ortho-, meta-, and para-nitrophenyl β-keto esters. It explores the profound influence of the nitro group's position on the ester's susceptibility to nucleophilic attack. By integrating theoretical principles of physical organic chemistry with practical experimental data and protocols, this document serves as an essential resource for researchers in medicinal chemistry, chemical biology, and drug development who utilize these compounds as acylating agents or synthetic intermediates.
Introduction: The Role of Substituent Effects in Ester Reactivity
β-Keto esters are pivotal intermediates in organic synthesis, valued for their versatile reactivity. When coupled with a nitrophenyl group, they become potent acylating agents, largely because the nitrophenoxide ion is an excellent leaving group. The reactivity of these esters, however, is not uniform. It is critically governed by the position of the electron-withdrawing nitro (NO₂) group on the phenyl ring. Understanding the nuanced differences between the ortho, meta, and para isomers is crucial for controlling reaction kinetics, optimizing yields, and designing effective experimental strategies.
The stability of the resulting phenoxide leaving group is the primary determinant of the ester's reactivity. A more stable leaving group corresponds to a lower activation energy for the reaction, and thus a faster reaction rate. The stability of the phenoxide is, in turn, dictated by the electronic effects—inductive and resonance—exerted by the nitro substituent.
Mechanistic Underpinnings: Electronic and Steric Effects
The reactivity of nitrophenyl esters in nucleophilic acyl substitution reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the stability of the phenoxide leaving group. The position of the nitro group influences both.
-
Inductive Effect (-I): The nitro group is strongly electronegative and withdraws electron density through the sigma (σ) bonds of the benzene ring. This effect operates regardless of the substituent's position but weakens with distance.
-
Resonance Effect (-R): The nitro group can also withdraw electron density through the pi (π) system of the ring via resonance. This effect is only operative when the nitro group is in the ortho or para position relative to the ester's oxygen atom.
-
Steric Hindrance: A substituent in the ortho position can physically impede the approach of a nucleophile to the carbonyl center, potentially slowing the reaction rate.
Diagram: General Mechanism of Nucleophilic Acyl Substitution
Caption: General mechanism for nucleophilic acyl substitution on an ester.
Comparative Reactivity Analysis
Para-Nitrophenyl Esters: The Reactivity Benchmark
The para-nitrophenyl ester is consistently the most reactive among the three isomers. This heightened reactivity is due to the powerful combination of the nitro group's -I and -R effects. The resonance effect allows the negative charge of the resulting para-nitrophenoxide ion to be delocalized onto the nitro group's oxygen atoms, providing substantial stabilization. This exceptional stabilization of the leaving group lowers the activation energy of the rate-determining step, leading to a rapid reaction.
Ortho-Nitrophenyl Esters: A Balance of Effects
The ortho-nitrophenyl isomer also benefits from both -I and -R effects, similar to the para isomer. The inductive effect is even stronger from the ortho position due to its proximity to the reaction center. However, the close presence of the bulky nitro group to the ester linkage can introduce steric hindrance, which may impede the incoming nucleophile. In most cases, the electronic stabilization outweighs the steric hindrance, making the ortho isomer highly reactive, often comparable to or slightly less reactive than the para isomer.
Meta-Nitrophenyl Esters: The Impact of Positional Disadvantage
The meta-nitrophenyl ester is significantly less reactive than its ortho and para counterparts. While the nitro group still exerts a strong electron-withdrawing inductive effect (-I) from the meta position, it cannot participate in resonance stabilization of the phenoxide anion. The negative charge of the leaving group cannot be delocalized onto the meta-nitro group. Consequently, the meta-nitrophenoxide is a much less stable leaving group, resulting in a considerably slower rate of nucleophilic substitution.
Diagram: Resonance Stabilization of Leaving Groups
Caption: Workflow for comparing ester hydrolysis rates via spectrophotometry.
Conclusion and Applications
The positional isomerism of the nitro group on a phenyl ester has a dramatic and predictable effect on its reactivity. The order of reactivity for nucleophilic acyl substitution is consistently:
Para > Ortho >> Meta
This principle is fundamental for scientists in drug development and chemical biology. For instance:
-
Prodrug Design: A drug with a hydroxyl group could be masked with a meta-nitrophenyl carbonate for slow, sustained release, whereas a para-nitrophenyl carbonate would lead to rapid drug release.
-
Linker Chemistry: In antibody-drug conjugates (ADCs), the choice of linker is critical. Using a para-nitrophenyl ester within a linker can ensure a payload is released quickly upon reaching its target, while a meta-isomer would provide greater stability in circulation.
-
Assay Development: Para-nitrophenyl esters are widely used as chromogenic substrates in enzyme assays (e.g., pNPP for phosphatases) precisely because their high reactivity and the colored product provide a robust and sensitive signal.
By understanding the electronic and steric principles laid out in this guide, researchers can make informed decisions in the selection and design of nitrophenyl β-keto esters to achieve the desired kinetic profiles for their specific applications.
References
-
Pike, V. W. (2019). The Chemical and Biological Context of PET Radiotracer Development. In PET and SPECT of Neurobiological Systems. Springer, Berlin, Heidelberg. [Link]
-
Bender, M. L., & Glasson, W. A. (1959). The Effect of a p-Nitro Group on the Reactivity of an Ester. Journal of the American Chemical Society, 81(7), 1590-1597. [Link]
-
Kirby, A. J. (2016). The ortho effect. In Advances in Physical Organic Chemistry (Vol. 51, pp. 1-38). Academic Press. [Link]
Kinetic studies of reactions involving Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
An In-depth Guide to the Reaction Kinetics of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
This compound stands as a versatile and pivotal intermediate in the realm of organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its trifunctional nature, possessing a reducible nitro group, a reactive β-keto ester moiety, and an acidic α-methylene group, opens avenues for a diverse array of chemical transformations. This guide provides a comprehensive analysis of the kinetic profiles of the principal reactions involving this compound, offering a comparative perspective against common alternatives. By understanding the kinetics, researchers can optimize reaction conditions, predict outcomes, and design more efficient synthetic routes in drug discovery and development.
Core Reactive Centers and Their Kinetic Profiles
The reactivity of this compound is governed by three primary functional groups. This section will delve into the kinetics of reactions at each of these sites, providing a comparative context with other substrates.
Catalytic Reduction of the Nitro Group
The transformation of the aromatic nitro group into an amino group is a cornerstone of many synthetic pathways, leading to the formation of anilines which are precursors to a vast number of pharmaceuticals.
Mechanism and Influencing Factors: The catalytic hydrogenation of nitroarenes is a surface-mediated process, and the rate-determining step is often considered the addition of the first hydrogen atom to the nitro group.[1] The reaction proceeds through nitroso and hydroxylamine intermediates to the final amine.[1] The electronic nature of substituents on the aromatic ring significantly impacts the reaction rate. Electron-withdrawing groups, such as the β-keto ester moiety in our title compound, generally accelerate the reduction by stabilizing the transition state.[2]
Comparative Kinetic Data: Kinetic studies on a variety of substituted nitroarenes have demonstrated a clear trend in reactivity.
| Substituted Nitroarene | Relative Rate Constant (k_rel) | Catalyst | Reference |
| 4-Nitroanisole | 0.8 | 4% Ag/MTA | [2] |
| 4-Nitrotoluene | 1.0 | 4% Ag/MTA | [2] |
| Nitrobenzene | 1.2 | 4% Ag/MTA | [2] |
| 4-Chloronitrobenzene | 1.5 | 4% Ag/MTA | [2] |
| 4-Bromonitrobenzene | 1.6 | 4% Ag/MTA | [2] |
| Methyl 4-nitrobenzoate | 2.1 | 4% Ag/MTA | [2] |
| This compound | (Predicted) > 2.1 | - | - |
The predicted relative rate constant for this compound is expected to be high due to the strong electron-withdrawing nature of the adjacent β-keto ester group.
Experimental Protocol for Kinetic Analysis of Nitroarene Reduction:
-
Catalyst Preparation: Prepare a 4% Ag/TiO2 (MTA) catalyst as described in the literature.[2]
-
Reaction Setup: In a thermostated reaction vessel, add 0.2 mmol of the nitroarene, 20 mg of the 4% Ag/MTA catalyst, and 1 mL of ethanol.
-
Initiation: Add 0.6 mmol of NaBH4 to the mixture to initiate the reduction.
-
Sampling: At appropriate time intervals, withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching and Preparation: Immediately filter the aliquot through a short pad of silica gel to remove the catalyst, washing with approximately 1 mL of ethanol.
-
Analysis: Analyze the filtrate by UV-Vis spectrophotometry or LC-MS to determine the concentration of the remaining nitroarene.
-
Data Processing: Plot ln([Nitroarene]) versus time. The negative of the slope of the resulting linear fit will give the apparent first-order rate constant (k_app).
Experimental Workflow for Nitroarene Reduction Kinetics
Caption: Workflow for determining the kinetics of catalytic nitroarene reduction.
Decarboxylation of the β-Keto Ester
While the ester itself does not directly decarboxylate, hydrolysis to the corresponding β-keto acid, followed by heating, readily leads to decarboxylation to form a ketone.
Mechanism and Influencing Factors: The decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state, resulting in an enol intermediate that tautomerizes to the more stable ketone.[3] The rate of this reaction is influenced by the stability of the enol intermediate and steric factors.
Comparative Kinetic Data: The stability of the resulting ketone and any steric hindrance around the β-keto acid moiety can influence the rate of decarboxylation.
| β-Keto Acid | Relative Decarboxylation Rate | Conditions | Reference |
| Acetoacetic acid | Baseline | Aqueous solution | [4][5] |
| 2-Methyl-1-tetralone-2-carboxylic acid | Slower | Pd/C, amino alcohol | [6] |
| α-Alkyl substituted β-keto acids | Varies with alkyl group | Metal oxide surface | [4] |
| 3-(2-nitrophenyl)-3-oxopropanoic acid | (Predicted) Favorable | - | - |
The decarboxylation of the β-keto acid derived from this compound is expected to proceed readily upon heating after hydrolysis, similar to other β-keto acids.
Experimental Protocol for Decarboxylation Kinetics:
-
Hydrolysis: Hydrolyze this compound to the corresponding β-keto acid using aqueous NaOH, followed by careful acidification with H2SO4.[4]
-
Extraction: Extract the β-keto acid into a suitable organic solvent like MTBE.[4]
-
Kinetic Run: Dissolve a known concentration of the isolated β-keto acid in a high-boiling solvent (e.g., toluene) in a thermostated reaction vessel equipped with a reflux condenser and a system to measure gas evolution.
-
Monitoring: Heat the solution to a constant temperature and monitor the reaction progress by measuring the volume of CO2 evolved over time or by taking aliquots for analysis by HPLC or NMR.
-
Data Analysis: Plot the concentration of the remaining β-keto acid (or the volume of CO2 evolved) versus time to determine the rate constant.
Decarboxylation Mechanism
Caption: The concerted mechanism of β-keto acid decarboxylation.
The Japp-Klingemann Reaction
This classic reaction provides a route to hydrazones from β-keto esters and aryl diazonium salts, which are valuable intermediates for synthesizing indoles via the Fischer indole synthesis.[7][8]
Mechanism: The reaction is initiated by the deprotonation of the α-methylene group of the β-keto ester to form an enolate. This enolate then acts as a nucleophile, attacking the aryl diazonium salt. The resulting azo compound undergoes hydrolysis and decarboxylation to yield the final hydrazone.[7]
Reactivity Comparison: The rate of the Japp-Klingemann reaction is dependent on the nucleophilicity of the enolate and the electrophilicity of the diazonium salt. For this compound, the acidity of the α-protons is enhanced by the two flanking carbonyl groups, facilitating enolate formation.
Experimental Protocol for the Japp-Klingemann Reaction:
-
Diazonium Salt Preparation: Prepare the aryl diazonium salt by treating the corresponding aniline with sodium nitrite in the presence of a strong acid at low temperatures (0-5 °C).
-
Reaction: Dissolve this compound in a suitable solvent (e.g., ethanol/water) and adjust the pH to be slightly basic to promote enolate formation.
-
Addition: Slowly add the cold diazonium salt solution to the β-keto ester solution while maintaining a low temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, the hydrazone product can be isolated by extraction and purified by crystallization or chromatography.
Japp-Klingemann Reaction Workflow
Sources
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- 2. mdpi.com [mdpi.com]
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- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. Japp-Klingemann_reaction [chemeurope.com]
A Researcher's Guide to Hammett Plot Analysis: Unraveling Substituent Effects in Reactions of Nitrophenyl Esters
In the landscape of physical organic chemistry, the Hammett plot stands as a cornerstone for quantifying the influence of substituents on the reactivity of aromatic compounds. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparison of the hydrolysis rates of substituted p-nitrophenyl esters, leveraging Hammett plot analysis to elucidate electronic effects. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and interpret the resulting data to showcase how this powerful tool can unravel reaction mechanisms.
The Hammett Equation: A Linear Free-Energy Relationship
Developed by Louis Plack Hammett, the Hammett equation is a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[1][2] The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of a substituted reactant.
-
k₀ is the rate constant for the reaction of the unsubstituted reactant (typically hydrogen).
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[2][3]
-
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.[2][4]
The sign and magnitude of the ρ value provide crucial insights into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.[5][6]
Why Nitrophenyl Esters? The Advantage of a Chromogenic Leaving Group
For studying the kinetics of ester hydrolysis, p-nitrophenyl esters are particularly advantageous substrates. The key reason lies in the properties of the leaving group, p-nitrophenoxide. This ion is a strong chromophore, exhibiting intense yellow color with a maximum absorbance around 400-413 nm.[7][8] This allows for the continuous and non-invasive monitoring of the reaction progress using a simple UV-Vis spectrophotometer. As the hydrolysis proceeds, the concentration of the colored p-nitrophenoxide ion increases, providing a direct measure of the reaction rate.[9][10]
Experimental Workflow: A Step-by-Step Guide to Kinetic Analysis
The following protocol outlines the key steps for determining the hydrolysis rates of a series of substituted p-nitrophenyl benzoate esters.
Synthesis of Substituted p-Nitrophenyl Benzoate Esters
A series of para-substituted p-nitrophenyl benzoate esters can be synthesized by reacting the corresponding substituted benzoyl chlorides with p-nitrophenol.[1] This straightforward acylation reaction typically proceeds with high yields.
dot
Caption: General workflow for the synthesis and purification of substituted p-nitrophenyl benzoate esters.
Kinetic Measurements via UV-Vis Spectrophotometry
The hydrolysis of the esters is monitored by observing the formation of the p-nitrophenoxide ion.
Caption: Logical flow for constructing a Hammett plot from experimental kinetic data.
Interpreting the Data: A Case Study
Let's consider the base-catalyzed hydrolysis of a series of para-substituted p-nitrophenyl benzoates. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon.
| Substituent (X) | σp Value [3] | Relative Rate (k/k₀) (Hypothetical) | log(k/k₀) (Hypothetical) |
| -OCH₃ | -0.27 | 0.20 | -0.70 |
| -CH₃ | -0.17 | 0.45 | -0.35 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 3.98 | 0.60 |
| -CN | 0.66 | 50.12 | 1.70 |
| -NO₂ | 0.78 | 158.49 | 2.20 |
A plot of log(k/k₀) versus σp for this hypothetical data would yield a straight line with a positive slope. This positive ρ value (in this hypothetical case, approximately 2.8) indicates that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups. [11]This is consistent with the proposed mechanism, as electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This, in turn, stabilizes the negatively charged tetrahedral intermediate formed during the reaction.
Conclusion
Hammett plot analysis of substituted nitrophenyl esters provides a powerful and quantitative method for investigating structure-reactivity relationships. By systematically varying substituents and measuring the corresponding reaction rates, researchers can gain deep insights into reaction mechanisms, particularly the nature of the transition state. The use of nitrophenyl esters as chromogenic substrates simplifies the experimental setup, making this a widely accessible and valuable tool in chemical research and drug development.
References
-
Scribd. (n.d.). Hammett Equation. Retrieved from [Link]
- Keenan, S. L., Peterson, K. P., Peterson, K., & Jacobson, K. (2008). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.
-
Scribd. (n.d.). Exp # 5. Retrieved from [Link]
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
- McDaniel, D. H., & Brown, H. C. (1958). An Examination of the Hammett Equation. The Journal of Organic Chemistry, 23(3), 420–427.
-
ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]
-
Wikipedia. (2023, December 14). Hammett equation. Retrieved from [Link]
-
(n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]
-
MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Retrieved from [Link]
- Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
- Broo, K. S., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry, 296, 100741.
-
datapdf.com. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of. Retrieved from [Link]
-
ResearchGate. (n.d.). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters catalysed by the F360V enzyme. Retrieved from [Link]
-
YouTube. (2024, September 2). Hammett Equation. Retrieved from [Link]
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- 4. Hammett equation - Wikipedia [en.wikipedia.org]
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- 6. sites.msudenver.edu [sites.msudenver.edu]
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- 9. Hammett Sigma Constants* [wiredchemist.com]
- 10. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
X-ray crystallography for structural confirmation of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate derivatives
<_ _ data-guid="7b6f3c05-728b-498c-8f47-c3132e022f25" >## A Comparative Guide to Structural Confirmation of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate Derivatives: The Definitive Role of X-ray Crystallography
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For novel this compound derivatives, a class of compounds with significant potential in medicinal chemistry, unambiguous structural confirmation is the bedrock upon which all further development is built. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of these derivatives, with a special focus on the unparalleled insights offered by single-crystal X-ray crystallography.
The Imperative of Unambiguous Structural Confirmation
This compound and its analogues are versatile scaffolds in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and biologically active molecules. The introduction of various substituents on this core structure can dramatically alter its physicochemical properties and biological activity. Therefore, an exact understanding of bond connectivity, stereochemistry, and intermolecular interactions is not merely academic—it is a critical determinant of a compound's function and potential as a therapeutic agent or advanced material.
A Comparative Overview of Analytical Techniques
While a suite of analytical methods is available for characterizing newly synthesized compounds, each possesses inherent strengths and limitations. For the structural confirmation of this compound derivatives, a multi-faceted approach is often employed, culminating in the definitive analysis by X-ray crystallography.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity, chemical environment of atoms, relative stereochemistry. | Non-destructive, provides information about the molecule in solution. | Can be complex to interpret for intricate structures, may not definitively establish absolute stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, requires minimal sample. | Provides no information on stereochemistry or atomic connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple to perform. | Provides limited information on the overall molecular structure. |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[1][2][3] | Provides an unambiguous and complete structural determination.[4] | Requires a suitable single crystal, which can be challenging to obtain.[5] |
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the initial characterization of this compound derivatives. NMR provides crucial information about the connectivity of atoms and the chemical environment of protons and carbons, while MS confirms the molecular weight and elemental composition.[6] However, for complex derivatives with multiple stereocenters or intricate substitution patterns, NMR data can become ambiguous, making definitive structural assignment challenging.
Infrared (IR) spectroscopy is a rapid method to confirm the presence of key functional groups, such as the carbonyls of the ester and ketone and the nitro group, which are characteristic of this class of compounds. While useful for a quick functional group analysis, it falls short of providing a detailed structural picture.
The Gold Standard: Single-Crystal X-ray Crystallography
When absolute certainty is required, single-crystal X-ray crystallography stands as the unequivocal gold standard for molecular structure determination.[4] This powerful technique provides a precise three-dimensional map of the atomic arrangement within a crystal, revealing intricate details of bond lengths, bond angles, and torsional angles.[1][3] For this compound derivatives, this level of detail is critical for understanding structure-activity relationships.
The X-ray Crystallography Workflow: A Step-by-Step Protocol
The process of determining a crystal structure by X-ray diffraction involves a series of meticulous steps, each crucial for obtaining high-quality results.
Caption: A streamlined workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane).
-
Crystal Selection and Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to optimize the atomic positions, and thermal parameters.
-
Validation and Analysis: The final refined structure is validated to ensure its quality and accuracy. Bond lengths, bond angles, and other geometric parameters are then analyzed.
Case Study: Structural Confirmation of a Novel Derivative
To illustrate the power of X-ray crystallography, consider the hypothetical structural elucidation of a newly synthesized derivative, ethyl 3-(5-bromo-2-nitrophenyl)-3-oxopropanoate. While NMR and MS would suggest the correct connectivity and molecular formula, only X-ray crystallography could definitively confirm the position of the bromine substituent on the phenyl ring and reveal the precise conformation of the molecule in the solid state.
The resulting crystallographic data would provide a wealth of information, as summarized in the table below.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Åα = 90°, β = XX.XX°, γ = 90° |
| Key Bond Lengths (Å) | C=O (ester): ~1.20C=O (keto): ~1.22C-NO₂: ~1.48 |
| Key Bond Angles (°) ** | O=C-O (ester): ~123C-C-C (keto): ~118 |
| Torsion Angle (°) ** | Dihedral angle between the phenyl ring and the nitro group |
This detailed structural information is invaluable for understanding how the bromine substituent influences the electronic properties and steric profile of the molecule, which in turn dictates its biological activity.
Alternative Approaches and Their Synergistic Role
While single-crystal X-ray diffraction is the definitive method, it is not always feasible to obtain suitable crystals. In such cases, other techniques can provide valuable, albeit less complete, structural information.
Powder X-ray Diffraction (PXRD) can be used to analyze polycrystalline materials.[5] While it does not provide the same level of detail as single-crystal XRD, it can be used to identify crystalline phases and, in some cases, solve crystal structures, especially when combined with computational methods.[7]
Computational Chemistry , specifically Density Functional Theory (DFT) calculations, can be used to predict the most stable conformation of a molecule and to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to aid in structural assignment.[8]
The integration of data from various techniques provides a more complete understanding of the molecule's properties in different states.[9]
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Comparative analysis of different synthetic routes to Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor for active pharmaceutical ingredients. The strategic placement of the ortho-nitro group on the phenyl ring makes it a versatile building block for subsequent chemical transformations. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule: the direct Claisen Condensation and a multi-step approach involving the acylation of diethyl malonate followed by decarboxylation. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate synthetic strategy based on their specific laboratory or manufacturing requirements.
Route 1: Claisen Condensation of Ethyl 2-Nitrobenzoate and Ethyl Acetate
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction that utilizes the reaction of two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] In this direct, one-pot approach, ethyl 2-nitrobenzoate is condensed with ethyl acetate.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong, non-nucleophilic base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 2-nitrobenzoate. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate yields the desired β-keto ester. The final deprotonation of the product by the liberated ethoxide drives the reaction to completion, and an acidic workup is required to neutralize the enolate.
Experimental Protocol
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add 2.3 g (100 mmol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation: To the freshly prepared sodium ethoxide solution, add 10.5 mL (100 mmol) of anhydrous ethyl acetate, followed by the dropwise addition of 19.5 g (100 mmol) of ethyl 2-nitrobenzoate over 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold 1M hydrochloric acid with vigorous stirring. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to afford this compound.
Workflow Diagram
Caption: Workflow for Claisen Condensation Route.
Route 2: Acylation of Diethyl Malonate and Subsequent Decarboxylation
This two-step approach offers an alternative to the Claisen condensation and involves the acylation of a malonic ester followed by the removal of one of the ester groups. This method is particularly useful when the self-condensation of the starting ester in a Claisen reaction is a competing side reaction.
Mechanistic Rationale
The first step involves the acylation of diethyl malonate with 2-nitrobenzoyl chloride. Diethyl malonate is deprotonated by a suitable base, such as sodium hydride, to form a nucleophilic enolate. This enolate then attacks the acyl chloride, leading to the formation of diethyl 2-(2-nitrobenzoyl)malonate. The subsequent step is a decarboxylation, often achieved under Krapcho conditions, where heating in the presence of a salt like lithium chloride in a polar aprotic solvent like DMSO facilitates the removal of one of the ethyl carboxylate groups to yield the target β-keto ester.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(2-nitrobenzoyl)malonate
-
Enolate Formation: To a suspension of 4.4 g (110 mmol) of 60% sodium hydride in mineral oil in 100 mL of anhydrous tetrahydrofuran (THF) at 0 °C, add 16.0 g (100 mmol) of diethyl malonate dropwise. Stir the mixture at room temperature for 1 hour.
-
Acylation: Cool the reaction mixture back to 0 °C and add a solution of 18.6 g (100 mmol) of 2-nitrobenzoyl chloride in 50 mL of anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of 50 mL of saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 2-(2-nitrobenzoyl)malonate.
Step 2: Decarboxylation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude diethyl 2-(2-nitrobenzoyl)malonate in 100 mL of dimethyl sulfoxide (DMSO). Add 4.2 g (100 mmol) of lithium chloride and a few drops of water.
-
Decarboxylation: Heat the mixture to 160 °C and maintain this temperature for 3 hours. Carbon dioxide evolution will be observed.
-
Work-up and Purification: Cool the reaction mixture, pour it into 300 mL of water, and extract with diethyl ether (3 x 100 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give pure this compound.
Workflow Diagram
Caption: Workflow for Acylation-Decarboxylation Route.
Comparative Analysis
| Parameter | Route 1: Claisen Condensation | Route 2: Acylation-Decarboxylation |
| Number of Steps | 1 (One-pot) | 2 |
| Starting Materials | Ethyl 2-nitrobenzoate, Ethyl acetate | Diethyl malonate, 2-Nitrobenzoyl chloride |
| Key Reagents | Sodium ethoxide | Sodium hydride, Lithium chloride |
| Typical Yield | Moderate to Good (50-70%) | Good to Excellent (60-85%) |
| Reaction Time | ~5 hours | ~16 hours (total) |
| Reaction Temperature | Refluxing ethanol (~78 °C) | 0 °C to RT (Acylation), 160 °C (Decarboxylation) |
| Purification | Recrystallization | Column Chromatography |
| Scalability | Good | Moderate (handling NaH and high temps) |
| Safety Considerations | Use of metallic sodium (flammable) | Use of sodium hydride (flammable), high reaction temperature |
Conclusion and Recommendations
Both the Claisen condensation and the acylation-decarboxylation routes are viable methods for the synthesis of this compound.
-
The Claisen Condensation offers the advantage of being a more direct, one-pot synthesis, which can be more time and resource-efficient for large-scale production. However, yields can be sensitive to reaction conditions and the purity of reagents.
-
The Acylation-Decarboxylation Route provides a more controlled, albeit longer, pathway that often results in higher overall yields. This method is particularly advantageous when dealing with substrates that are prone to side reactions under Claisen conditions. The use of column chromatography for purification allows for the isolation of a highly pure product, which is often a critical requirement in pharmaceutical development.
The choice between these two synthetic routes will ultimately depend on the specific needs of the researcher or organization. For rapid synthesis where moderate yields are acceptable, the Claisen condensation is a suitable choice. For applications requiring high purity and where higher yields are paramount, the two-step acylation-decarboxylation method is the recommended approach.
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Japp-Klingemann Reaction. Wikipedia. [Link]
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Japp-Klingemann reaction. ChemEurope. [Link]
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Claisen Condensation EXPLAINED. YouTube. [Link]
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Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]
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Ethyl 3-[(2-nitrophenyl)sulfonylamino]propanoate. PubChem. [Link]
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Ethyl 3-(4-cyano-2-nitrophenyl)-2-oxopropanoate. PubChem. [Link]
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A Spectroscopic Deep Dive: Unraveling the Molecular Identity of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
A Comparative Guide for Researchers
In the landscape of pharmaceutical synthesis and materials science, the precise characterization of chemical intermediates is paramount. Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, a β-keto ester bearing a sterically demanding and electronically influential ortho-nitro group, presents a unique spectroscopic profile. This guide offers an in-depth comparative analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data against its structural analogs: the parent compound ethyl benzoylacetate and the positional isomer ethyl 3-(4-nitrophenyl)-3-oxopropanoate. Through this lens, we elucidate the profound impact of the nitro group's presence and position on the molecule's spectral signature.
The Rationale: Why This Comparison Matters
Understanding the spectroscopic nuances of this compound is critical for reaction monitoring, quality control, and predicting chemical behavior. By comparing it to ethyl benzoylacetate, we can isolate the electronic and steric effects of the nitro substituent. Furthermore, a comparison with the para-substituted isomer, ethyl 3-(4-nitrophenyl)-3-oxopropanoate, highlights the distinct consequences of ortho versus para substitution, a fundamental concept in physical organic chemistry. This analysis is grounded in the well-established phenomenon of keto-enol tautomerism in β-dicarbonyl compounds, which significantly influences their spectroscopic properties[1][2].
Experimental Methodologies: A Foundation of Trust
The data presented herein is based on standard, validated protocols for spectroscopic analysis. The choice of these methods is dictated by their ability to provide unambiguous structural information.
NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are typically acquired on a 400 MHz or higher field spectrometer. Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard for chemical shift calibration (δ = 0.00 ppm)[3]. The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's resonances[4]. For quantitative analysis and ensuring accurate integration, spectra are acquired with a sufficient relaxation delay.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are recorded using an attenuated total reflectance (ATR) accessory or by preparing a thin film on a salt plate (e.g., KBr). The instrument measures the absorption of infrared radiation as a function of frequency (typically 4000-400 cm⁻¹), revealing the vibrational modes of the molecule's functional groups[5][6]. A background spectrum is always collected and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectra are obtained using a GC-MS system equipped with an electron ionization (EI) source, typically operating at 70 eV[2]. The sample, dissolved in a volatile organic solvent like dichloromethane or ethyl acetate, is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer[7]. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), providing information on the molecular weight and fragmentation pattern.
The general workflow for obtaining and interpreting this data is a cornerstone of organic structure elucidation.
Caption: General workflow for spectroscopic analysis and structural elucidation.
Spectroscopic Analysis: A Tale of Three Molecules
The presence and position of the electron-withdrawing nitro group (-NO₂) create significant and predictable changes across all spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is particularly revealing due to the keto-enol tautomerism inherent to β-keto esters. In solution, these compounds exist as an equilibrium mixture of the keto form and the hydrogen-bonded Z-enol form[1][8]. This equilibrium is slow on the NMR timescale, resulting in distinct sets of signals for each tautomer[9].
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A Comparative Guide to the Synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
Introduction
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, a valuable β-keto ester, serves as a critical building block in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its utility in drug discovery and development necessitates robust and efficient synthetic protocols. This guide provides a detailed comparison of validated synthetic strategies for the preparation of this key intermediate, offering insights into the mechanistic underpinnings, procedural details, and relative merits of each approach to aid researchers in selecting the optimal method for their specific needs.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be effectively achieved through two primary methodologies: the acylation of a malonic acid derivative and a crossed Claisen condensation. Each pathway presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and scalability. This guide will delve into the specifics of a robust acylation protocol and a theoretically sound crossed Claisen condensation.
Protocol A: Acylation of Monoethyl Malonate
This method relies on the acylation of the enolate of monoethyl malonate with 2-nitrobenzoyl chloride. It is a reliable procedure that offers good control over the reaction.
Reaction Mechanism
The reaction proceeds via the formation of a dianion of monoethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. The initial acylation product subsequently undergoes decarboxylation to yield the target β-keto ester. The use of a strong base like n-butyl lithium is crucial for the initial deprotonation.
Experimental Protocol
-
Materials:
-
Monoethyl malonate
-
2,2'-Bipyridyl (indicator)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyl lithium in hexane
-
2-Nitrobenzoyl chloride
-
1 N Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
-
Procedure: [1]
-
A solution of monoethyl malonate (39.6 g) and 2,2'-bipyridyl (50 mg) in anhydrous THF (650 ml) is cooled to -70°C under a nitrogen atmosphere.
-
n-Butyl lithium in hexane (1.97 M, 305 ml) is added slowly while maintaining the temperature. The temperature is allowed to rise to approximately -5°C towards the end of the addition, indicated by the persistence of a pink color.
-
The reaction mixture is re-cooled to -65°C, and a solution of 2-nitrobenzoyl chloride (31.7 g) in THF (50 ml) is added dropwise over 10 minutes.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by pouring it into a mixture of 1 N hydrochloric acid (650 ml) and diethyl ether (1100 ml).
-
The organic layer is separated and washed successively with saturated aqueous sodium bicarbonate (350 ml), water (400 ml), and brine (200 ml).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product as an oil.
-
Workflow Diagram
Caption: Workflow for the Acylation of Monoethyl Malonate.
Discussion
-
Advantages: This method is generally high-yielding and provides a clean product after workup. The use of a malonic ester derivative as the nucleophile is a classic and well-understood transformation.
-
Disadvantages: The use of n-butyl lithium requires stringent anhydrous conditions and careful handling due to its pyrophoric nature. The low temperatures required for the reaction can be challenging to maintain on a large scale.
Protocol B: Crossed Claisen Condensation
The crossed Claisen condensation is a powerful C-C bond-forming reaction. In this proposed protocol, the enolate of ethyl acetate attacks ethyl 2-nitrobenzoate. For a successful crossed Claisen condensation, one of the esters should not have α-hydrogens to prevent self-condensation, or reaction conditions must be carefully controlled.[2][3] While ethyl 2-nitrobenzoate does have α-hydrogens on the aromatic ring, they are not acidic enough to be removed by common alkoxide bases.
Reaction Mechanism
The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 2-nitrobenzoate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester. The reaction is driven to completion by the deprotonation of the product, which is more acidic than the starting ester. An acidic workup is required to protonate the final enolate product.[4]
Proposed Experimental Protocol
-
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl 2-nitrobenzoate
-
Ethyl acetate, anhydrous
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
-
Procedure:
-
Prepare sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add ethyl 2-nitrobenzoate.
-
Slowly add anhydrous ethyl acetate dropwise to the mixture with stirring, maintaining the temperature below 30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. Further purification may be achieved by column chromatography.
-
Workflow Diagram
Caption: Workflow for the Crossed Claisen Condensation.
Discussion
-
Advantages: This method avoids the use of pyrophoric organolithium reagents, making it potentially safer and more scalable. The reagents are generally less expensive and more readily available.
-
Disadvantages: The potential for self-condensation of ethyl acetate can lead to side products and lower yields if the reaction conditions are not carefully controlled (e.g., slow addition of ethyl acetate). The reaction may require longer reaction times compared to the acylation method.
Comparative Summary
| Feature | Protocol A: Acylation of Monoethyl Malonate | Protocol B: Crossed Claisen Condensation |
| Key Reagents | Monoethyl malonate, n-Butyl lithium, 2-Nitrobenzoyl chloride | Ethyl acetate, Sodium ethoxide, Ethyl 2-nitrobenzoate |
| Base Strength | Very Strong (Organolithium) | Strong (Alkoxide) |
| Reaction Temperature | Low (-70°C to RT) | Room Temperature |
| Reaction Time | Relatively Short | Potentially Longer |
| Handling Precautions | Requires stringent anhydrous conditions; n-BuLi is pyrophoric | Requires anhydrous conditions; Sodium metal is reactive |
| Potential Side Reactions | Minimal if conditions are controlled | Self-condensation of ethyl acetate |
| Scalability | More challenging due to low temperatures and pyrophoric reagents | More readily scalable |
Alternative Synthetic Strategies
While the two detailed protocols represent common and effective methods, other synthetic strategies for β-keto esters are worth noting for their potential applicability:
-
Japp-Klingemann Reaction: This reaction typically involves the coupling of a diazonium salt with a β-keto ester or β-dicarbonyl compound, followed by hydrolysis and decarboxylation to yield a hydrazone, which can then be converted to the desired product.[1][5][6] This could be a multi-step alternative.
-
Decarboxylative Acylation: Methods involving the decarboxylative acylation of malonate half-esters have been developed, offering another route to mono-substituted keto esters.[7][8] These methods can be advantageous under certain conditions, potentially offering milder reaction pathways.
Conclusion
The choice between the acylation of monoethyl malonate and a crossed Claisen condensation for the synthesis of this compound will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and safety considerations. Protocol A offers a potentially higher-yielding and cleaner reaction but requires more stringent handling of hazardous reagents and low-temperature conditions. Protocol B provides a more scalable and potentially safer alternative, though it may require more careful optimization to minimize side reactions. Both protocols are grounded in fundamental and reliable organic transformations, providing viable pathways to this important synthetic intermediate.
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PrepChem.com. Synthesis of ethyl 2-(o-nitrobenzoyl)-acetate. [Link]
-
Wikipedia. Japp–Klingemann reaction. [Link]
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Journal of the American Chemical Society. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. [Link]
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Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
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Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]
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JoVE. Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. [Link]
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The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]
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University of Calgary. Crossed Claisen Condensations. [Link]
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ResearchGate. Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]
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-
Filo. Propose a mechanism for the crossed Claisen condensation between ethyl ac.. [Link]
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-
European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. [Link]
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Positional Isomerism of the Nitro Group: A Decisive Factor in the Biological Activity of Derivatives
A Comparative Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the nitro group (–NO₂) is a functional moiety of profound significance. Its strong electron-withdrawing nature and capacity for bioreductive activation make it a key pharmacophore in a multitude of therapeutic agents. However, the biological effect of a nitro-containing compound is not solely dictated by the presence of this group, but is critically dependent on its position on the aromatic scaffold. This guide provides an in-depth comparison of how the ortho, meta, and para positioning of the nitro group modulates the biological activity of derivatives, with a focus on anti-inflammatory, anticancer, and antimicrobial applications. We will delve into the mechanistic underpinnings of these differences, supported by quantitative experimental data and detailed protocols to empower researchers in the rational design of novel therapeutics.
The Physicochemical Prelude: How Position Dictates Reactivity
The location of the nitro group on an aromatic ring profoundly influences the molecule's electronic and steric properties, which in turn govern its interaction with biological targets. The ortho, meta, and para isomers of a nitroaromatic compound, while sharing the same molecular formula, exhibit distinct physicochemical characteristics that are the foundation of their differential biological activities.
-
Electronic Effects: The nitro group is a powerful electron-withdrawing group, exerting both a negative inductive (-I) and a negative resonance (-R) effect. In the ortho and para positions, both effects are operative, leading to a significant decrease in electron density on the aromatic ring and an increase in the acidity of nearby protons. In the meta position, only the inductive effect is pronounced, resulting in a less pronounced electron withdrawal from the ring. These electronic differences influence the molecule's reduction potential, a key factor in the bioactivation of many nitroaromatic drugs.
-
Steric Hindrance: The bulky nitro group in the ortho position can create steric hindrance, influencing the molecule's conformation and its ability to bind to the active site of an enzyme or receptor. This steric clash can also affect the planarity of the molecule, which is often crucial for intercalation with DNA or interaction with flat receptor surfaces.
-
Intramolecular Hydrogen Bonding: An ortho-positioned nitro group can participate in intramolecular hydrogen bonding with an adjacent functional group, such as a hydroxyl or an amino group. This interaction can significantly alter the molecule's acidity, solubility, and reactivity compared to its meta and para counterparts, where such bonding is not possible.
Anti-Inflammatory Activity: A Case for the Ortho Position
Recent studies on nitro-substituted chalcones have highlighted the significant role of the nitro group's position in modulating anti-inflammatory activity. Chalcones are a class of compounds known for their diverse pharmacological effects, and the introduction of a nitro group can enhance their anti-inflammatory potential.
A comparative study on nitrochalcones in a carrageenan-induced edema model in rats demonstrated a clear structure-activity relationship. The compound with the nitro group in the ortho position on the B-ring exhibited the most potent anti-inflammatory effect, comparable to the standard drug meloxicam. In contrast, the meta- and para-isomers showed significantly lower activity.
dot
Caption: Positional influence of the nitro group on the anti-inflammatory activity of chalcones.
This preferential activity of the ortho isomer is likely due to a combination of steric and electronic factors that favor a specific interaction with key inflammatory targets, such as cyclooxygenase (COX) enzymes.
Quantitative Comparison of Anti-inflammatory Activity of Nitrochalcone Isomers
| Compound | Nitro Group Position (B-ring) | Maximum Anti-inflammatory Effect (%) at 3h |
| Compound 5 | Ortho | 34.8 ± 2.5 |
| Compound 6 | Meta | Lower than ortho and para |
| Compound 7 | Para | Lower than ortho |
| Meloxicam (Reference) | - | High |
Data synthesized from a study on carrageenan-induced paw edema in rats. The meta isomer showed the lowest protective effect.
Anticancer Activity: A Complex Interplay of Position and Cell Line
The anticancer activity of nitroaromatic compounds is often linked to their bioreductive activation in the hypoxic environment of solid tumors. This process, mediated by nitroreductase enzymes, leads to the formation of cytotoxic reactive nitrogen species that can damage DNA and other cellular macromolecules. The position of the nitro group is a critical determinant of the efficiency of this bioactivation and, consequently, the compound's cytotoxic potency.
A study on a series of aminochalcones, including nitro-substituted derivatives, revealed that the position of the nitro group significantly impacts their anticancer activity, and this effect is cell-line dependent. For instance, against the HT-29 human colon cancer cell line, the unsubstituted 2'-aminochalcone showed high potency. The introduction of a nitro group at the 4-position (para) of the B-ring resulted in a decrease in activity against this specific cell line. However, for the LoVo and LoVo/DX (doxorubicin-resistant) colon cancer cell lines, the amino-nitrochalcones with the nitro group at the ortho, meta, and para positions all demonstrated significant cytotoxic effects.
dot
Caption: General mechanism of action for nitroaromatic anticancer prodrugs.
Comparative Anticancer Activity (IC₅₀ in µg·mL⁻¹) of Aminochalcone Isomers
| Compound | Amino Group Position (A-ring) | Nitro Group Position (B-ring) | HT-29 | LS180 | LoVo | LoVo/DX |
| 10 | 2' | 2-NO₂ (ortho) | 3.51±0.21 | 2.56±0.13 | 2.77±0.17 | 3.01±0.11 |
| 11 | 3' | 3-NO₂ (meta) | 3.65±0.15 | 2.87±0.09 | 2.98±0.08 | 3.14±0.13 |
| 12 | 4' | 4-NO₂ (para) | 3.89±0.08 | 3.01±0.11 | 3.11±0.10 | 3.42±0.09 |
| Cisplatin (Reference) | - | - | 2.13±0.11 | 1.89±0.09 | 2.45±0.13 | 4.87±0.21 |
Data from a study evaluating the antiproliferative potential of aminochalcones on human colon cancer cell lines.[1][2]
Antimicrobial Activity: The Nuances of Isomeric Potency
Nitroaromatic compounds have long been a cornerstone of antimicrobial therapy, with their mechanism of action also relying on the reductive activation of the nitro group to generate cytotoxic intermediates. The position of the nitro group can influence the compound's ability to penetrate the microbial cell wall and its susceptibility to microbial nitroreductases.
In another study on nitro-substituted chalcones, several derivatives showed promising antibacterial and antifungal activity, with some compounds exhibiting high potency against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] Although a direct ortho/meta/para comparison of a single chalcone was not presented, the diverse activities of the synthesized compounds underscore the importance of the substitution pattern, including the nitro group's position, in determining the antimicrobial spectrum and potency.
dot
Caption: A typical experimental workflow for comparing the biological activity of nitro-isomers.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of nitroaromatic compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]
1. Preparation of Materials:
- Test compounds (ortho, meta, and para isomers) dissolved in a suitable solvent (e.g., DMSO).
- Sterile 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
- Bacterial or fungal strains to be tested.
- 0.5 McFarland turbidity standard.
- Sterile saline or broth.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Preparation of Compound Dilutions:
- Perform a serial two-fold dilution of each test compound in the appropriate broth in the wells of the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC value.
- Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
4. Inoculation and Incubation:
- Add 100 µL of the prepared inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
- Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
5. Reading the Results:
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is widely used for in vitro cytotoxicity screening.[8][9][10][11][12]
1. Cell Plating:
- Seed cells in a 96-well microtiter plate at an appropriate density (e.g., 5,000-20,000 cells/well) in a final volume of 100 µL of culture medium.
- Incubate the plate for 24 hours to allow the cells to attach.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds (ortho, meta, and para isomers) in culture medium.
- Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
- Incubate the plate for a specified period (e.g., 48-72 hours).
3. Cell Fixation:
- Carefully remove the medium.
- Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
4. Staining:
- Wash the plates five times with slow-running tap water and allow them to air dry.
- Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
5. Washing and Solubilization:
- Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
- Allow the plates to air dry.
- Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
6. Absorbance Measurement:
- Shake the plate for 5-10 minutes and measure the absorbance at 510-565 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion: A Positional Paradigm in Drug Design
The evidence presented in this guide unequivocally demonstrates that the positional isomerism of the nitro group is a critical determinant of the biological activity of aromatic derivatives. The choice of the ortho, meta, or para position can dramatically alter a compound's anti-inflammatory, anticancer, and antimicrobial potency. These differences arise from a complex interplay of electronic, steric, and bonding effects that influence the molecule's interaction with its biological targets and its susceptibility to metabolic activation.
For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount. The rational design of novel nitroaromatic therapeutics necessitates a careful consideration of the nitro group's placement to optimize efficacy and selectivity while minimizing potential toxicity. The experimental protocols provided herein offer a robust framework for the comparative evaluation of new chemical entities, enabling a data-driven approach to lead optimization. As the quest for more effective and safer drugs continues, the humble nitro group, in its various positional guises, will undoubtedly remain a key player in the ever-evolving field of medicinal chemistry.
References
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]
-
Step-by-step workflow of the standardized sulforhodamine B (SRB) assay... ResearchGate. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PubMed Central. [Link]
-
Broth Microdilution | MI - Microbiology. [Link]
-
Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. ResearchGate. [Link]
-
Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. ResearchGate. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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- 12. content.abcam.com [content.abcam.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
Disclaimer: A specific, verified Safety Data Sheet (SDS) for Ethyl 3-(2-nitrophenyl)-3-oxopropanoate (CAS No. 52119-39-8) was not available at the time of this writing. The following guidance is synthesized from the known hazards of structurally similar compounds, including other nitrophenyl derivatives and the general class of nitroaromatic compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations. This document is intended to provide supplementary guidance, not to replace official safety protocols.
Core Principles: Understanding the Hazard
This compound is a member of the nitroaromatic class of compounds, which are known for their potential toxicity and reactivity. The primary hazards stem from the nitro group, which makes the molecule a potential oxidizing agent and confers toxicological properties. Aromatic nitro compounds can present a severe explosion risk if subjected to shock or heat, and may decompose violently in the presence of strong bases like sodium hydroxide, even in solution. Furthermore, related compounds can cause skin and eye irritation and may be harmful if inhaled or swallowed. Therefore, treating all waste containing this compound as hazardous is the foundational principle of its safe management.
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure that all necessary safety measures are in place. All handling of this compound and its associated waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
The following table summarizes the mandatory PPE for handling this chemical waste.
| PPE Category | Specification | Rationale and Causality |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against accidental splashes of chemical solutions into the eyes. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents dermal absorption, a known exposure route for nitrophenols. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin from contamination and provides a barrier in case of small splashes or spills. |
| Respiratory | A NIOSH-approved respirator with cartridges for organic vapors and particulates. | Required if there is a risk of generating dust from the solid compound or aerosols from solutions. |
Waste Handling and Disposal Workflow
The proper disposal of this compound is a multi-step process that begins at the point of generation. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Solid Waste: Collect unreacted this compound, contaminated weighing papers, and spill cleanup materials in a dedicated container.
-
Liquid Waste: Collect solutions containing the compound. If using organic solvents, the waste stream must be compatible with the solvent. Do not mix with aqueous waste unless permitted by your EHS office.
-
Contaminated Labware: Disposable items like pipette tips, vials, and gloves that are contaminated must be collected as solid hazardous waste.
Step 2: Containerization
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue on the outside.
-
For sharps (needles, contaminated glass), use a designated, puncture-proof sharps container.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety. The hazardous waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all other components in the container (e.g., solvents, water) with percentages.
-
The associated hazard warnings (e.g., "Toxic," "Oxidizer," "Irritant").
-
The date accumulation started.
Step 4: Storage and Final Disposal
-
Store sealed waste containers in a designated, well-ventilated satellite accumulation area that is secure and away from incompatible materials.
-
Follow your institution's procedures for requesting a hazardous waste pickup. Disposal will be carried out by a licensed hazardous waste management company, likely via high-temperature incineration under controlled conditions, which is the preferred method for nitrophenols.
The following diagram outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal.
Spill Management Protocol
Immediate and correct action during a spill is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1 before attempting to clean the spill.
-
Contain the Spill: For solid spills, gently cover the material with an inert absorbent like vermiculite or sand to prevent dust generation. For liquid spills, surround the area with absorbent pads or booms.
-
Collect Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Do not use a standard vacuum cleaner.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Seal and Label: Securely seal and label the container with the spill cleanup materials and dispose of it according to your institution's procedures.
Critical Chemical Incompatibilities
To prevent dangerous reactions, waste containing this compound must not be mixed with incompatible chemicals. Nitroaromatic compounds are particularly sensitive.
| Incompatible Agent | Potential Hazard | Rationale and Causality |
| Strong Bases (e.g., NaOH, KOH) | Violent decomposition, explosion. | Aromatic nitro compounds can undergo uncontrolled exothermic reactions when heated with caustic alkalis, even in the presence of water or organic solvents. |
| Strong Reducing Agents (e.g., hydrides, sulfides) | Vigorous reaction, potential detonation. | As oxidizing agents, nitrophenyl compounds can react violently with reducing agents. |
| Strong Acids (e.g., Nitric Acid, Sulfuric Acid) | Unpredictable, potentially violent reaction. | Mixing with strong oxidizing acids can lead to uncontrolled nitration or decomposition. |
| Heat, Shock, or Friction | Increased risk of explosion. | Nitroaromatic compounds can be shock-sensitive, and their explosive tendencies increase with the number of nitro groups. |
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
A Senior Application Scientist's Guide to Handling Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized reagents like Ethyl 3-(2-nitrophenyl)-3-oxopropanoate demands more than just following a checklist; it requires a deep, causal understanding of the material's properties and the rationale behind each safety protocol. This guide is structured to provide immediate, actionable intelligence for safely managing this compound, from initial handling to final disposal, ensuring both personal safety and experimental validity.
Hazard Assessment: Understanding the Risk Profile
While specific hazard data for the ortho-isomer, this compound, is not extensively published, we can establish a robust safety framework by analyzing its close structural isomer, Ethyl 3-(meta-nitrophenyl)-3-oxopropanoate. The safety data sheet for this related compound indicates a clear hazard profile that we must, at a minimum, assume applies to the ortho version.[1]
Nitroaromatic compounds as a class warrant careful handling due to their potential for irritation and toxicity. The primary risks associated with this compound are contact with skin, eyes, and inhalation of its dust or aerosolized forms.
Table 1: GHS Hazard Classification (Based on structural isomer)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — (single exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Safety Data Sheet for Ethyl 3-(m-nitrophenyl)-3-oxopropanoate.[1]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and a potential hazard. The primary methods for exposure control must always be engineering and administrative controls.
-
Engineering Controls : All operations involving solid this compound or its solutions must be conducted within a certified chemical fume hood.[2] The fume hood provides critical ventilation to prevent inhalation of powders or vapors and acts as a physical shield against splashes.[2]
-
Administrative Controls : Never work alone when handling this or other hazardous chemicals.[2] Ensure that all personnel are trained on the specific hazards and have reviewed the Safety Data Sheet (SDS) for related compounds. An emergency plan should be in place, and the location of eyewash stations and safety showers must be known to all.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. Disposable nitrile gloves, for instance, offer excellent protection against incidental splashes but may not be suitable for prolonged contact.[3]
Table 2: Recommended PPE for Handling this compound
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transfer of Solids | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards.[4][5] | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Inspect for tears before use. | Fully-buttoned laboratory coat. | Not required if performed within a certified chemical fume hood. |
| Solution Preparation & Transfers | Chemical splash goggles and a face shield to protect against splashes.[3][6] | Double-gloving with chemical-resistant nitrile gloves is recommended for splash protection.[2] | Chemical-resistant apron over a laboratory coat. | Not required if performed within a certified chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and a face shield.[3][6] | Chemical-resistant gloves (e.g., nitrile). Change immediately if contamination is suspected.[1] | Laboratory coat. | Not required for closed systems or when working in a fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene). | Chemical-resistant apron or coveralls. | A NIOSH-approved respirator with an appropriate particulate filter may be required depending on the spill size and ventilation.[7] |
Step-by-Step Safe Handling Protocol
This protocol outlines the essential steps for safely using this compound in a laboratory setting.
-
Preparation :
-
Designate a specific area within a chemical fume hood for the procedure.
-
Assemble all necessary equipment (glassware, stir bars, reagents) and verify it is clean and free of defects.
-
Don the appropriate PPE as outlined in Table 2.
-
-
Weighing the Compound :
-
Tare a suitable container on an analytical balance inside the fume hood if possible, or in a designated weighing area with minimal drafts.
-
Carefully transfer the solid reagent to the container, avoiding the creation of airborne dust. Use a spatula and gentle motions.
-
Close the primary reagent container immediately after dispensing.
-
-
Dissolution :
-
In the fume hood, add the solvent to the vessel containing the weighed solid.
-
If necessary, stir the solution using a magnetic stir plate to ensure complete dissolution.
-
-
Reaction and Work-up :
-
Perform all subsequent reaction steps within the fume hood.
-
Maintain constant monitoring of the reaction conditions.
-
Upon completion, quench the reaction using appropriate, pre-planned procedures.
-
-
Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Thoroughly wash all glassware.
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after the procedure is complete.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow of operations, emphasizing the continuous cycle of assessment and control required for safe chemical handling.
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Procedures
Emergency First Aid:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Seek medical attention if irritation develops or persists.
-
Inhalation : Remove the victim to fresh air. If breathing is difficult, provide oxygen. Get medical attention immediately.[1]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[1]
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation (fume hood).
-
Wearing appropriate PPE (see Table 2), absorb the spill with an inert material such as sand, vermiculite, or a universal absorbent.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Do not let the product enter drains.
Waste Disposal: Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.[8]
-
Solid Waste : Unused reagent and contaminated solids (e.g., absorbent material) should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste : Solutions containing the compound and waste solvents from cleaning should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible wastes.
By adhering to these principles of hazard assessment, control, and procedural diligence, you can confidently and safely incorporate this compound into your research workflows, upholding the highest standards of laboratory safety and scientific excellence.
References
- Personal protective equipment for handling o-Nitrosophenol. Benchchem.
- SAFETY D
- SAFETY D
- Personal Protective Equipment. US EPA.
- Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, Princeton University.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- SAFETY DATA SHEET - Ethyl 3-(3-nitrophenyl)
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- Working with Hazardous Chemicals. Organic Syntheses.
Sources
- 1. fishersci.at [fishersci.at]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. fishersci.com [fishersci.com]
- 5. hsa.ie [hsa.ie]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
